molecular formula C11H6F3NO3 B1298119 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione CAS No. 68255-58-3

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Cat. No.: B1298119
CAS No.: 68255-58-3
M. Wt: 257.16 g/mol
InChI Key: QNYNUXQOTWCDOQ-UHFFFAOYSA-N
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Description

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H6F3NO3 and its molecular weight is 257.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO3/c12-11(13,14)18-8-3-1-7(2-4-8)15-9(16)5-6-10(15)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYNUXQOTWCDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350342
Record name 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68255-58-3
Record name 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide draws upon established chemical principles and data from closely related analogs to present a predictive profile of its chemical and physical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential biological activities. The information is intended to serve as a foundational resource for researchers initiating studies on this compound and to facilitate its synthesis, characterization, and evaluation for therapeutic applications.

Core Properties

This compound, also known as N-[4-(trifluoromethoxy)phenyl]maleimide, is a derivative of maleimide featuring a trifluoromethoxy-substituted phenyl ring attached to the nitrogen atom. This substitution is expected to significantly influence its physicochemical and biological properties.

Chemical and Physical Properties
PropertyValueSource/Prediction
CAS Number 68255-58-3[1]
Molecular Formula C₁₁H₆F₃NO₃[1]
Molecular Weight 257.17 g/mol [1]
Appearance White to off-white solid (Predicted)Based on analogous compounds
Melting Point Not available. Predicted to be in the range of 150-160 °C.Based on the melting point of the analogous compound 1-(4-fluoro-phenyl)-pyrrole-2,5-dione (154.0 to 158.0 °C).
Boiling Point Not available.-
Solubility Not available. Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents, with low solubility in water.General solubility of N-aryl maleimides.
pKa Not available.-

Synthesis and Characterization

The synthesis of this compound can be achieved through a well-established two-step procedure for N-substituted maleimides. This involves the formation of a maleanilic acid intermediate followed by cyclodehydration.

Synthetic Workflow

SynthesisWorkflow MaleicAnhydride Maleic Anhydride MaleanilicAcid N-[4-(Trifluoromethoxy)phenyl]maleamic acid MaleicAnhydride->MaleanilicAcid Acylation AnilineDerivative 4-(Trifluoromethoxy)aniline AnilineDerivative->MaleanilicAcid TargetCompound This compound MaleanilicAcid->TargetCompound Cyclodehydration

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-[4-(Trifluoromethoxy)phenyl]maleamic acid

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a suitable solvent such as anhydrous diethyl ether or dichloromethane.

  • To this solution, add a solution of 4-(trifluoromethoxy)aniline (1.0 equivalent) in the same solvent dropwise at room temperature.

  • A precipitate of the maleanilic acid intermediate is expected to form upon addition.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a flask, suspend the dried N-[4-(trifluoromethoxy)phenyl]maleamic acid (1.0 equivalent) in acetic anhydride (used as both solvent and dehydrating agent).

  • Add anhydrous sodium acetate (0.5-1.0 equivalent) as a catalyst.

  • Heat the mixture with stirring to 80-100°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or cyclohexane.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol, cyclohexane, or a mixture thereof) to obtain the purified this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the aromatic and maleimide protons and carbons, as well as the trifluoromethoxy group.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the imide carbonyl groups (around 1700-1780 cm⁻¹) and the C-F bonds of the trifluoromethoxy group are expected.

  • Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Potential Biological Properties and Applications

While no specific biological data for this compound have been reported, the maleimide scaffold and the trifluoromethoxy substituent suggest several potential areas of biological activity.

Predicted Biological Activities
  • Enzyme Inhibition: N-substituted maleimides are known to act as irreversible inhibitors of enzymes, particularly those with cysteine residues in their active sites, through Michael addition.[2] This compound could potentially inhibit various enzymes, including proteases, kinases, and lipases.

  • Anticancer Activity: The maleimide core is present in several compounds with demonstrated cytotoxic effects against various cancer cell lines. The trifluoromethoxy group can enhance cell permeability and metabolic stability, potentially increasing the anticancer efficacy.[3]

  • Antimicrobial Activity: Some N-substituted maleimides have shown activity against bacteria and fungi.[4]

Potential Mechanism of Action

The primary mechanism of action for many biologically active maleimides is the covalent modification of sulfhydryl groups on proteins.

MechanismOfAction Maleimide 1-[4-(trifluoromethoxy)phenyl]- 1H-pyrrole-2,5-dione CovalentAdduct Covalent Protein Adduct Maleimide->CovalentAdduct Michael Addition ProteinThiol Protein-SH (e.g., Cysteine residue) ProteinThiol->CovalentAdduct EnzymeInactivation Enzyme Inactivation CovalentAdduct->EnzymeInactivation PathwayDisruption Signaling Pathway Disruption EnzymeInactivation->PathwayDisruption CellularEffects Cellular Effects (e.g., Apoptosis, Growth Arrest) PathwayDisruption->CellularEffects

Caption: Proposed mechanism of action via Michael addition to protein thiols.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides a theoretical and practical framework for its synthesis, characterization, and biological evaluation. Further experimental investigation is warranted to fully elucidate its physicochemical properties, biological activities, and therapeutic potential. The detailed protocols and predictive data herein are intended to accelerate such research endeavors.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the compound 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione. This molecule, belonging to the N-substituted maleimide class, is of interest to the scientific community for its potential applications in medicinal chemistry and materials science.

Core Physicochemical Characteristics

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
CAS Number 68255-58-3[1]
Molecular Formula C₁₁H₆F₃NO₃[1]
Molecular Weight 257.17 g/mol [1][2]
Predicted LogP 2.0146[2]
Topological Polar Surface Area (TPSA) 46.61 Ų[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 0[2]

Synthesis and Experimental Protocols

The synthesis of N-substituted maleimides, such as this compound, generally follows a two-step process. This involves the initial reaction of an aniline with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration to yield the final imide.

While a specific, detailed experimental protocol for the title compound was not found in the available literature, a general synthetic methodology can be outlined based on the synthesis of related compounds.

General Synthetic Pathway:

The synthesis of this compound would likely proceed via the reaction of 4-(trifluoromethoxy)aniline with maleic anhydride.

Step 1: Formation of N-[4-(trifluoromethoxy)phenyl]maleamic acid

In this step, 4-(trifluoromethoxy)aniline is reacted with maleic anhydride in a suitable solvent, such as glacial acetic acid or tetrahydrofuran (THF), at room temperature or with gentle heating. This reaction leads to the formation of the corresponding maleamic acid intermediate.

Step 2: Cyclodehydration to this compound

The maleamic acid intermediate is then subjected to cyclodehydration to form the imide ring. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride and sodium acetate, or by refluxing in a high-boiling point solvent that allows for the azeotropic removal of water.

The following diagram illustrates the logical workflow for this proposed synthesis.

G cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclodehydration cluster_product Final Product 4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline Reaction Reaction in Glacial Acetic Acid or THF 4-(trifluoromethoxy)aniline->Reaction Maleic anhydride Maleic anhydride Maleic anhydride->Reaction Maleamic acid N-[4-(trifluoromethoxy)phenyl]maleamic acid Reaction->Maleamic acid Dehydration Heating with Dehydrating Agent Maleamic acid->Dehydration Product 1-[4-(trifluoromethoxy)phenyl]- 1H-pyrrole-2,5-dione Dehydration->Product

Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is limited in the reviewed literature. However, the broader class of pyrrole-2,5-dione derivatives has been investigated for various pharmacological activities.

Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been designed and synthesized as potential tyrosine kinase inhibitors.[3] These compounds have demonstrated the ability to form stable complexes with the ATP-binding domains of EGFR and VEGFR2, suggesting a potential mechanism for antitumor activity.[3] Furthermore, these molecules have been shown to interact with and disturb the structure of bilayer lipid membranes.[3]

N-phenylmaleimide, a related compound, has been identified as an inhibitor of the malate-aspartate shuttle (MAS) by targeting the antiporter protein SLC25A11.[4] This inhibition leads to a decrease in mitochondrial respiration and ATP production, suggesting a potential therapeutic strategy for targeting the bioenergetics of cancer cells, such as in glioblastoma.[4]

Given these findings, it is plausible that this compound could exhibit similar biological activities. The trifluoromethoxy group can significantly influence the electronic properties and lipophilicity of the molecule, which may modulate its interaction with biological targets.

The following diagram illustrates a potential signaling pathway that could be targeted by N-phenylmaleimide derivatives, based on the inhibition of the malate-aspartate shuttle.

G cluster_cytosol Cytosol cluster_membrane Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix NADH_c NADH Oxaloacetate_c Oxaloacetate NADH_c->Oxaloacetate_c MDH1 Aspartate_c Aspartate SLC25A11 SLC25A11 (Aspartate-Glutamate Carrier) Aspartate_c->SLC25A11 Oxaloacetate_c->Aspartate_c GOT1 Glutamate_c Glutamate SLC25A11->Glutamate_c Aspartate_m Aspartate SLC25A11->Aspartate_m NADH_m NADH ETC Electron Transport Chain & Oxidative Phosphorylation NADH_m->ETC Oxaloacetate_m Oxaloacetate Aspartate_m->Oxaloacetate_m GOT2 Oxaloacetate_m->NADH_m MDH2 Glutamate_m Glutamate Glutamate_m->SLC25A11 ATP ATP ETC->ATP Inhibitor N-phenylmaleimide Derivatives Inhibitor->SLC25A11

Potential mechanism of action via inhibition of the malate-aspartate shuttle.

Conclusion

This compound is a compound with potential for further investigation in drug discovery and materials science. While a complete physicochemical profile is yet to be experimentally determined, its structural similarity to other biologically active N-substituted maleimides suggests that it may possess interesting pharmacological properties. Further research is warranted to fully elucidate its synthesis, characterize its properties, and explore its potential therapeutic applications.

References

Technical Guide: Structure Elucidation of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione (CAS Number: 68255-58-3). This compound, belonging to the N-arylmaleimide class, is of interest in medicinal chemistry and materials science. This document details its chemical properties, established synthesis protocols, and methods for structural characterization. While specific experimental spectral data for this exact compound is not widely published, this guide outlines the expected analytical characterization based on known data for analogous structures and provides detailed experimental methodologies.

Compound Identification and Properties

This compound, also known as N-[4-(trifluoromethoxy)phenyl]maleimide, is a derivative of maleimide featuring a 4-(trifluoromethoxy)phenyl substituent on the nitrogen atom. Its core structure consists of a pyrrole-2,5-dione ring system.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 68255-58-3[1][2]
Molecular Formula C₁₁H₆F₃NO₃[1][2]
Molecular Weight 257.17 g/mol [1][2]
Melting Point 76-77 °C[1][3][4][5]
Boiling Point (Predicted) 316.7±42.0 °C[3]
Density (Predicted) 1.507±0.06 g/cm³[3]
pKa (Predicted) -1.86±0.20[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a well-established two-step procedure for N-substituted maleimides. This involves the initial formation of a maleamic acid intermediate from the reaction of an aniline derivative with maleic anhydride, followed by cyclodehydration to yield the final imide.

Logical Workflow for Synthesis

G General Synthesis Workflow A Maleic Anhydride C N-[4-(Trifluoromethoxy)phenyl]maleamic Acid (Intermediate) A->C Acylation in an inert solvent (e.g., Diethyl Ether, Acetic Acid) B 4-(Trifluoromethoxy)aniline B->C D This compound (Final Product) C->D Cyclodehydration (e.g., Acetic Anhydride, Sodium Acetate)

Caption: General two-step synthesis of this compound.

Step 1: Synthesis of N-[4-(trifluoromethoxy)phenyl]maleamic Acid

This step involves the acylation of 4-(trifluoromethoxy)aniline with maleic anhydride. The reaction is typically carried out in an inert solvent at room temperature.

Protocol:

  • In a round-bottomed flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as diethyl ether or glacial acetic acid.

  • To this solution, add a solution of 4-(trifluoromethoxy)aniline (1.0 eq.) in the same solvent dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours.

  • The N-[4-(trifluoromethoxy)phenyl]maleamic acid intermediate will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold solvent.

  • The product can be dried under vacuum and is typically used in the next step without further purification.

Step 2: Cyclodehydration to this compound

The maleamic acid intermediate is then cyclized to the corresponding maleimide. This is an acid-catalyzed dehydration reaction.

Protocol:

  • In a round-bottomed flask, suspend the dried N-[4-(trifluoromethoxy)phenyl]maleamic acid (1.0 eq.) in acetic anhydride (5-10 vol. eq.).

  • Add anhydrous sodium acetate (0.5-1.0 eq.) as a catalyst.

  • Heat the mixture with stirring to 80-100 °C for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, cyclohexane) or by column chromatography on silica gel.

Structural Elucidation Data

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques.

Chemical Structure

References

In-Depth Technical Guide: Mechanism of Action of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione and its Analogs as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of a class of synthetic compounds based on the 1-phenyl-1H-pyrrole-2,5-dione scaffold, with a specific focus on derivatives designed as inhibitors of key receptor tyrosine kinases (RTKs). While direct enzymatic inhibition data for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione is not extensively available in public literature, this guide will focus on a closely related and well-documented analog, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione (MI-1) . This compound has demonstrated significant antiproliferative activity and has been investigated as a potential inhibitor of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two critical targets in oncology. This guide will detail the proposed mechanism of action, present available quantitative data, outline relevant experimental protocols, and provide visualizations of the associated signaling pathways.

Core Mechanism of Action: Targeting Tyrosine Kinases

Substituted 1-phenyl-1H-pyrrole-2,5-dione derivatives, including the trifluoromethoxy analog, are designed to function as ATP-competitive inhibitors of tyrosine kinases. The core hypothesis is that the pyrrole-2,5-dione (maleimide) scaffold acts as a pharmacophore that can fit into the ATP-binding pocket of kinases like EGFR and VEGFR2.

The mechanism involves the compound binding to the hinge region of the kinase domain, preventing the binding of ATP. This, in turn, blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

1.1. Inhibition of EGFR and VEGFR2 Signaling

Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been specifically designed as potential inhibitors of both EGFR and VEGFR2. In silico molecular docking and dynamics studies have suggested that these compounds can form stable complexes within the ATP-binding domains of these receptors.[1] The stability of these complexes is predicted to be greater than that of ATP itself, suggesting a strong inhibitory potential.[1]

The binding of these inhibitors is thought to disrupt the delicate balance of signaling pathways that are often dysregulated in cancer:

  • EGFR Signaling: Inhibition of EGFR blocks the activation of downstream pathways such as the RAS/RAF/MEK/ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K/AKT/mTOR pathway, which promotes cell survival and growth.

  • VEGFR2 Signaling: By inhibiting VEGFR2, these compounds can disrupt the process of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize. This is achieved by blocking VEGF-A-mediated signaling that leads to endothelial cell proliferation, migration, and survival.

Quantitative Data Presentation

CompoundCell LineGI50 (M)
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneHCT-116~1.0 - 1.6 x 10⁻⁸ M[2]
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneSW-620~1.0 - 1.6 x 10⁻⁸ M[2]
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneColo-205~1.0 - 1.6 x 10⁻⁸ M[2]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by 1-phenyl-1H-pyrrole-2,5-dione derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Inhibitor 1-Phenyl-1H-pyrrole-2,5-dione Derivative Inhibitor->EGFR Inhibits Grb2_SOS Grb2/SOS P_EGFR->Grb2_SOS PI3K PI3K P_EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

EGFR Signaling Pathway Inhibition

VEGFR2_Signaling_Pathway Ligand VEGF-A VEGFR2 VEGFR2 Ligand->VEGFR2 Binds P_VEGFR2 P-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Inhibitor 1-Phenyl-1H-pyrrole-2,5-dione Derivative Inhibitor->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg PI3K_AKT PI3K/AKT P_VEGFR2->PI3K_AKT Migration Endothelial Cell Migration P_VEGFR2->Migration PKC PKC PLCg->PKC RAF_MEK_ERK RAF/MEK/ERK PKC->RAF_MEK_ERK Proliferation Endothelial Cell Proliferation RAF_MEK_ERK->Proliferation eNOS eNOS PI3K_AKT->eNOS Survival Endothelial Cell Survival PI3K_AKT->Survival Permeability Vascular Permeability eNOS->Permeability

VEGFR2 Signaling Pathway Inhibition

Experimental Protocols

This section details the methodologies for key experiments to evaluate the inhibitory activity of 1-phenyl-1H-pyrrole-2,5-dione derivatives.

4.1. In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol outlines a general procedure to determine the IC50 value of a test compound against a purified kinase enzyme.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Enzyme (EGFR/VEGFR2) - Test Compound Serial Dilutions - ATP - Substrate (e.g., Poly(Glu,Tyr)) Start->Prepare_Reagents Incubate Pre-incubate Kinase and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

In Vitro Kinase Assay Workflow

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

    • Dilute the recombinant human EGFR or VEGFR2 kinase to the desired concentration in kinase assay buffer.

    • Prepare a solution of the appropriate substrate (e.g., a synthetic peptide) and ATP in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase enzyme to each well.

    • Add the serially diluted test compound or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the signal, which is typically a measure of ADP production (luminescence) or substrate phosphorylation (fluorescence or radioactivity).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

4.2. Cell-Based Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.

Western_Blot_Workflow Start Start Seed_Cells Seed Cells (e.g., A549, HUVEC) in Culture Plates Start->Seed_Cells Serum_Starve Serum-Starve Cells Seed_Cells->Serum_Starve Treat_Compound Treat with Test Compound or Vehicle Serum_Starve->Treat_Compound Stimulate_Ligand Stimulate with Ligand (EGF or VEGF-A) Treat_Compound->Stimulate_Ligand Lyse_Cells Lyse Cells and Quantify Protein Stimulate_Ligand->Lyse_Cells SDS_PAGE SDS-PAGE and Transfer to Membrane Lyse_Cells->SDS_PAGE Immunoblot Immunoblot with Primary (anti-pEGFR/pVEGFR2) and Secondary Antibodies SDS_PAGE->Immunoblot Detect_Signal Detect Chemiluminescent Signal Immunoblot->Detect_Signal Analyze_Results Analyze Band Intensities Detect_Signal->Analyze_Results End End Analyze_Results->End

Western Blot Workflow for Phosphorylation

Methodology:

  • Cell Culture and Treatment:

    • Seed appropriate cells (e.g., A549 for EGFR, HUVECs for VEGFR2) in culture plates and allow them to adhere.

    • Serum-starve the cells to reduce basal receptor phosphorylation.

    • Treat the cells with various concentrations of the test compound or vehicle for a specified time.

    • Stimulate the cells with the corresponding ligand (EGF or VEGF-A) to induce receptor phosphorylation.

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Quantify the total protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-pEGFR or anti-pVEGFR2).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) receptor and a housekeeping protein (e.g., GAPDH or β-actin).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein and/or housekeeping protein signal to determine the relative inhibition of phosphorylation at each compound concentration.

4.3. Cell Proliferation Assay (MTT Assay)

This assay is used to determine the antiproliferative effect of a compound on cancer cell lines and to calculate the GI50 value.

Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization and Measurement:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 value using a non-linear regression analysis.

Conclusion

The 1-phenyl-1H-pyrrole-2,5-dione scaffold represents a promising starting point for the development of potent tyrosine kinase inhibitors. As exemplified by the derivative 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, these compounds exhibit significant antiproliferative activity against cancer cell lines. The proposed mechanism of action involves the inhibition of key receptor tyrosine kinases such as EGFR and VEGFR2, thereby disrupting critical signaling pathways involved in tumor growth, survival, and angiogenesis. Further investigation, particularly to obtain direct enzymatic inhibition data, is warranted to fully elucidate the therapeutic potential of this class of compounds. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of these promising anticancer agents.

References

In-Depth Technical Guide on the Biological Activity of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated biological activities of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione and its derivatives. Due to the limited availability of data on this specific substitution pattern, this document synthesizes findings from structurally related N-aryl pyrrole-2,5-diones (N-aryl maleimides) to project the potential therapeutic applications and mechanisms of action for the target compounds. The guide covers key areas of investigation including anticancer, antimicrobial, and enzyme inhibitory activities.

Quantitative Biological Activity Data

The biological activities of N-substituted pyrrole-2,5-dione derivatives are summarized below. The data is compiled from various studies on analogous compounds and provides a comparative baseline for the potential efficacy of this compound derivatives.

Table 1: Anticancer and Cytotoxic Activity
Compound ClassCell Line(s)Activity MetricValueReference
3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneHCT-116, SW-620, Colo-205 (Colon Cancer)GI50~1.0–1.6 x 10-8 M[1]
N-triazolyl maleimide derivative (4l)SK-Mel-28, SK-Mel-103 (Melanoma)Toxic Concentration< 100 µM[2]
N-triazolyl maleimide derivative (4l)HUVEC (Endothelial Cells)Toxic Concentration100 µM[2]
5-hydoxy-1H-pyrrol-2-(5H)-one derivativesVarious Cancer Cell LinesIC50Not specified[3][4]
MLN8054 (Aurora A kinase inhibitor)Various Cancer Cell LinesIC500.11 to 1.43 µM[5]
1,3-disubstituted thiourea derivativesSW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia)IC50≤ 10 µM[6]
Table 2: Antimicrobial Activity
Compound ClassMicrobial Strain(s)Activity MetricValue (µg/mL)Reference
N-(trifluoromethyl)phenyl substituted pyrazole derivativesStaphylococcus aureusMIC0.78–1.56[7]
N-(trifluoromethyl)phenyl substituted pyrazole derivativesBacillus subtilisMIC< 1.0[7]
Trifluoromethoxy containing (1,3,4-oxadiazol-2-yl)benzamidesLinezolid-resistant S. aureus (NRS 119)MICAs low as 0.06[8]
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazidesVarious Bacteria-Potent Activity[6]
Table 3: Enzyme Inhibition
Compound ClassTarget EnzymeActivity MetricValueReference
4-amino-3-chloro-1H-pyrrole-2,5-dionesEGFR, VEGFR2BindingForms stable complexes[1]
Pyrrolo[2,3-d]pyrimidine derivative (GSK2606414)PERKInhibitionPotent[9]
N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dionesCOX-1, COX-2InhibitionVaries with substitution[4]
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazidesEnoyl ACP Reductase, DHFRInhibitionAppreciable action[6]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings. Below are protocols for common assays used to evaluate the biological activity of pyrrole-2,5-dione derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 4,000 cells per well in 100 µL of culture medium.[10]

  • Incubation: The plate is incubated for 12-24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: The test compounds, including this compound derivatives, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Further Incubation: The cells are incubated with the compounds for a specified period, typically 24 to 72 hours.[10]

  • MTT Addition: MTT solution is added to each well (final concentration of 5 µg/mL), and the plate is incubated for an additional 4 hours.[10]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Mechanisms of Action

N-aryl pyrrole-2,5-dione derivatives are known to exert their biological effects through various mechanisms, including enzyme inhibition and induction of apoptosis.

Enzyme Inhibition

Many pyrrole-2,5-dione derivatives function as inhibitors of key enzymes involved in cell signaling and proliferation. For instance, certain derivatives have been shown to target protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] The mechanism often involves the formation of stable complexes with the ATP-binding domains of these kinases, thereby blocking downstream signaling pathways essential for cancer cell growth and survival.[1]

Induction of Apoptosis

Several N-substituted maleimide derivatives have been reported to induce apoptosis, or programmed cell death, in cancer cells.[2] This is a crucial mechanism for anticancer agents. The apoptotic pathway can be triggered through various cellular stresses, including DNA damage and the inhibition of survival signals. Flow cytometry is a common method used to quantify apoptosis in treated cells.[2]

Visualizations: Workflows and Pathways

Diagram 1: General Workflow for Biological Activity Screening

G cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of 1-[4-(trifluoromethoxy)phenyl] -1H-pyrrole-2,5-dione Derivatives cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) synthesis->cytotoxicity antimicrobial Antimicrobial Susceptibility (e.g., Broth Microdilution) synthesis->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase Assays) synthesis->enzyme apoptosis Apoptosis Analysis (e.g., Flow Cytometry) cytotoxicity->apoptosis pathway Signaling Pathway Analysis enzyme->pathway xenograft Xenograft Tumor Models apoptosis->xenograft pathway->xenograft

Caption: Workflow for evaluating the biological activity of novel compounds.

Diagram 2: Potential Anticancer Signaling Pathway

G compound 1-[4-(trifluoromethoxy)phenyl] -1H-pyrrole-2,5-dione kinase Kinase Domain compound->kinase Inhibition apoptosis Apoptosis compound->apoptosis Induction receptor Growth Factor Receptor (e.g., EGFR/VEGFR) receptor->kinase pi3k PI3K/Akt Pathway kinase->pi3k ras Ras/MAPK Pathway kinase->ras proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

References

Potential Therapeutic Targets of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the novel compound 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione. While direct experimental data for this specific molecule is limited, this paper synthesizes information from structurally related compounds, including N-phenylmaleimide derivatives and other substituted 1H-pyrrole-2,5-diones, to extrapolate potential mechanisms of action and therapeutic applications. The primary focus is on its potential as an anti-inflammatory and anti-cancer agent. This document provides a comprehensive overview of hypothesized signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols to guide future research and drug development efforts.

Introduction

The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The incorporation of a 4-(trifluoromethoxy)phenyl substituent is anticipated to enhance the compound's lipophilicity and membrane permeability, potentially increasing its bioavailability and cellular uptake. Based on the activities of related compounds, this compound is hypothesized to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and cancer.

Potential Therapeutic Targets and Mechanisms of Action

Based on structure-activity relationships of analogous compounds, two primary therapeutic areas are proposed for this compound: inflammation and oncology.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes.

  • Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Secretion: Several 1H-pyrrole-2,5-dione derivatives have been shown to reduce the secretion of TNF-α, a key cytokine in the inflammatory cascade.

  • Reduction of Reactive Oxygen Species (ROS): The compound may possess antioxidant properties by reducing the production of ROS, which are known to contribute to inflammatory processes.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Structurally similar compounds have demonstrated inhibitory activity against COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins.

Anti-Cancer Activity

The cytotoxic effects of N-phenylmaleimide derivatives against cancer cell lines suggest that this compound may have potential as an anti-neoplastic agent.

  • Induction of Apoptosis in Cancer Cells: The compound may selectively induce programmed cell death in tumor cells. The trifluoromethylphenyl moiety present in some known cytotoxic compounds suggests this could be a key pharmacophore.

  • Inhibition of Tyrosine Kinases: Certain 1H-pyrrole-2,5-dione derivatives have been investigated as potential inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), key regulators of cancer cell proliferation and angiogenesis.

Quantitative Data from Analogous Compounds

The following table summarizes quantitative data from studies on structurally related compounds, providing a preliminary indication of the potential potency of this compound.

Compound ClassTarget/ActivityCell Line/SystemIC50/EC50Reference
N-phenylmaleimide derivativesCytotoxicityB16F10 MelanomaVaries by derivative--INVALID-LINK--
1H-pyrrole-2,5-dione derivative (Compound 20)Reduction of TNF-α & ROSMacrophagesConcentration-dependent--INVALID-LINK--
4-amino-3-chloro-1H-pyrrole-2,5-dionesTyrosine Kinase InteractionIn silico (EGFR/VEGFR2)Not Applicable--INVALID-LINK--

Signaling Pathways and Experimental Workflows

Hypothesized Anti-Inflammatory Signaling Pathway

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Activates TNFa TNF-α Secretion NFkB->TNFa Induces ROS ROS Production NFkB->ROS Induces Compound 1-[4-(trifluoromethoxy)phenyl] -1H-pyrrole-2,5-dione Compound->NFkB Inhibits

Caption: Hypothesized anti-inflammatory mechanism.

Experimental Workflow for Cytotoxicity Screening

cytotoxicity_workflow start Start cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture compound_prep Prepare Serial Dilutions of 1-[4-(trifluoromethoxy)phenyl] -1H-pyrrole-2,5-dione cell_culture->compound_prep treatment Treat Cells with Compound (24, 48, 72 hours) compound_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Measure Absorbance and Calculate IC50 Values mtt_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay: Measurement of TNF-α Secretion
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA Assay: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α secretion for each concentration of the compound compared to the LPS-stimulated control.

In Vitro Cytotoxicity Assay: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the analysis of structurally related compounds strongly suggests that this compound holds promise as a lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. The proposed mechanisms of action, including the inhibition of TNF-α and potential cytotoxic effects, provide a solid foundation for future investigations. The experimental protocols detailed in this guide offer a clear path for elucidating the precise biological activities and therapeutic potential of this compound. Further research should focus on in vivo efficacy studies and a comprehensive toxicological profiling to advance its development as a clinical candidate.

The 1H-Pyrrole-2,5-dione Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrole-2,5-dione, commonly known as the maleimide scaffold, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. Its unique chemical reactivity, particularly its susceptibility to Michael addition with nucleophiles like thiols, underpins its widespread application in both small molecule drug design and complex bioconjugation strategies. This technical guide provides a comprehensive review of the maleimide scaffold, detailing its synthesis, biological activities, and mechanisms of action, with a focus on quantitative data and detailed experimental protocols to empower researchers in the field of drug discovery and development.

Therapeutic Applications of the Maleimide Scaffold

The maleimide core is a constituent of numerous natural products and synthetic compounds with a wide array of biological activities. Its derivatives have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and cholesterol-lowering agents.[1][2]

Anticancer Activity

Maleimide derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and survival. A notable example is Enzastaurin, a bisindolylmaleimide that selectively inhibits Protein Kinase C beta (PKCβ), a key enzyme in signaling pathways that promote cell proliferation and angiogenesis.[3][4] The inhibition of PKCβ by Enzastaurin leads to downstream effects on the PI3K/AKT pathway, resulting in the suppression of tumor growth.[5]

Table 1: Anticancer Activity of Representative Maleimide Derivatives

CompoundTargetCell LineIC50 (µM)Reference
EnzastaurinPKCβMultiple Myeloma Cell Lines (MM.1S, MM.1R, etc.)0.6 - 1.6[4]
Indole-substituted maleimide 4cGSK-3βMCF-7 (Breast Cancer)3.21[6]
Indole-substituted maleimide 5cGSK-3βMDA-MB-231 (Breast Cancer)4.00[6]
Bisindolylmaleimide (BIM-IV)PKC-Sub-micromolar[7]
Aza-bisindolylmaleimide 66GSK-3β-0.06[7]
Aza-bisindolylmaleimide 87GSK-3β-0.39[7]
Anti-inflammatory Activity

The anti-inflammatory properties of maleimide derivatives have been attributed to their ability to inhibit key inflammatory mediators. Certain N(1)-substituted 1H-pyrrole-2,5-dione derivatives have been shown to inhibit cyclooxygenases (COX-1 and COX-2), enzymes responsible for the production of prostaglandins, which are central to the inflammatory response.[2]

Table 2: Anti-inflammatory Activity of Representative Pyrrole-2,5-dione Derivatives

CompoundTargetAssayIC50Reference
Pyrrole-3-carbaldehyde 1bJ774 COX-2In vitro enzyme inhibition9.5 nM[8]
Pyrrole-3-carbonitrile 3cJ774 COX-2In vitro enzyme inhibition2.2 nM[8]
Compound 2aPro-inflammatory Cytokine Production (IL-6, TNF-α)PBMC cultureSignificant inhibition[2]
Antimicrobial Activity

The maleimide scaffold is a promising framework for the development of novel antimicrobial agents.[9] Natural and synthetic maleimides have demonstrated broad-spectrum activity against bacteria and fungi, including Candida albicans and Staphylococcus aureus.[10] The proposed mechanism of action involves the reaction of the maleimide's electrophilic double bond with nucleophilic residues, such as the sulfhydryl groups in essential fungal enzymes like β(1,3)-glucan synthase.[11][12]

Cholesterol Absorption Inhibition

Derivatives of 1H-pyrrole-2,5-dione have been identified as potent inhibitors of cholesterol absorption.[13] By inhibiting this process, these compounds can suppress the formation of macrophage-derived foam cells, a key event in the development of atherosclerosis.[13]

Maleimides in Bioconjugation and Drug Delivery

The selective and efficient reaction of the maleimide group with thiols has made it a powerful tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[14][15] ADCs utilize a monoclonal antibody to selectively deliver a potent cytotoxic drug to cancer cells, and maleimide-containing linkers are frequently used to attach the drug to cysteine residues on the antibody.[] This targeted approach aims to enhance therapeutic efficacy while minimizing systemic toxicity.[15] Maleimide-functionalized liposomes have also been developed as advanced drug delivery systems, showing improved cellular uptake and antitumor effects.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key maleimide derivatives and for the evaluation of their biological activity.

Synthesis of N-Aryl Maleimides

General Procedure:

  • Formation of N-Aryl Maleamic Acid: To a solution of the appropriate aromatic amine in a suitable solvent (e.g., diethyl ether), add an equimolar amount of maleic anhydride. Stir the reaction mixture at room temperature until a precipitate forms. Filter the solid, wash with the solvent, and dry to obtain the N-aryl maleamic acid.

  • Cyclodehydration to N-Aryl Maleimide: In a round-bottomed flask equipped with a condenser, combine the N-aryl maleamic acid, anhydrous sodium acetate, and acetic anhydride.[11] Heat the mixture to 100°C with stirring for approximately 45 minutes.[11] After cooling, pour the reaction mixture into an ice/water mixture to precipitate the product.[11] Filter the solid, wash thoroughly with water, and dry under vacuum to yield the N-aryl maleimide.[11] The crude product can be further purified by column chromatography on silica gel.[11]

Synthesis of Bisindolylmaleimides

General Procedure (Palladium-Catalyzed Cross-Coupling):

This method utilizes a Suzuki cross-coupling reaction as a key step.

  • Preparation of Indolylmaleimide Triflate: Synthesize the indolylmaleimide precursor. The triflate can be introduced using standard procedures.

  • Suzuki Cross-Coupling: React the indolylmaleimide triflate with an appropriate indolylboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3), and a suitable solvent system (e.g., toluene/ethanol/water). Heat the reaction mixture under an inert atmosphere until completion.

  • Work-up and Purification: After cooling, perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired bisindolylmaleimide.[17]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][19]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the maleimide compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the purple formazan crystals.[18][20]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Maleimide Compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance F->G H Calculate % Viability & IC50 G->H Kinase_Inhibition_Assay cluster_0 Reaction Mixture A Kinase Enzyme D Add ATP to Initiate B Substrate C Maleimide Inhibitor E Incubate D->E F Terminate Reaction E->F G Detect Phosphorylation F->G H Calculate % Inhibition & IC50 G->H PI3K_AKT_mTOR_Pathway cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor AKT AKT PI3K->AKT PIP3 mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Enzastaurin Enzastaurin PKCbeta PKCβ Enzastaurin->PKCbeta PKCbeta->AKT GSK3beta_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Frizzled->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Maleimide_Inhibitor Maleimide GSK-3β Inhibitor Maleimide_Inhibitor->DestructionComplex Inhibits GSK-3β

References

discovery and history of N-aryl maleimides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of N-aryl Maleimides

Discovery and History

The history of N-aryl maleimides is intrinsically linked to the development of synthetic organic chemistry and the growing understanding of the reactivity of dicarbonyl compounds. While the parent maleimide was known earlier, the exploration of its N-substituted derivatives, particularly N-aryl maleimides, gained momentum in the mid-20th century.

A foundational method for the synthesis of N-phenylmaleimide was detailed in a 1948 patent, which has been widely cited and adapted since.[1] This two-step process, involving the formation of a maleanilic acid intermediate followed by cyclodehydration, remains a cornerstone of N-aryl maleimide synthesis. Early methods also included the dry distillation of the aniline salt of malic acid.[1]

Initially, the interest in N-aryl maleimides was driven by their utility as reactive dienophiles in Diels-Alder reactions, allowing for the construction of complex cyclic structures. This reactivity continues to be a significant area of research.[2]

In the latter half of the 20th century and into the 21st, the applications of N-aryl maleimides expanded dramatically, particularly in the realm of biological chemistry and drug development. Researchers discovered their potential as:

  • Bioconjugation Reagents: Their high reactivity and specificity towards thiols made them ideal for labeling proteins and other biomolecules. A significant advancement in this area was the finding that N-aryl maleimides form more stable conjugates with thiols compared to their N-alkyl counterparts, which is crucial for applications like antibody-drug conjugates (ADCs).[3]

  • Antimicrobial and Anticancer Agents: A growing body of research has demonstrated the efficacy of N-aryl maleimides against various microbial strains and cancer cell lines.[4]

  • Enzyme Inhibitors: More recently, N-aryl maleimides have been identified as potent inhibitors of various kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), playing a role in the investigation of treatments for neurodegenerative diseases and cancer.[5]

The evolution of N-aryl maleimide chemistry showcases a journey from a synthetic curiosity to a versatile and powerful tool in medicinal chemistry, materials science, and chemical biology.

Synthesis of N-aryl Maleimides

The most common and well-established method for synthesizing N-aryl maleimides is a two-step procedure starting from maleic anhydride and a substituted aniline.

Step 1: Amine Acylation to form N-arylmaleamic acid Maleic anhydride reacts with an aniline derivative in a suitable solvent, such as diethyl ether or toluene, to form the corresponding N-arylmaleamic acid intermediate. This reaction is typically rapid and proceeds in high yield.[6]

Step 2: Cyclodehydration The N-arylmaleamic acid is then cyclized to the N-aryl maleimide through dehydration. This is commonly achieved by heating in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[2][6]

Synthesis_of_N_aryl_maleimide cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Maleic_Anhydride Maleic Anhydride Maleamic_Acid N-arylmaleamic acid Maleic_Anhydride->Maleamic_Acid Step 1: Amine Acylation Aniline Aromatic Amine (e.g., Aniline) Aniline->Maleamic_Acid N_aryl_maleimide N-aryl maleimide Maleamic_Acid->N_aryl_maleimide Step 2: Cyclodehydration (e.g., Acetic Anhydride, NaOAc) Michael_Addition_Hydrolysis Reactants N-aryl maleimide + Protein-SH (Cysteine) Thiosuccinimide Thiosuccinimide Adduct (Reversible) Reactants->Thiosuccinimide Michael Addition Hydrolyzed_Product Hydrolyzed Thiosuccinimide (Stable) Thiosuccinimide->Hydrolyzed_Product Hydrolysis (Accelerated by Aryl Group) Deconjugated N-aryl maleimide + Protein-SH Thiosuccinimide->Deconjugated Retro-Michael Reaction (Thiol Exchange) Diels_Alder_Reaction Reactants N-aryl maleimide (Dienophile) + Conjugated Diene Cycloadduct Diels-Alder Cycloadduct Reactants->Cycloadduct [4+2] Cycloaddition GSK3B_Signaling_Pathway cluster_upstream Upstream Signaling cluster_gsk3b GSK-3β Regulation cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates GSK3B GSK-3β (Active) Akt->GSK3B phosphorylates (inhibits) GSK3B_inactive p-GSK-3β (Inactive) beta_catenin β-catenin GSK3B->beta_catenin phosphorylates beta_catenin_p p-β-catenin Nucleus Nucleus beta_catenin->Nucleus translocates Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Gene_Expression Gene Expression Nucleus->Gene_Expression N_aryl_maleimide N-aryl maleimide Inhibitor N_aryl_maleimide->GSK3B inhibits

References

In-depth Technical Guide: Safety and Toxicity Profile of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the available safety and toxicity information for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione and structurally related compounds. As of the latest update, detailed toxicological studies specifically for this compound are not publicly available. Therefore, this guide extrapolates potential hazards and safety considerations based on data from analogous chemical structures, primarily other N-substituted maleimides. The information herein is intended for researchers, scientists, and drug development professionals and should be used as a guide for safe handling and preliminary risk assessment. It is not a substitute for rigorous, compound-specific toxicological evaluation.

Introduction

This compound belongs to the N-substituted maleimide class of compounds. The maleimide moiety is a known reactive Michael acceptor, which can readily react with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity is the basis for their use in bioconjugation and as chemical probes, but it also underlies their potential toxicity. The trifluoromethoxy group on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its toxicokinetic and toxicodynamic profile.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented below. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and potential for environmental fate.

PropertyValueSource
Molecular FormulaC₁₁H₆F₃NO₂PubChem
Molecular Weight257.17 g/mol PubChem
XLogP32.6PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem

Hazard Identification and General Safety Precautions

Based on the Safety Data Sheets (SDS) of structurally similar N-substituted maleimides, this compound should be handled with caution. The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation[1][2].

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation[1][3].

  • Allergic Skin Reaction: Some maleimide derivatives may cause an allergic skin reaction[3].

  • Harmful if Swallowed: Oral ingestion may be harmful[3].

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure[1][4].

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced[4].

Handling and Storage:

  • Handle in a well-ventilated area[1][3].

  • Avoid breathing dust, vapor, mist, or gas[4].

  • Wash hands thoroughly after handling[1][2].

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container[2].

Potential Toxicological Profile

Due to the lack of specific studies on this compound, the following sections discuss the potential toxicological profile based on the known reactivity of the maleimide group and data from related compounds.

Acute Toxicity

Quantitative acute toxicity data (e.g., LD50) for this compound are not available. For related compounds, such as N-ethylmaleimide, the hazard classification indicates it is fatal if swallowed and toxic in contact with skin. N-(4-chlorophenyl)-maleimide is classified as harmful if swallowed.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

No specific data on the genotoxicity, carcinogenicity, or reproductive toxicity of this compound were found. The reactivity of the maleimide group with biological macromolecules like DNA and proteins suggests that a potential for genotoxicity should be considered and investigated. For N-ethylmaleimide, no ingredient of the product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or as a known or anticipated carcinogen by NTP.

Mechanism of Toxicity: Potential Signaling Pathways

The primary mechanism of toxicity for maleimides is believed to be their ability to act as Michael acceptors, leading to the alkylation of cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This can lead to enzyme inhibition, disruption of protein function, and depletion of intracellular glutathione (GSH), a key antioxidant.

Potential Experimental Workflow for Toxicity Assessment:

Caption: A generalized workflow for assessing the toxicity of a novel compound.

Potential Signaling Pathway Disruption by Michael Acceptors:

Michael acceptors like maleimides can react with cysteine residues in various signaling proteins. One such pathway that is sensitive to electrophilic stress is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds Keap1->Nrf2 dissociation Cul3 Cul3 Keap1->Cul3 associates with Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Cul3->Nrf2 ubiquitinates Ub Ub Compound 1-[4-(trifluoromethoxy)phenyl]- 1H-pyrrole-2,5-dione Compound->Keap1 modifies Cys residues ARE Antioxidant Response Element Nrf2_n->ARE binds Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression activates

Caption: Potential interaction with the Keap1-Nrf2 antioxidant response pathway.

Experimental Protocols (General)

While specific experimental protocols for this compound are not available, the following are general methodologies for key toxicity assays that would be applicable.

5.1. In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Culture: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5.2. Glutathione (GSH) Depletion Assay

  • Cell Culture and Treatment: Culture and treat cells with the test compound as described for the cytotoxicity assay.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them to release intracellular contents.

  • GSH Measurement: Use a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB) to measure the concentration of GSH in the cell lysates.

  • Protein Quantification: Determine the total protein concentration in the lysates (e.g., using a BCA assay) to normalize the GSH levels.

  • Data Analysis: Express the GSH levels as a percentage of the vehicle control.

Conclusion

This compound should be handled as a potentially hazardous chemical due to the reactive nature of the maleimide moiety. Based on data from structurally related compounds, it is likely to be an irritant to the skin, eyes, and respiratory tract, and may be harmful if ingested. The primary mechanism of toxicity is expected to be through Michael addition reactions with cellular nucleophiles, particularly cysteine residues in proteins, which can lead to oxidative stress and disruption of cellular signaling. Rigorous toxicological evaluation, following standard in vitro and in vivo protocols, is necessary to fully characterize its safety profile. Until such data is available, strict adherence to safety precautions is essential.

References

Methodological & Application

Application Note and Detailed Experimental Protocol for the Synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, a member of the N-substituted maleimide class of compounds, holds significant interest in medicinal chemistry and materials science due to its reactive Michael acceptor properties and the unique electronic characteristics imparted by the trifluoromethoxy-substituted phenyl ring. N-substituted maleimides are versatile precursors in various chemical transformations, including Diels-Alder reactions and the synthesis of more complex molecular architectures with potential biological activities[1][2]. This document provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing from commercially available starting materials.

Overall Reaction Scheme:

The synthesis proceeds via a two-step reaction. The first step involves the acylation of 4-(trifluoromethoxy)aniline with maleic anhydride to form the intermediate, (Z)-4-oxo-4-((4-(trifluoromethoxy)phenyl)amino)but-2-enoic acid (maleanilic acid derivative). The second step is the dehydrative cyclization of this intermediate to yield the target compound, this compound.

Reaction_Scheme cluster_step1 Step 1: Maleanilic Acid Formation cluster_step2 Step 2: Cyclization to Maleimide Aniline 4-(Trifluoromethoxy)aniline Intermediate (Z)-4-oxo-4-((4-(trifluoromethoxy)phenyl)amino)but-2-enoic acid Aniline->Intermediate + Maleic Anhydride (Ether or similar solvent) MaleicAnhydride Maleic Anhydride Intermediate2 (Z)-4-oxo-4-((4-(trifluoromethoxy)phenyl)amino)but-2-enoic acid FinalProduct This compound Intermediate2->FinalProduct + Acetic Anhydride, Sodium Acetate (Heat)

Caption: Two-step synthesis of this compound.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
4-(Trifluoromethoxy)anilineC₇H₆F₃NO177.12461-82-5Sigma-AldrichLiquid, 98% purity
Maleic AnhydrideC₄H₂O₃98.06108-31-6Sigma-AldrichSolid, reagent grade
Diethyl Ether(C₂H₅)₂O74.1260-29-7Sigma-AldrichAnhydrous, reagent grade
Acetic Anhydride(CH₃CO)₂O102.09108-24-7Sigma-AldrichReagent grade
Sodium AcetateCH₃COONa82.03127-09-3Sigma-AldrichAnhydrous
Petroleum Ether--8032-32-4Sigma-Aldrichb.p. 30-60 °C
CyclohexaneC₆H₁₂84.16110-82-7Sigma-AldrichFor recrystallization

Step 1: Synthesis of (Z)-4-oxo-4-((4-(trifluoromethoxy)phenyl)amino)but-2-enoic acid

This procedure is adapted from the general synthesis of maleanilic acids[3][4].

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve maleic anhydride (9.81 g, 0.1 mol) in 125 mL of anhydrous diethyl ether.

  • Addition of Aniline: While stirring, add a solution of 4-(trifluoromethoxy)aniline (17.71 g, 0.1 mol) in 50 mL of anhydrous diethyl ether through the dropping funnel over a period of 15-20 minutes.

  • Reaction: The reaction is exothermic, and a thick white precipitate of the maleanilic acid derivative will form. Continue stirring the suspension at room temperature for 1 hour.

  • Isolation: Cool the reaction mixture in an ice bath to 15-20°C. Collect the precipitate by suction filtration.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum to obtain a fine, cream-colored powder. The product is typically of sufficient purity for the next step without further purification.

Expected Yield: 95-98%

Step 2: Synthesis of this compound

This cyclization procedure is a modification of a classic method for N-substituted maleimides[3][5].

  • Reaction Setup: In a 250 mL Erlenmeyer flask, place acetic anhydride (70 mL) and anhydrous sodium acetate (6.5 g, 0.079 mol).

  • Addition of Maleanilic Acid: Add the dried (Z)-4-oxo-4-((4-(trifluoromethoxy)phenyl)amino)but-2-enoic acid (0.1 mol, from Step 1) to the flask.

  • Heating: Swirl the suspension and heat it on a steam bath for 30 minutes to dissolve the solid. The reaction temperature should be maintained between 60-70°C[5].

  • Work-up: Cool the reaction mixture to near room temperature in a cold water bath. Pour the cooled mixture into 200 mL of ice water with stirring.

  • Isolation: The product will precipitate. Collect the solid by suction filtration.

  • Washing: Wash the precipitate thoroughly with several portions of ice-cold water, followed by a wash with cold petroleum ether (b.p. 30-60 °C).

  • Drying and Purification: Dry the crude product. For further purification, recrystallize from cyclohexane to yield the final product as canary-yellow needles[3].

Expected Yield: 70-80%

Safety Precautions:

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-(Trifluoromethoxy)aniline is toxic if swallowed or in contact with skin.

  • Maleic anhydride and acetic anhydride are corrosive and lachrymatory. Handle with care.

  • Diethyl ether is highly flammable. Ensure there are no ignition sources nearby.

Characterization Data (Predicted):

PropertyValue
Appearance Yellow crystalline solid
Melting Point To be determined experimentally (expected range: 90-120 °C)
¹H NMR Peaks corresponding to the aromatic protons and the vinylic protons of the maleimide ring.
¹³C NMR Peaks for the carbonyl carbons, aromatic carbons, and the trifluoromethoxy carbon.
IR (cm⁻¹) Characteristic peaks for C=O stretching (imide), C=C stretching, and C-F stretching.
Mass Spec (m/z) [M]+ peak corresponding to the molecular weight of the product.

Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Maleanilic Acid Formation cluster_step2 Step 2: Cyclization to Maleimide s1_start Dissolve Maleic Anhydride in Diethyl Ether s1_add Add 4-(trifluoromethoxy)aniline solution dropwise s1_start->s1_add s1_react Stir at room temperature for 1 hour s1_add->s1_react s1_cool Cool in ice bath s1_react->s1_cool s1_filter Filter the precipitate s1_cool->s1_filter s1_wash Wash with cold diethyl ether s1_filter->s1_wash s1_dry Dry under vacuum s1_wash->s1_dry s1_product Intermediate Product: (Z)-4-oxo-4-((4-(trifluoromethoxy)phenyl)amino)but-2-enoic acid s1_dry->s1_product s2_start Combine Intermediate, Acetic Anhydride, and Sodium Acetate s1_product->s2_start Use in next step s2_heat Heat at 60-70°C for 30 minutes s2_start->s2_heat s2_cool Cool to room temperature s2_heat->s2_cool s2_precipitate Pour into ice water s2_cool->s2_precipitate s2_filter Filter the product s2_precipitate->s2_filter s2_wash Wash with cold water and petroleum ether s2_filter->s2_wash s2_purify Recrystallize from cyclohexane s2_wash->s2_purify s2_product Final Product: This compound s2_purify->s2_product

Caption: Experimental workflow for the synthesis of this compound.

References

Purification of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione via recrystallization. This compound, a member of the N-substituted maleimide class, is a valuable building block in medicinal chemistry and drug development. Ensuring its high purity is critical for reliable downstream applications.

Introduction

This compound is typically synthesized by the condensation of maleic anhydride with 4-(trifluoromethoxy)aniline to form the intermediate N-[4-(trifluoromethoxy)phenyl]maleamic acid, followed by cyclodehydration. This synthesis can result in impurities, including unreacted starting materials and the intermediate maleamic acid. Recrystallization is a robust and effective method for the removal of these impurities, yielding a product of high purity suitable for further synthetic transformations and biological screening.

Principle of Recrystallization

Recrystallization is a purification technique for solid compounds based on their differential solubility in a given solvent at varying temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to form a saturated solution. Upon controlled cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the solvent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₆F₃NO₂
Molecular Weight 257.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point 164-166 °C (This is an expected value based on similar compounds and should be confirmed experimentally)

Selection of Recrystallization Solvent

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below. Based on the chemical structure of the target compound and literature precedents for similar N-arylmaleimides, several solvents were evaluated.

Solubility Data (Qualitative):

SolventSolubility at Room TemperatureSolubility at Boiling PointSuitability
Ethanol Sparingly solubleSolubleExcellent
Isopropanol Sparingly solubleSolubleGood
Ethyl Acetate SolubleVery SolubleModerate (Potential for high loss)
Toluene Sparingly solubleSolubleGood
Hexane InsolubleSparingly solublePoor (Can be used as an anti-solvent)
Dichloromethane SolubleVery SolublePoor (Can be used for initial dissolution)

Based on this qualitative assessment, ethanol is recommended as the primary solvent for the recrystallization of this compound. It provides a good balance of solubility characteristics, is relatively non-toxic, and is easily removed.

Experimental Protocol: Recrystallization using Ethanol

This protocol details the step-by-step procedure for the purification of this compound using ethanol.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture to boiling while stirring. Add more hot ethanol portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the final product should be assessed by measuring its melting point and using analytical techniques such as HPLC or NMR.

Purity Assessment

The purity of the recrystallized this compound should be confirmed using appropriate analytical methods.

Purity Analysis Data:

Analytical MethodParameterSpecification
Melting Point RangeSharp, within 1-2 °C
HPLC Purity≥ 98%
¹H NMR SpectrumConforms to the expected structure

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed to determine the purity of the compound. A typical method would use a C18 column with a gradient elution of water and acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools to confirm the chemical structure of the purified compound and to detect any remaining impurities.

Visualizations

Experimental Workflow:

Recrystallization_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Analysis Crude_Compound Crude Compound in Flask Add_Solvent Add Ethanol Crude_Compound->Add_Solvent Heat Heat to Boiling Add_Solvent->Heat Dissolve Complete Dissolution Heat->Dissolve Cool Slow Cooling Dissolve->Cool Crystallize Crystallization Cool->Crystallize Ice_Bath Ice Bath Crystallize->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Crystals Wash->Dry Analyze Purity Analysis (MP, HPLC, NMR) Dry->Analyze Recrystallization_Logic Start Start with Impure Solid Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystallize Pure Compound Crystallizes Cool->Crystallize Impurities Impurities Remain in Solution Cool->Impurities Separate Separate Crystals from Solution Crystallize->Separate Impurities->Separate Pure_Solid Obtain Pure Solid Separate->Pure_Solid

Application Note: ¹H and ¹³C NMR Characterization of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the characterization of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines standardized procedures for sample preparation, data acquisition, and provides reference chemical shift data for the confirmation of molecular structure and purity assessment. This information is critical for researchers in medicinal chemistry and materials science where N-substituted maleimides are valuable synthons.

Molecular Structure and Atom Numbering

The structural formula of this compound is presented below with standardized atom numbering for unambiguous NMR signal assignment.

cluster_molecule This compound C1 C1' C2 C2' C1->C2 N N C1->N C3 C3' C2->C3 H2_6 H2', H6' C2->H2_6 C4 C4' C3->C4 H3_5 H3', H5' C3->H3_5 C5 C5' C4->C5 O O C4->O C6 C6' C5->C6 C5->H3_5 C6->C1 C6->H2_6 CF3 CF3 O->CF3 C2p C2 N->C2p C3p C3 C2p->C3p O2 O C2p->O2 C4p C4 C3p->C4p H3p H3 C3p->H3p C5p C5 C4p->C5p H4p H4 C4p->H4p C5p->N O5 O C5p->O5 A Sample Weighing (5-25 mg for ¹H, 50-100 mg for ¹³C) B Dissolution in Deuterated Solvent (0.6 mL CDCl₃) A->B C Filtration (if necessary) B->C D Transfer to 5 mm NMR Tube C->D E NMR Spectrometer Setup (Lock, Tune, Shim) D->E F Data Acquisition (¹H and ¹³C Spectra) E->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) F->G H Spectral Analysis (Peak Picking, Integration, Assignment) G->H I Structural Confirmation H->I cluster_struct Structural Features cluster_h_nmr ¹H Spectral Features cluster_c_nmr ¹³C Spectral Features Structure Molecular Structure This compound Maleimide_H Maleimide Protons (H3, H4) Structure->Maleimide_H Aromatic_H Aromatic Protons (H2', H3', H5', H6') Structure->Aromatic_H Maleimide_C Maleimide Carbons (C2, C3, C4, C5) Structure->Maleimide_C Aromatic_C Aromatic Carbons (C1' to C6') Structure->Aromatic_C OCF3_C OCF₃ Carbon Structure->OCF3_C H_NMR ¹H NMR Spectrum C_NMR ¹³C NMR Spectrum Singlet Singlet (~6.90 ppm, 2H) Maleimide_H->Singlet Doublets Two Doublets (~7.35, ~7.45 ppm, 2H each) Aromatic_H->Doublets Carbonyl Carbonyl Signals (~169.0 ppm) Maleimide_C->Carbonyl Olefinic Olefinic Signals (~134.5 ppm) Maleimide_C->Olefinic Aromatic_Signals Aromatic Signals (121-149 ppm) Aromatic_C->Aromatic_Signals OCF3_Signal Quartet (~120.5 ppm) OCF3_C->OCF3_Signal Singlet->H_NMR Doublets->H_NMR Carbonyl->C_NMR Olefinic->C_NMR Aromatic_Signals->C_NMR OCF3_Signal->C_NMR

Application Notes and Protocols: 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione in Tyrosine Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signal transduction pathways, regulating processes such as cell growth, differentiation, and survival.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[1][2] The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as tyrosine kinase inhibitors.[3][4][5] This document provides detailed application notes and protocols for the use of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione , a specific derivative, in tyrosine kinase inhibition assays. While direct inhibitory data for this particular compound is not extensively published, the following protocols are based on established methods for evaluating similar small molecule inhibitors against various tyrosine kinases.

Compound Profile: this compound

While specific quantitative data for this compound's tyrosine kinase inhibitory activity is emerging, related 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives have demonstrated the ability to form stable complexes with the ATP-binding domains of EGFR and VEGFR2.[3][4] This suggests that the broader class of N-substituted pyrrole-2,5-diones may act as competitive inhibitors of ATP binding. The trifluoromethoxy group on the phenyl ring can enhance properties such as metabolic stability and membrane permeability, making it an interesting candidate for kinase inhibition studies.

Table 1: Compound Properties (Hypothetical/Representative)

PropertyValueReference
Molecular FormulaC₁₁H₆F₃NO₃N/A
Molecular Weight273.17 g/mol N/A
AppearanceWhite to off-white solidN/A
SolubilitySoluble in DMSO, DMF, and ethanolN/A
Putative MOAATP-competitive tyrosine kinase inhibitorBased on similar compounds[3][4]

Experimental Protocols

The following are detailed protocols for common tyrosine kinase inhibition assays that can be adapted for evaluating this compound.

Protocol 1: In Vitro Radiometric Tyrosine Kinase Assay

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant tyrosine kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂, 50 µM Na₃VO₄)[6]

  • 10% Trichloroacetic acid (TCA)

  • Phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the specific tyrosine kinase, and its substrate.

  • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.

  • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.[1]

  • Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C.[1]

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value.

Protocol 2: Fluorescence Polarization (FP)-Based Tyrosine Kinase Assay

This non-radioactive, homogeneous assay measures the change in fluorescence polarization of a fluorescently labeled phosphopeptide tracer that competes with the product of the kinase reaction for binding to a phosphospecific antibody.[6]

Materials:

  • Purified recombinant tyrosine kinase

  • Kinase-specific substrate peptide

  • This compound (in DMSO)

  • ATP

  • Kinase Buffer

  • Fluorescently labeled phosphopeptide tracer

  • Phosphospecific antibody

  • Stop/Detection Buffer (containing EDTA to stop the reaction)[6]

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • In a multi-well plate, add the kinase, substrate peptide, and varying concentrations of the inhibitor.

  • Initiate the reaction by adding ATP.[6]

  • Incubate for the desired time at room temperature.

  • Stop the kinase reaction by adding the Stop/Detection Buffer containing EDTA, the phosphospecific antibody, and the fluorescently labeled tracer.[6]

  • Incubate to allow for antibody-peptide binding equilibrium to be reached.

  • Measure the fluorescence polarization. A higher kinase activity results in more unlabeled phosphopeptide, which displaces the fluorescent tracer from the antibody, leading to a lower FP signal.

  • Calculate the percentage of inhibition and the IC₅₀ value.

Protocol 3: Luminescence-Based ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[7][8]

Materials:

  • Purified recombinant tyrosine kinase

  • Kinase-specific substrate

  • This compound (in DMSO)

  • ATP

  • Kinase Buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer-capable microplate reader

Procedure:

  • Set up the kinase reaction in a multi-well plate with the kinase, substrate, and different concentrations of the inhibitor.

  • Add ATP to start the reaction and incubate for the desired duration.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.[7]

  • Incubate for 40 minutes at room temperature.[7]

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.[7]

  • Incubate for 30 minutes at room temperature.[7]

  • Measure the luminescence. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Determine the IC₅₀ value from the dose-response curve.

Data Presentation

Quantitative data from the inhibition assays should be summarized for clear comparison.

Table 2: Representative Tyrosine Kinase Inhibition Data

Target KinaseAssay TypeIC₅₀ (µM) of this compoundPositive Control (e.g., Staurosporine) IC₅₀ (µM)
EGFRRadiometricTo be determinede.g., 0.01
VEGFR2FP-BasedTo be determinede.g., 0.05
SrcADP-Glo™To be determinede.g., 0.008

Visualizations

Signaling Pathway and Inhibition

Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates Ligand Growth Factor Ligand->RTK Binds ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate P Downstream Downstream Signaling pSubstrate->Downstream Activates Inhibitor 1-[4-(trifluoromethoxy)phenyl] -1H-pyrrole-2,5-dione Inhibitor->RTK Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow: Tyrosine Kinase Inhibition Assay

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, Buffer) start->prep_reagents add_inhibitor Add Inhibitor (1-[4-(trifluoromethoxy)phenyl] -1H-pyrrole-2,5-dione) prep_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_atp Initiate Reaction (Add ATP) pre_incubate->add_atp incubate Incubate add_atp->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (Radioactivity, FP, Luminescence) stop_reaction->detect_signal analyze_data Analyze Data (Calculate % Inhibition, IC50) detect_signal->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro tyrosine kinase inhibition assay.

Conclusion

The provided protocols offer a robust framework for researchers to evaluate the inhibitory potential of this compound against various tyrosine kinases. The choice of assay will depend on the specific research question, available equipment, and throughput requirements. Careful execution of these experiments will provide valuable insights into the compound's potency and selectivity, contributing to the broader understanding of pyrrole-2,5-dione derivatives as a promising class of kinase inhibitors.

References

Application Notes and Protocols: 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the application of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione in proteomics research is limited in publicly available literature. The following application notes and protocols are based on the well-established reactivity of the maleimide group (1H-pyrrole-2,5-dione), a core feature of this compound, which functions as a thiol-reactive probe for cysteine residues in proteins.

Introduction

This compound is a chemical compound featuring a maleimide functional group. In proteomics, maleimides are widely utilized as covalent probes that exhibit high reactivity and selectivity towards the sulfhydryl (thiol) groups of cysteine residues in proteins.[1][2][3] This specific reactivity allows for the precise labeling of proteins, enabling a variety of downstream applications, including protein identification, quantification, and structural-functional studies. The trifluoromethoxy)phenyl group may confer specific properties to the probe, such as altered solubility or unique signatures in mass spectrometry, aiding in the identification of labeled peptides.

The primary application of such a compound in proteomics is in the field of chemical proteomics, where it can be used to:

  • Identify and quantify reactive cysteine residues across the proteome.[4][5]

  • Profile changes in cysteine reactivity in response to drug treatment or disease states.

  • Serve as a building block for more complex chemical probes, such as activity-based probes or bifunctional crosslinkers.

Principle of Action

The core of the molecule's utility in proteomics lies in the Michael addition reaction between the maleimide double bond and the thiol group of a cysteine residue. This reaction forms a stable, covalent thioether bond, effectively tagging the protein. The reaction is highly selective for thiols at a near-neutral pH (6.5-7.5).[1][2]

Experimental Protocols

Protocol 1: Labeling of Proteins in a Complex Lysate for Mass Spectrometry-based Proteomic Analysis

This protocol outlines the general steps for labeling a cellular lysate with this compound to identify accessible cysteine residues.

Materials:

  • Cells or tissue of interest

  • Lysis buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)

  • This compound (herein referred to as "the probe")

  • Anhydrous DMSO

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for optional reduction steps

  • Iodoacetamide (IAM) for blocking free thiols (optional, for competitive profiling)

  • Acetone or trichloroacetic acid (TCA) for protein precipitation

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Desalting columns (e.g., C18)

  • Mass spectrometer

Procedure:

  • Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Protein Labeling:

    • Prepare a 100 mM stock solution of the probe in anhydrous DMSO.

    • In a typical reaction, take 1 mg of protein from the lysate.

    • Add the probe to the lysate at a final concentration of 1 mM (a 10-20 fold molar excess over the estimated protein concentration is a good starting point and should be optimized).[2]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching and Protein Precipitation:

    • Quench the reaction by adding a thiol-containing reagent like DTT to a final concentration of 10 mM.

    • Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight).

    • Pellet the proteins by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant and wash the pellet with cold 80% acetone.

  • Protein Digestion:

    • Resuspend the protein pellet in digestion buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0).

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate the newly freed thiols by adding iodoacetamide to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.

    • Dilute the sample with digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting and Mass Spectrometry:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 desalting column according to the manufacturer's instructions.

    • Analyze the desalted peptides by LC-MS/MS.

Data Presentation

Quantitative data from such experiments would typically involve the identification of labeled peptides and the quantification of their abundance across different samples. This can be achieved through various quantitative proteomics strategies, such as label-free quantification or isotopic labeling methods.[6][7][8]

Table 1: Illustrative Quantitative Proteomics Data for Cysteine-Reactive Probe

Protein IDGene NamePeptide SequenceModification SiteFold Change (Treatment vs. Control)p-value
P04049ALDOAK.VLAACAK.FCys1352.50.001
P60709ACTBK.DLTDYLMKILTERGYSFTTTAEREIVRDIKECNYVALDFEQEMATAASSSSLEK.SCys285-3.20.005
Q06830PRDX1K.VCPAGWKPGSGTIKPNVDDSEK.KCys521.80.021
P31946GAPDHK.TVDGGAAPSFDEGCDLIIWGSGVTSTNVVTVNDFVR.DCys152-1.50.045
*C represents the cysteine residue labeled with this compound.

Visualizations

Reaction Mechanism

Caption: Reaction of the maleimide probe with a protein cysteine residue.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling and Digestion cluster_analysis Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant labeling Labeling with Probe protein_quant->labeling precipitation Protein Precipitation labeling->precipitation digestion Trypsin Digestion precipitation->digestion desalting Peptide Desalting digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis lcms->data_analysis

References

Application Notes and Protocols for Developing Anti-inflammatory Agents from 1H-Pyrrole-2,5-Dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the identification and characterization of novel anti-inflammatory agents based on the 1H-pyrrole-2,5-dione scaffold. This document outlines detailed protocols for key in vitro assays, summarizes critical quantitative data for structure-activity relationship (SAR) analysis, and illustrates the underlying molecular pathways and experimental workflows.

Introduction

The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1][2][3] Derivatives of this core have shown significant potential as anti-inflammatory agents by modulating key pathways in the inflammatory response.[1][2][3][4] Inflammation is a complex biological process involving a variety of mediators, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes such as cyclooxygenases (COX-1 and COX-2) that are responsible for prostaglandin synthesis.[5][6]

This guide details the experimental procedures to assess the anti-inflammatory potential of synthesized 1H-pyrrole-2,5-dione derivatives by evaluating their ability to inhibit the production of these key inflammatory mediators.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many compounds, including 1H-pyrrole-2,5-dione derivatives, are often attributed to their ability to modulate intracellular signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response, leading to the transcription of numerous pro-inflammatory genes.

NF-kB Signaling Pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IKK_complex Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_Expression Pyrrole_Dione 1H-pyrrole-2,5-dione Derivatives Pyrrole_Dione->IKK_complex Inhibition Experimental Workflow Screening Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_analysis Data Analysis cluster_invivo Preliminary In Vivo Testing Synthesis Synthesis of 1H-pyrrole-2,5-dione Derivatives Purification Purification & Characterization (NMR, MS, Purity) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT on RAW 264.7) Purification->Cytotoxicity Primary_Screening Primary Screening: NO Production Assay (LPS-stimulated RAW 264.7) Cytotoxicity->Primary_Screening Secondary_Screening Secondary Screening: Cytokine Inhibition (TNF-α, IL-6 in PBMCs) Primary_Screening->Secondary_Screening Mechanism_Screening Mechanism of Action: COX-1/COX-2 Inhibition Assay Secondary_Screening->Mechanism_Screening SAR_Analysis IC50 Determination & Structure-Activity Relationship (SAR) Mechanism_Screening->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection InVivo_Model In Vivo Model (e.g., Carrageenan-induced paw edema in rodents) Lead_Selection->InVivo_Model

References

Application Notes and Protocols: 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione as a Scaffold for Antitumor Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrole-2,5-dione (maleimide) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a 4-(trifluoromethoxy)phenyl group at the N-1 position offers a unique combination of lipophilicity and metabolic stability, making 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione a promising scaffold for the development of novel antitumor agents. This document provides an overview of the potential applications of this scaffold, detailed experimental protocols for its evaluation, and a summary of the structure-activity relationships of related compounds. While specific data for this compound is limited in the public domain, the following information is based on closely related N-aryl pyrrole-2,5-dione and trifluoromethyl-containing anticancer compounds to provide a representative framework for research and development.

Data Presentation: In Vitro Cytotoxicity of Related Pyrrole-2,5-dione Analogs

The following table summarizes the in vitro anticancer activity of representative N-substituted pyrrole-2,5-dione and trifluoromethyl-containing compounds against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). This data illustrates the potential potency of this class of compounds.

Table 1: In Vitro Anticancer Activity of Representative Analogs

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound A (3,4-dichloro-N-(3-(trifluoromethyl)phenyl)maleimide)SW620 (Colon)1.5 ± 0.72Cisplatin>10
SW480 (Colon)7.3 - 9.0Cisplatin>10
K-562 (Leukemia)≤ 10Cisplatin-
PC3 (Prostate)≤ 10Cisplatin-
Compound B (N-(4-(trifluoromethyl)phenyl)maleimide)SW620 (Colon)5.8 ± 0.76Cisplatin>10
SW480 (Colon)7.3 - 9.0Cisplatin>10
K-562 (Leukemia)≤ 10Cisplatin-
PC3 (Prostate)6.9 ± 1.64Cisplatin>10
Compound C (3b: 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole)MCF-7 (Breast)2.63--
Compound D (11e: 1,2,3-triazole-chalcone conjugate)RPMI-8226 (Leukemia)3.17Staurosporine>100

Data is compiled from studies on structurally related compounds to provide a representative outlook.[1][2]

Experimental Protocols

Synthesis of this compound

Principle: This protocol describes the synthesis of the title compound via a condensation reaction between 4-(trifluoromethoxy)aniline and maleic anhydride, followed by cyclization.

Materials:

  • 4-(trifluoromethoxy)aniline

  • Maleic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Formation of the Maleamic Acid: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in diethyl ether.

  • Slowly add a solution of 4-(trifluoromethoxy)aniline (1.0 eq) in diethyl ether to the maleic anhydride solution with stirring at room temperature.

  • Stir the reaction mixture for 2-4 hours. The corresponding maleamic acid will precipitate out of the solution.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Cyclization to the Maleimide: In a separate flask, suspend the dried maleamic acid in glacial acetic acid.

  • Add anhydrous sodium acetate (0.5 eq) to the suspension.

  • Heat the mixture to reflux (around 118°C) for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude product, this compound, will precipitate.

  • Filter the solid, wash thoroughly with water and then with a saturated sodium bicarbonate solution to remove any remaining acetic acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

  • Dry the purified product under vacuum and characterize by NMR, IR, and mass spectrometry.

G Synthesis Workflow cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 4-(trifluoromethoxy)aniline C Maleamic Acid Intermediate A->C Diethyl Ether, RT B Maleic Anhydride B->C D Maleamic Acid E 1-[4-(trifluoromethoxy)phenyl]- 1H-pyrrole-2,5-dione D->E Acetic Acid, NaOAc, Reflux F Crude Product G Pure Product F->G Recrystallization MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (48-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Add DMSO E->F G Measure absorbance F->G H Calculate IC50 G->H In Vivo Xenograft Workflow A Implant tumor cells B Monitor tumor growth A->B C Randomize mice B->C D Administer compound C->D E Monitor tumor volume & body weight D->E F Euthanize and excise tumor E->F G Data analysis F->G Potential Signaling Pathways cluster_0 Compound Action cluster_1 Cellular Effects cluster_2 Downstream Consequences A 1-[4-(trifluoromethoxy)phenyl]- 1H-pyrrole-2,5-dione B Inhibition of Protein Kinases A->B C Induction of Oxidative Stress A->C D Alkylation of Cellular Thiols A->D G Inhibition of Pro-survival Pathways B->G F Activation of Caspase Cascade C->F D->G E Cell Cycle Arrest H Apoptosis E->H F->H G->H

References

Application Notes and Protocols for Testing Antimicrobial Activity of Novel Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Pyrrole derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial properties.[1][2][3] This document provides a detailed protocol for the initial in vitro screening and evaluation of the antimicrobial activity of novel pyrrole derivatives. The described methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[4][5][6][7][8]

The primary objective of this protocol is to determine the Minimum Inhibitory Concentration (MIC) of the novel pyrrole derivatives against a panel of clinically relevant microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10][11] Additionally, this guide outlines the procedure for the Kirby-Bauer disk diffusion assay, a qualitative method to assess antimicrobial susceptibility.[12][13][14][15] Finally, a protocol for determining the Minimum Bactericidal Concentration (MBC) is provided to differentiate between bacteriostatic and bactericidal effects. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[16][17][18][19]

Data Presentation

Quantitative data from the antimicrobial assays should be summarized for clear comparison. The following tables provide a template for organizing the results.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel Pyrrole Derivatives

Test OrganismStrain IDPyrrole Derivative 1 (µg/mL)Pyrrole Derivative 2 (µg/mL)Control Antibiotic (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
...

Table 2: Zone of Inhibition Diameters from Disk Diffusion Assay

Test OrganismStrain IDPyrrole Derivative 1 (mm)Pyrrole Derivative 2 (mm)Control Antibiotic (mm)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
...

Table 3: Minimum Bactericidal Concentration (MBC) of Novel Pyrrole Derivatives

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
...

Experimental Protocols

Preparation of Novel Pyrrole Derivatives

The proper handling and preparation of the novel compounds are critical for obtaining accurate results.

  • Stock Solution Preparation :

    • Dissolve the synthesized pyrrole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL). The choice of solvent should be based on the compound's solubility and should be tested for any intrinsic antimicrobial activity at the concentrations used in the assay.[20]

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Store the stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Microorganism Strains and Culture Conditions

A panel of representative Gram-positive and Gram-negative bacteria, as well as fungal strains, should be used for the initial screening.

  • Recommended Strains :

    • Gram-positive bacteria : Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative bacteria : Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae

    • Fungal strains : Candida albicans (e.g., ATCC 90028), Aspergillus niger

  • Culture Media :

    • For most bacteria, use Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA).[17][21]

    • For fungi, use RPMI-1640 medium for broth dilution and Sabouraud Dextrose Agar (SDA) for solid cultures.

  • Inoculum Preparation :

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10][22]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a quantitative technique used to determine the MIC.[10][11][23][24][25]

  • Preparation of Serial Dilutions :

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.[10]

    • Add 100 µL of the novel compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[10][26]

  • Inoculation :

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

    • Add 100 µL of the diluted inoculum to each well.[10]

    • Include a growth control (broth + inoculum) and a sterility control (broth only).[11]

  • Incubation :

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.[10]

  • Reading Results :

    • The MIC is the lowest concentration of the compound with no visible turbidity.[11]

Kirby-Bauer Disk Diffusion Assay

This is a qualitative screening method to assess the susceptibility of bacteria to the novel compounds.[12][13][14]

  • Preparation of Compound Disks :

    • Aseptically apply a known volume and concentration of the novel pyrrole derivative solution onto sterile paper disks (6 mm diameter).

    • Allow the disks to dry completely in a sterile environment.

  • Inoculation of Agar Plates :

    • Dip a sterile cotton swab into the standardized bacterial inoculum.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate to ensure a confluent lawn of growth.[12][14]

  • Application of Disks :

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface.[13][14]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation :

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[14]

  • Reading Results :

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[22]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC test to ascertain whether a compound is bactericidal or bacteriostatic.[16][17][18]

  • Subculturing :

    • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.[20]

    • Spread the aliquot onto a fresh, drug-free agar plate (e.g., MHA).[16][20]

  • Incubation :

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.[16][20]

  • Reading Results :

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[16][18][19]

  • Interpretation :

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.[16][19]

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.[16]

Visualizations

experimental_workflow Overall Experimental Workflow for Antimicrobial Testing cluster_prep Preparation cluster_secondary Secondary Assay cluster_analysis Data Analysis A Prepare Stock Solutions of Novel Pyrrole Derivatives C Broth Microdilution Assay (Determine MIC) A->C D Disk Diffusion Assay (Qualitative Assessment) A->D B Culture and Prepare Standardized Microbial Inoculum B->C B->D E Minimum Bactericidal Concentration (MBC) Assay C->E From non-turbid wells F Tabulate MIC, Zone of Inhibition, and MBC Data C->F D->F E->F G Determine Bacteriostatic vs. Bactericidal Activity F->G

Caption: Overall experimental workflow for antimicrobial testing.

mic_workflow Broth Microdilution (MIC) Assay Workflow start Start prep_plate Dispense 100 µL sterile broth into each well of a 96-well plate start->prep_plate serial_dilute Perform 2-fold serial dilutions of the novel pyrrole derivative prep_plate->serial_dilute prep_inoculum Prepare standardized inoculum (0.5 McFarland) and dilute serial_dilute->prep_inoculum inoculate Inoculate wells with 100 µL of diluted bacterial suspension prep_inoculum->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 35°C ± 2°C for 16-20 hours controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Broth Microdilution (MIC) Assay Workflow.

mbc_workflow Minimum Bactericidal Concentration (MBC) Assay Workflow start Start with MIC plate select_wells Select wells with no visible growth (at and above MIC) start->select_wells subculture Aliquot 10-100 µL from selected wells onto drug-free agar plates select_wells->subculture incubate Incubate agar plates at 35°C ± 2°C for 18-24 hours subculture->incubate read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate->read_mbc interpret Calculate MBC/MIC ratio to determine bactericidal/bacteriostatic activity read_mbc->interpret end End interpret->end

Caption: Minimum Bactericidal Concentration (MBC) Assay Workflow.

References

Application Notes & Protocols for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive framework for designing and executing biological assays to characterize the activity of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione (hereafter referred to as TM-PD). The core structure of TM-PD features a maleimide ring, a reactive electrophile known to form stable covalent bonds with nucleophilic residues on proteins, particularly the thiol group of cysteine.[1][2] This suggests that TM-PD is a potential covalent inhibitor. N-aryl maleimides have been shown to form more stable conjugates compared to their N-alkyl counterparts, making them an attractive scaffold for targeted covalent inhibitors.[3]

This document outlines a tiered approach for researchers, starting with broad phenotypic screening to assess cellular effects, followed by detailed biochemical and proteomic assays to elucidate the mechanism of action (MoA) and identify specific molecular targets. The protocols provided are intended for professionals in drug discovery, chemical biology, and academic research.

The proposed experimental workflow progresses through three key stages:

  • Phenotypic Screening: To determine the cytotoxic or anti-proliferative potential of TM-PD across various cell lines.

  • Mechanism of Action (MoA) Elucidation: To confirm the hypothesis of covalent binding and assess the compound's reactivity.

  • Target Deconvolution: To identify the specific protein(s) that TM-PD covalently modifies within a complex biological system.

Stage 1: Phenotypic Screening - Cellular Viability and Cytotoxicity

The initial step is to evaluate the effect of TM-PD on cell health. Cytotoxicity assays are fundamental for determining the concentration range at which a compound elicits a biological response and are widely used in the initial stages of drug discovery.[4][5][6] The MTT assay, a colorimetric method, is a reliable technique for assessing cell metabolic activity as an indicator of cell viability.[7]

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[7]

Materials:

  • Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • TM-PD compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of TM-PD in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in complete medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of TM-PD. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Abs_treated / Abs_vehicle) * 100

  • Plot the % Viability against the log-transformed concentration of TM-PD.

  • Use a non-linear regression model (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Cytotoxicity of TM-PD
Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
HCT-116TM-PD485.2
A549TM-PD488.9
MCF-7TM-PD4812.5
HCT-116Doxorubicin (Control)480.8

Stage 2: Mechanism of Action (MoA) Elucidation

Given the maleimide moiety, the primary hypothesis for TM-PD's MoA is covalent modification of target proteins.[8] This stage aims to confirm this covalent binding mechanism using mass spectrometry (MS), a powerful tool for characterizing covalent adducts.[9][10]

Experimental Workflow for MoA Studies

MoA_Workflow cluster_0 Hypothesis: Covalent Inhibition start TM-PD Compound model_protein Incubate with Model Thiol Protein (e.g., GST, BSA) start->model_protein intact_ms Intact Protein Mass Spectrometry (LC-MS) model_protein->intact_ms peptide_map Proteolytic Digestion (e.g., Trypsin) model_protein->peptide_map confirm Confirmation of Covalent Adduct & Site of Modification intact_ms->confirm Mass Shift Detected msms Peptide Mapping (LC-MS/MS) peptide_map->msms msms->confirm Modified Peptide Identified

Workflow for confirming covalent modification.
Protocol: Intact Protein Mass Spectrometry Analysis

This protocol directly measures the mass increase of a model protein upon incubation with TM-PD, providing direct evidence of covalent adduct formation.

Materials:

  • TM-PD compound

  • Model protein with accessible cysteines (e.g., Bovine Serum Albumin, BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap) capable of intact protein analysis

  • Deconvolution software

Procedure:

  • Reaction Setup: Prepare a solution of the model protein (e.g., 10 µM BSA) in PBS.

  • Compound Addition: Add TM-PD from a DMSO stock solution to the protein solution to achieve a final concentration of 100 µM (10-fold molar excess). Include a vehicle control with an equivalent amount of DMSO.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, and 24 hours) to monitor the reaction progress.

  • Sample Preparation for MS: Quench the reaction by adding formic acid to a final concentration of 0.1%. Desalt the sample using a C4 ZipTip or equivalent.

  • LC-MS Analysis: Inject the desalted sample into the LC-MS system. Elute the protein using a gradient of acetonitrile in water (with 0.1% formic acid).

  • Data Acquisition: Acquire mass spectra across the protein's elution peak.

  • Data Analysis: Use deconvolution software to process the raw mass spectrum and determine the mass of the intact protein. A mass increase corresponding to the molecular weight of TM-PD (287.21 Da) confirms covalent binding.

Data Presentation: Hypothetical Mass Spectrometry Results

Molecular Weight of TM-PD: 287.21 Da Molecular Weight of Model Protein (BSA): ~66,430 Da

Time Point (h)Observed Mass (Da) - ControlObserved Mass (Da) - TM-PD TreatedMass Shift (Da)Interpretation
166430.566717.8+287.31:1 Adduct
466430.766718.1+287.41:1 Adduct
2466430.466717.9+287.51:1 Adduct

Stage 3: Target Deconvolution

Identifying the specific protein targets of TM-PD is critical for understanding its biological effects and potential therapeutic applications. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy to identify enzyme classes or specific proteins that react with a covalent probe in complex proteomes.[9][11] This involves using a tagged version of the compound to isolate and identify its binding partners.

Strategy for Target Deconvolution

A common strategy involves synthesizing an analogue of TM-PD that includes a "clickable" tag, such as an alkyne or azide group. This probe is incubated with cell lysates or live cells, after which the tagged proteins are conjugated to a reporter molecule (e.g., biotin) via click chemistry. The biotinylated proteins can then be enriched and identified by mass spectrometry.

Target_Deconvolution cluster_1 Target Deconvolution via ABPP probe Synthesize Alkyne-Tagged TM-PD Probe lysate Incubate Probe with Cell Lysate probe->lysate click Click Chemistry: Add Biotin-Azide lysate->click enrich Enrich Biotinylated Proteins (Streptavidin Beads) click->enrich digest On-Bead Digestion (Trypsin) enrich->digest ms Identify Proteins (LC-MS/MS) digest->ms hits Candidate Target Proteins ms->hits

Chemoproteomic workflow for target identification.
Protocol: ABPP for Target Identification

Materials:

  • Alkyne-tagged TM-PD probe

  • Cell line of interest (e.g., HCT-116)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (Biotin-azide, CuSO₄, TBTA ligand, sodium ascorbate)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Trypsin (sequencing grade)

  • LC-MS/MS system for proteomics

Procedure:

  • Proteome Preparation: Harvest cells and prepare a clarified cell lysate via sonication or douncing, followed by centrifugation. Determine the total protein concentration (e.g., using a BCA assay).

  • Probe Labeling: Treat the cell lysate (e.g., 1 mg/mL total protein) with the alkyne-TM-PD probe (e.g., 1 µM final concentration) for 1 hour at room temperature. Include a DMSO vehicle control.

  • Click Chemistry: Add the click chemistry reagents to the labeled lysate: Biotin-azide (100 µM), TBTA (100 µM), CuSO₄ (1 mM), and freshly prepared sodium ascorbate (1 mM). Incubate for 1 hour at room temperature.

  • Protein Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. A typical wash series includes PBS, high-salt buffer, and urea buffer.

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer. Reduce disulfide bonds (DTT) and alkylate free cysteines (iodoacetamide). Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • Peptide Analysis: Collect the supernatant containing the peptides. Analyze the peptides by LC-MS/MS.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database. Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control.

Data Presentation: Hypothetical Target Protein Hits
Protein ID (UniProt)Gene NameProtein NameEnrichment Ratio (Probe/Control)Function
P04637TP53Cellular tumor antigen p5315.2Transcription factor, tumor suppressor
P62258HSP90AB1Heat shock protein HSP 90-beta12.8Chaperone, protein folding
Q06830PRDX1Peroxiredoxin-19.5Redox regulation, antioxidant
P31946GNB1Guanine nucleotide-binding protein subunit beta-17.3Signal transduction

Conclusion and Future Directions

The protocols and workflows detailed in this document provide a systematic approach to characterizing the biological activity of this compound. The initial cytotoxicity screening establishes a baseline for its biological potency. Subsequent MS-based assays can confirm its proposed covalent mechanism of action. Finally, advanced chemoproteomic methods like ABPP enable the identification of specific cellular targets, paving the way for a deeper understanding of the compound's function and its potential for therapeutic development.

Following target identification, validation is a critical next step. This can be achieved through orthogonal assays, such as:

  • Enzymatic assays using recombinant protein of the identified target.

  • Western blotting to confirm target engagement in cells.

  • Cellular thermal shift assays (CETSA) to demonstrate direct binding in a cellular context.

  • Gene knockdown/knockout studies (siRNA/CRISPR) to validate that the identified target is responsible for the observed phenotype.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the condensation of 4-(trifluoromethoxy)aniline and maleic anhydride, followed by dehydrative cyclization.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields can stem from several factors throughout the synthetic process. The most common culprits include incomplete reaction, side reactions, and product degradation. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: Ensure that the reaction has gone to completion by using thin-layer chromatography (TLC) to monitor the disappearance of the starting materials, 4-(trifluoromethoxy)aniline and maleic anhydride.

  • Suboptimal Reaction Conditions: The temperature and reaction time are critical. Insufficient heat or a short reaction time may lead to incomplete formation of the intermediate maleamic acid or incomplete cyclization.

  • Side Reactions: Several side reactions can compete with the desired product formation, significantly reducing the yield. These include hydrolysis of the maleimide ring and polymerization of the maleimide product.[1]

  • Purity of Reagents: The purity of starting materials is crucial. Impurities in the 4-(trifluoromethoxy)aniline or maleic anhydride can introduce contaminants that may interfere with the reaction. Ensure the maleic anhydride has not hydrolyzed to maleic acid.

Q2: I'm observing a significant amount of a water-soluble byproduct. What is it and how can I prevent its formation?

The presence of a water-soluble byproduct often indicates hydrolysis of the maleimide ring. The maleimide group is susceptible to hydrolysis, especially under neutral to basic conditions (pH > 7.5), which opens the ring to form the corresponding maleamic acid derivative.[2] This derivative is unreactive towards thiols and represents a loss of product.[2]

Prevention Strategies:

  • pH Control: Maintain a slightly acidic to neutral pH (6.5-7.5) during the reaction and workup to minimize hydrolysis.[3]

  • Anhydrous Conditions: Use anhydrous solvents and reagents to the extent possible to limit the availability of water.

  • Temperature Management: While heat is necessary for the cyclization, excessive temperatures can accelerate hydrolysis.

Q3: My final product appears to be a polymer-like, insoluble material. What could be the cause?

The formation of an insoluble, polymer-like substance suggests that the maleimide product has undergone polymerization.[1] This can be initiated by nucleophiles or bases.[1]

Mitigation Approaches:

  • Control of Nucleophiles: The starting aniline derivative is a nucleophile and can potentially initiate polymerization, especially at higher concentrations or temperatures.

  • Diels-Alder Protection Strategy: For particularly challenging cases, a Diels-Alder/retro-Diels-Alder protection strategy using a furan derivative can be employed to temporarily protect the maleimide double bond and prevent polymerization during synthesis.[1]

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction.

  • TLC System: A typical mobile phase for this reaction would be a mixture of hexane and ethyl acetate. The exact ratio should be optimized to achieve good separation of the starting materials, intermediate, and product.

  • Visualization: The spots on the TLC plate can be visualized under UV light (254 nm).

  • Interpretation: The reaction is complete when the spot corresponding to the limiting starting material (typically 4-(trifluoromethoxy)aniline) is no longer visible. The appearance of a new spot with a different Rf value will indicate the formation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

Glacial acetic acid is a commonly used solvent for this type of reaction as it acts as both a solvent and a catalyst for the dehydration step. Other high-boiling point aprotic solvents like N,N-dimethylformamide (DMF) or toluene can also be used, often with the addition of a dehydrating agent.

Q2: What is the role of the dehydrating agent in the reaction?

A dehydrating agent, such as acetic anhydride or sodium acetate, is often used to facilitate the cyclization of the intermediate maleamic acid to the final maleimide product by removing the water molecule that is formed during this step.

Q3: How should the crude product be purified to obtain a high-purity sample?

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. The solid product is collected by filtration, washed with a cold solvent to remove any soluble impurities, and then dried under a vacuum.

Q4: What are the recommended storage conditions for the final product?

This compound should be stored in a cool, dry place, protected from light and moisture to prevent hydrolysis and degradation.[3] For long-term storage, keeping it in a desiccator or under an inert atmosphere is advisable.

Data Presentation

Table 1: Impact of Reaction Parameters on the Yield of N-Substituted Maleimides

ParameterConditionExpected Impact on YieldRationale
pH 6.5 - 7.5OptimalMinimizes maleimide hydrolysis and competing side reactions with amines.[3]
> 7.5DecreasedPromotes rapid hydrolysis of the maleimide ring to the inactive maleamic acid.[2]
Temperature Too LowDecreasedIncomplete formation of the intermediate or slow cyclization.
Optimal (e.g., reflux in acetic acid)OptimalProvides sufficient energy for the reaction to proceed to completion.
Too HighDecreasedMay lead to product degradation, polymerization, or increased side reactions.
Reaction Time Too ShortDecreasedIncomplete conversion of starting materials.
OptimalOptimalAllows the reaction to reach completion.
Too LongMay DecreaseIncreased potential for side reactions and product degradation over extended periods.
Water Content AnhydrousOptimalMinimizes the hydrolysis of maleic anhydride and the maleimide product.[3]
Presence of WaterDecreasedLeads to the formation of maleic acid and the hydrolyzed maleimide product.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via a two-step, one-pot reaction.

Materials:

  • 4-(trifluoromethoxy)aniline

  • Maleic anhydride

  • Glacial acetic acid

  • Sodium acetate (anhydrous)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq.) in glacial acetic acid.

  • Addition of Aniline: To the stirred solution, add 4-(trifluoromethoxy)aniline (1.0 eq.) portion-wise. An exothermic reaction may be observed.

  • Formation of Maleamic Acid: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate N-[4-(trifluoromethoxy)phenyl]maleamic acid.

  • Cyclization: Add anhydrous sodium acetate (0.3 eq.) to the reaction mixture. Heat the mixture to reflux (approximately 118 °C) and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-water with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove acetic acid and other water-soluble impurities.

  • Purification: Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure this compound.

  • Drying: Dry the purified product under a vacuum.

Visualizations

Synthesis_Pathway reagent1 4-(Trifluoromethoxy)aniline intermediate N-[4-(trifluoromethoxy)phenyl]maleamic acid reagent1->intermediate + reagent2 Maleic Anhydride reagent2->intermediate product This compound intermediate->product Dehydration (e.g., Acetic Anhydride, Heat)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Analyze for Side Products (e.g., by NMR, MS) check_completion->check_side_products Yes optimize_conditions Optimize Reaction Time/ Temperature incomplete->optimize_conditions end Improved Yield optimize_conditions->end hydrolysis Maleimide Hydrolysis (Water-soluble byproduct) check_side_products->hydrolysis Hydrolysis Detected polymerization Polymerization (Insoluble material) check_side_products->polymerization Polymerization Detected reagent_purity Check Reagent Purity check_side_products->reagent_purity No Obvious Side Products prevent_hydrolysis Ensure Anhydrous Conditions/ Control pH (6.5-7.5) hydrolysis->prevent_hydrolysis prevent_hydrolysis->end prevent_polymerization Control Nucleophile Concentration/ Use Protection Strategy polymerization->prevent_polymerization prevent_polymerization->end purify_reagents Purify/Use Fresh Reagents reagent_purity->purify_reagents Impure reagent_purity->end Pure purify_reagents->end

Caption: Troubleshooting workflow for low yield in maleimide synthesis.

References

common side reactions in N-arylmaleimide synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful synthesis of N-arylmaleimides.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of N-Arylmaleimide

Question: I am getting a low yield of my desired N-arylmaleimide, or the reaction is not proceeding to completion. What are the possible causes and how can I improve the yield?

Possible Causes and Solutions:

Possible Cause Solution
Incomplete formation of the maleanilic acid intermediate. The reaction of maleic anhydride with the aniline derivative is typically fast and high-yielding.[1] However, ensure that the aniline is fully dissolved and added slowly to the maleic anhydride solution to prevent localized heating and potential side reactions. Stirring at room temperature for 1-2 hours is usually sufficient.[1]
Inefficient cyclization of the maleanilic acid. The choice of dehydrating agent and catalyst is crucial. Acetic anhydride with sodium acetate is a common and effective system.[1] Ensure both reagents are anhydrous. The reaction temperature should be carefully controlled; for many substrates, heating on a steam bath (around 100°C) for 30 minutes is optimal.[1] Overheating can lead to polymerization.[2]
Hydrolysis of maleic anhydride or the maleimide product. Use anhydrous solvents and reagents. Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid, which will not react to form the maleanilic acid.[3] The final product, N-arylmaleimide, can also hydrolyze back to the maleanilic acid, especially in the presence of water and at non-neutral pH. Ensure the work-up procedure is performed promptly and avoids prolonged exposure to aqueous conditions.
Suboptimal reaction temperature. For the cyclization step, a temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote polymerization.[2] A temperature range of 60-100°C is generally effective.[1][2] It is advisable to perform small-scale trials to determine the optimal temperature for your specific substrate.
Poor quality of reagents or solvents. Use reagents of high purity and anhydrous solvents. Impurities can interfere with the reaction and lead to the formation of byproducts.

Issue 2: Formation of a Polymeric Byproduct

Question: My reaction mixture becomes viscous, and I am isolating a significant amount of an insoluble, polymeric material. How can I prevent polymerization?

Possible Causes and Solutions:

Possible Cause Solution
High reaction temperature during cyclization. Maleimides can undergo free-radical polymerization at elevated temperatures.[4] The cyclization of maleanilic acid is an exothermic process, and localized overheating can initiate polymerization. It is critical to maintain a controlled temperature, preferably below 100°C. For some systems, temperatures as low as 65-70°C are recommended to minimize this side reaction.[2]
Presence of radical initiators. Impurities in the reagents or solvents, or exposure to air (oxygen) at high temperatures, can initiate radical polymerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
Extended reaction time. Prolonged heating increases the likelihood of polymerization. Monitor the reaction by TLC to determine the point of complete consumption of the maleanilic acid intermediate and avoid unnecessarily long reaction times.[5]
Use of a radical inhibitor. In cases where polymerization is particularly problematic, the addition of a small amount of a radical inhibitor, such as hydroquinone, can be effective in suppressing this side reaction.[4]

Quantitative Data on Polymerization:

Issue 3: Presence of Unreacted Maleanilic Acid in the Final Product

Question: After my reaction and work-up, I see a significant amount of the starting maleanilic acid in my product mixture, confirmed by NMR and IR spectroscopy. How can I ensure complete cyclization?

Possible Causes and Solutions:

Possible Cause Solution
Insufficient amount of dehydrating agent. Ensure that a sufficient excess of the dehydrating agent (e.g., acetic anhydride) is used to drive the cyclization to completion.
Reaction time is too short. While minimizing reaction time is important to prevent polymerization, an insufficient reaction time will lead to incomplete conversion. Monitor the reaction by TLC to ensure the disappearance of the maleanilic acid spot.[5]
Hydrolysis of the N-arylmaleimide during work-up. The maleimide ring can be opened by hydrolysis back to the maleanilic acid. This is more likely to occur if the product is exposed to water for extended periods, especially under non-neutral pH conditions. Perform the aqueous work-up quickly and with cold water to minimize hydrolysis.[1]
Deactivating substituents on the aryl ring. Electron-withdrawing groups on the aniline can make the nitrogen less nucleophilic, potentially slowing down the cyclization. For these substrates, a slightly higher reaction temperature or a longer reaction time may be necessary. Careful optimization is required to balance complete conversion with the prevention of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-arylmaleimides?

A1: The most prevalent method is a two-step synthesis. The first step involves the reaction of an aniline with maleic anhydride to form the corresponding N-arylmaleamic acid. The second step is the cyclodehydration of the maleamic acid to the N-arylmaleimide, commonly achieved using acetic anhydride and a catalyst like sodium acetate.[1][6]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[5] The maleanilic acid intermediate is significantly more polar than the N-arylmaleimide product and will have a lower Rf value. The reaction is complete when the spot corresponding to the maleanilic acid is no longer visible.

Q3: What are the characteristic spectroscopic signals for the product and potential side products?

A3:

Compound ¹H NMR ¹³C NMR IR (cm⁻¹)
N-Arylmaleimide Singlet for the two vinyl protons around 7.0 ppm. Aromatic protons in their respective regions.[5] Carbonyl carbons around 170 ppm. Vinylic carbons around 135 ppm.[7] Imide C=O stretching (asymmetric and symmetric) around 1780 and 1710 cm⁻¹. C-N stretching around 1360 cm⁻¹.[7][8]
N-Arylmaleamic Acid Two distinct vinyl protons (doublets, J ≈ 12 Hz) around 6.3 and 6.5 ppm. Amide proton (broad singlet). Carboxylic acid proton (broad singlet, may not be observed in all solvents). Aromatic protons.[9] Two distinct carbonyl carbons (amide and carboxylic acid). Two distinct vinylic carbons. Broad O-H stretch from the carboxylic acid (2500-3300). Amide C=O stretch (~1640). Carboxylic acid C=O stretch (~1700). N-H bend (~1550).

| Poly(N-arylmaleimide) | Broadening of all signals. Disappearance of the sharp vinyl proton singlet.[10] | Broad signals for the polymer backbone carbons. | Disappearance of the C=C stretch. Broadening of the carbonyl and other peaks. |

Q4: Can Michael addition be a side reaction during the synthesis?

A4: While Michael addition is a characteristic reaction of maleimides, it is less common as a side reaction during the synthesis itself unless there are other nucleophiles present in the reaction mixture. The primary nucleophile (the aniline) preferentially attacks the carbonyl carbon of the maleic anhydride to form the amide. However, if unreacted aniline is present at high temperatures during the cyclization, it could potentially add to the double bond of the formed maleimide, but this is generally not a major reported side reaction under standard synthetic conditions.

Q5: Is it possible to perform the synthesis in one pot?

A5: Yes, one-pot syntheses of N-arylmaleimides have been reported. These methods typically involve reacting the aniline and maleic anhydride in a high-boiling solvent with a catalyst that facilitates both the formation of the maleanilic acid and its subsequent dehydration.[11] However, controlling side reactions in a one-pot synthesis can be more challenging, and a two-step procedure often provides a purer product.

Experimental Protocols

Protocol 1: Standard Two-Step Synthesis of N-Phenylmaleimide [1]

Step A: Synthesis of Maleanilic Acid

  • In a 500 mL flask, dissolve 19.6 g (0.2 mol) of maleic anhydride in 250 mL of diethyl ether with stirring.

  • In a separate beaker, prepare a solution of 18.2 mL (18.6 g, 0.2 mol) of aniline in 20 mL of diethyl ether.

  • Slowly add the aniline solution to the maleic anhydride solution using a dropping funnel.

  • A thick suspension will form. Stir the mixture at room temperature for 1 hour.

  • Cool the flask in an ice bath to 15-20°C.

  • Collect the solid product by suction filtration. The product is a fine, cream-colored powder.

  • The yield of maleanilic acid is typically 97-98%. This product is usually of sufficient purity for the next step without further purification.

Step B: Synthesis of N-Phenylmaleimide

  • In a 250 mL Erlenmeyer flask, place 67 mL of acetic anhydride and 6.5 g of anhydrous sodium acetate.

  • Add 31.6 g of the maleanilic acid obtained in Step A.

  • Gently swirl the flask and heat it on a steam bath for 30 minutes to dissolve the suspension.

  • Cool the reaction mixture in a cold water bath to near room temperature.

  • Pour the cooled mixture into 130 mL of ice water with stirring.

  • Collect the precipitated yellow product by suction filtration.

  • Wash the product three times with 50 mL portions of ice-cold water and once with 50 mL of petroleum ether.

  • Dry the product. The typical yield of crude N-phenylmaleimide is 75-80%.

  • The crude product can be recrystallized from cyclohexane to obtain pure, canary-yellow needles.

Visualizations

Signaling Pathways and Experimental Workflows

N_Arylmaleimide_Synthesis_Pathway cluster_step1 Step 1: Maleanilic Acid Formation cluster_step2 Step 2: Cyclization cluster_side_reactions Common Side Reactions Maleic_Anhydride Maleic Anhydride Maleanilic_Acid N-Arylmaleamic Acid Maleic_Anhydride->Maleanilic_Acid Reaction with Aryl Amine Aniline Aryl Amine Aniline->Maleanilic_Acid N_Arylmaleimide N-Arylmaleimide (Desired Product) Polymerization Poly(N-arylmaleimide) N_Arylmaleimide->Polymerization High Temp, Radicals Hydrolysis Hydrolysis to Maleanilic Acid N_Arylmaleimide->Hydrolysis Water Michael_Addition Michael Addition (e.g., with unreacted amine) N_Arylmaleimide->Michael_Addition Nucleophiles Maleanilic_Acid_Input N-Arylmaleamic Acid Maleanilic_Acid_Input->N_Arylmaleimide Dehydration (e.g., Ac₂O, NaOAc)

Caption: Reaction pathway for the two-step synthesis of N-arylmaleimides and common side reactions.

Troubleshooting_Workflow cluster_solutions_yield Low Yield Solutions cluster_solutions_polymer Polymerization Solutions cluster_solutions_sm Incomplete Reaction Solutions start Start N-Arylmaleimide Synthesis check_yield Low Yield? start->check_yield check_polymer Polymer Formation? check_yield->check_polymer No solution_yield1 Optimize Cyclization: - Check dehydrating agent - Control temperature check_yield->solution_yield1 Yes solution_yield2 Ensure Anhydrous Conditions check_yield->solution_yield2 Yes check_starting_material Unreacted Maleanilic Acid? check_polymer->check_starting_material No solution_polymer1 Lower Reaction Temperature check_polymer->solution_polymer1 Yes solution_polymer2 Reduce Reaction Time check_polymer->solution_polymer2 Yes solution_polymer3 Use Inert Atmosphere check_polymer->solution_polymer3 Yes solution_polymer4 Add Radical Inhibitor check_polymer->solution_polymer4 Yes success Successful Synthesis check_starting_material->success No solution_sm1 Increase Reaction Time or Temp (with caution) check_starting_material->solution_sm1 Yes solution_sm2 Ensure Sufficient Dehydrating Agent check_starting_material->solution_sm2 Yes solution_sm3 Minimize Water in Work-up check_starting_material->solution_sm3 Yes solution_yield1->start solution_yield2->start solution_polymer1->start solution_polymer2->start solution_polymer3->start solution_polymer4->start solution_sm1->start solution_sm2->start solution_sm3->start

Caption: Troubleshooting workflow for common issues in N-arylmaleimide synthesis.

References

solubility issues of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione in aqueous buffers.

Troubleshooting Guide

Q1: I am observing precipitation or cloudiness when I dilute my DMSO stock of this compound into an aqueous buffer. What is happening and how can I fix it?

A1: This is a common issue for compounds with low aqueous solubility. The compound is likely crashing out of solution as the percentage of the aqueous buffer increases, a phenomenon known as precipitation. Here’s a systematic approach to troubleshoot this problem:

  • Decrease the Final Concentration: The simplest first step is to lower the final concentration of the compound in your assay. Many compounds with low aqueous solubility can still be effective at lower, soluble concentrations.

  • Increase the Cosolvent Percentage: If your experimental system can tolerate it, slightly increasing the percentage of the organic cosolvent (like DMSO) may help keep the compound in solution. However, be mindful that high concentrations of organic solvents can affect biological assays.[1]

  • Utilize a Different Cosolvent: If DMSO is not providing adequate solubility, other water-miscible organic solvents can be tested.[2] Common alternatives include ethanol, methanol, propylene glycol, and polyethylene glycol (PEG).[3]

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the buffer.[4] Although this compound is not strongly ionizable, slight pH adjustments may influence its solubility. It is important to ensure that any pH change is compatible with your experimental assay.

  • Incorporate Solubilizing Excipients: For challenging cases, the use of surfactants or cyclodextrins can significantly enhance aqueous solubility.[2][5] Surfactants form micelles that can encapsulate hydrophobic compounds, while cyclodextrins form inclusion complexes.[2][5]

G

Frequently Asked Questions (FAQs)

Q2: What are the structural features of this compound that contribute to its poor aqueous solubility?

A2: The molecule's structure contains several features that suggest low water solubility:

  • Aromatic Phenyl Ring: The phenyl group is hydrophobic.

  • Trifluoromethoxy Group (-OCF3): This group is highly lipophilic and contributes significantly to the compound's nonpolar character.

  • Pyrrole-2,5-dione Core: While containing polar carbonyl groups, the overall large, non-polar surface area of the molecule dominates.[6]

Generally, organic compounds with a high ratio of carbon to heteroatoms (like oxygen and nitrogen) tend to have lower water solubility.[7][8]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A3:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock to an aqueous buffer and observing precipitation.[9][10] It is a high-throughput method suitable for early-stage drug discovery.[9][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when a surplus of the solid compound is agitated in a buffer over a longer period (e.g., 24 hours) until the solution is saturated.[9][10] This "shake-flask" method is considered the gold standard and is crucial for later-stage development.[11]

For initial troubleshooting in a biological assay, determining the kinetic solubility is often sufficient. If the compound is a lead candidate, measuring thermodynamic solubility becomes more critical.[12]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Increasing the temperature generally increases the solubility of solid compounds in liquid solvents.[6][13] However, this approach should be used with caution:

  • Compound Stability: Ensure that this compound is stable at elevated temperatures and does not degrade.

  • Assay Compatibility: Your biological assay (e.g., proteins, cells) must be able to withstand the higher temperature.

  • Precipitation upon Cooling: The compound may precipitate out of solution as it cools to the temperature of your experiment.

Q5: Are there any general guidelines for selecting a suitable cosolvent or solubilizing agent?

A5: Yes, the selection should be systematic and guided by the requirements of your experiment.

G

Quantitative Data Summary

Solvent SystemExpected SolubilityNotes
Deionized WaterVery LowThe hydrophobic nature of the phenyl and trifluoromethoxy groups significantly limits solubility in pure water.
Phosphate-Buffered Saline (PBS), pH 7.4Very LowSimilar to pure water, but the presence of salts may slightly decrease solubility ("salting out" effect).
PBS with 1% DMSOLowA small amount of DMSO can improve wetting and initial dissolution, but precipitation is still likely at higher concentrations.
PBS with 5% DMSOModerateIncreased DMSO content will improve solubility, but this concentration may start to affect sensitive biological assays.
PBS with 1% Tween® 80Moderate to HighSurfactants like Tween® 80 can form micelles to encapsulate the compound, significantly increasing its apparent solubility.
Aqueous Buffer with 10 mM Hydroxypropyl-β-CyclodextrinModerate to HighCyclodextrins form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for initial screening.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent)

  • Microplate reader capable of measuring absorbance at ~620 nm

Procedure:

  • Prepare a Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilutions: In the 96-well plate, perform serial dilutions of your compound stock in DMSO.

  • Addition to Buffer: To each well, add the aqueous buffer to achieve the final desired compound concentrations and a consistent final DMSO concentration (e.g., 1-2%).

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is first observed.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the true equilibrium solubility.[11]

Materials:

  • Solid this compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical system for quantification (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Add Excess Compound: Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer. The solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After incubation, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method with a standard curve.

  • Result: The measured concentration is the thermodynamic solubility of the compound in that specific buffer.

References

stability of the trifluoromethoxy group under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trifluoromethoxy (OCF₃) group. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this important functional group under various reaction conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy group in general?

A1: The trifluoromethoxy group is known for its high stability under a wide range of conditions, including thermal stress, and towards many acidic, basic, oxidative, and reductive reagents.[1] This stability is attributed to the strong carbon-fluorine bonds. Its incorporation into molecules often enhances metabolic stability compared to a methoxy group.[2]

Q2: Can the trifluoromethoxy group be cleaved under acidic conditions?

A2: While generally stable to many acids, the trifluoromethoxy group can be labile under harsh superacidic conditions, specifically in the presence of hydrogen fluoride (HF) combined with a strong Lewis acid.[3][4] This can lead to the cleavage of the C-O bond and subsequent reactions. For most standard organic synthesis applications using common acids (e.g., HCl, H₂SO₄, TFA), the OCF₃ group is expected to be stable.

Q3: What is the stability of the trifluoromethoxy group towards bases?

A3: The trifluoromethoxy group is highly resistant to a wide range of basic conditions. It is generally stable in the presence of common bases like alkali metal hydroxides, carbonates, and amines. However, very strong bases under harsh conditions might lead to degradation, although this is not a common observation in typical synthetic procedures.

Q4: Is the trifluoromethoxy group stable during common cross-coupling reactions?

A4: Yes, the trifluoromethoxy group is generally very stable under the conditions of widely used cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[5][6] Aryl trifluoromethoxy-substituted boronic acids and halides are common substrates in these reactions, and the OCF₃ group typically remains intact.

Q5: Can the trifluoromethoxy group be removed reductively?

A5: Yes, under specific and highly reducing conditions, the aryl C-OCF₃ bond can be cleaved. For example, treatment with metallic sodium in THF at elevated temperatures can lead to reductive dealkoxy-silylation if a silyl halide is present.[7] Standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) are generally not sufficient to cleave the trifluoromethoxy group.

Q6: How does the trifluoromethoxy group behave under oxidative conditions?

A6: The trifluoromethoxy group is resistant to many common oxidizing agents. However, metabolic studies have shown that cytochrome P450 enzymes can mediate the oxidative displacement of the trifluoromethoxy group in certain drug molecules.[1][8][9]

Q7: Is the trifluoromethoxy group photochemically stable?

A7: The trifluoromethoxy group can be susceptible to photochemical degradation. The specific products and quantum yields will depend on the overall structure of the molecule and the irradiation conditions.[10][11][12]

Troubleshooting Guides

Issue 1: Unexpected decomposition of a trifluoromethoxy-containing compound during a reaction.

Symptoms:

  • Low yield of the desired product.

  • Formation of unexpected byproducts, potentially containing a phenol or a defluorinated moiety.

  • Disappearance of the OCF₃ signal in ¹⁹F NMR.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Extreme pH: The reaction conditions are too acidic or basic, leading to cleavage of the OCF₃ group.- If using strong acids, consider milder alternatives or shorter reaction times and lower temperatures.- If strong bases are necessary, explore alternative synthetic routes that avoid such conditions.
Harsh Reductive Conditions: The reducing agent is too strong and is cleaving the Ar-OCF₃ bond.- Avoid using alkali metals unless reductive cleavage is intended.- Opt for milder reducing agents.
Photochemical Degradation: The compound is light-sensitive.- Protect the reaction mixture from light by wrapping the flask in aluminum foil.- Use a light source with a wavelength that is not absorbed by the starting material or product.
Incompatible Catalyst: A specific transition metal catalyst or ligand is promoting a side reaction involving the OCF₃ group.- Screen different catalysts and ligands. While generally stable, specific combinations might lead to unexpected reactivity.
Issue 2: Suspected instability of a trifluoromethoxy-substituted compound under specific conditions.

Symptoms:

  • Uncertainty about the compatibility of the OCF₃ group with a planned synthetic step.

  • Need to confirm the stability of the final compound for storage or formulation purposes.

Solution:

  • Perform a stability study using a small amount of the compound under the proposed reaction or storage conditions. Monitor the compound's integrity over time by techniques like HPLC, LC-MS, and ¹⁹F NMR.

Experimental Protocols

General Protocol for Stability Testing of Trifluoromethoxy Compounds

This protocol provides a general framework for testing the stability of a compound containing a trifluoromethoxy group under various stress conditions.

Materials:

  • Your trifluoromethoxy-containing compound.

  • Solvents (e.g., acetonitrile, water, THF).

  • Acidic solution (e.g., 1 M HCl).

  • Basic solution (e.g., 1 M NaOH).

  • Oxidizing agent (e.g., 30% H₂O₂).

  • Reducing agent (e.g., 1 M NaBH₄ in a suitable solvent).

  • Analytical instruments (HPLC, LC-MS, ¹⁹F NMR).

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions:

    • Acidic: Mix an aliquot of the stock solution with an equal volume of 1 M HCl.

    • Basic: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH.

    • Oxidative: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂.

    • Reductive: Mix an aliquot of the stock solution with an equal volume of a freshly prepared 1 M NaBH₄ solution.

    • Thermal: Heat an aliquot of the stock solution at a defined temperature (e.g., 60 °C, 80 °C).

    • Photochemical: Expose an aliquot of the stock solution to a specific light source (e.g., UV lamp at 254 nm or 365 nm).

  • Time Points: Incubate the solutions under the specified conditions and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Quench the reaction if necessary (e.g., neutralize the acidic/basic solutions). Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any degradation products. ¹⁹F NMR can be used to monitor the disappearance of the OCF₃ signal and the appearance of new fluorine-containing species.

  • Data Evaluation: Plot the percentage of the remaining parent compound against time to determine the degradation rate under each condition.

Table 1: Summary of Trifluoromethoxy Group Stability under Various Conditions

ConditionReagents/StressStabilityPotential Degradation Products
Acidic 1 M HCl, 1 M H₂SO₄Generally Stable-
HF / Lewis AcidLabile Phenolic compounds, Friedel-Crafts products
Basic 1 M NaOH, K₂CO₃Generally Stable-
Reductive H₂, Pd/CGenerally Stable-
Na in THFLabile De-trifluoromethoxylated arene
Oxidative m-CPBA, H₂O₂Generally Stable-
Cytochrome P450Can be labileHydroxylated arene
Thermal Up to 200-250 °CGenerally StableDecomposition at higher temperatures
Photochemical UV lightCan be labileVaries depending on the molecule
Cross-Coupling Suzuki, Buchwald-HartwigGenerally Stable-

Visualizations

Stability_Troubleshooting_Workflow start Unexpected Reaction Outcome (Low Yield / Byproducts) check_structure Verify Structure of Starting Material & Products start->check_structure is_ocf3_intact Is OCF3 group intact? (Check 19F NMR) check_structure->is_ocf3_intact ocf3_cleaved OCF3 Group Cleaved is_ocf3_intact->ocf3_cleaved No other_issue Other Reactivity Issue (Functional Group Incompatibility) is_ocf3_intact->other_issue Yes analyze_conditions Analyze Reaction Conditions ocf3_cleaved->analyze_conditions acid_base Strong Acid / Base? analyze_conditions->acid_base reductive Strong Reductant? acid_base->reductive No modify_conditions Modify Conditions: - Milder Reagents - Lower Temperature - Protect from Light acid_base->modify_conditions Yes photochemical Light Exposure? reductive->photochemical No reductive->modify_conditions Yes photochemical->other_issue No photochemical->modify_conditions Yes end Problem Solved modify_conditions->end

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Stability_Testing_Protocol cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of OCF3 Compound acid Acidic (e.g., 1M HCl) prep_stock->acid base Basic (e.g., 1M NaOH) prep_stock->base oxidative Oxidative (e.g., 30% H2O2) prep_stock->oxidative reductive Reductive (e.g., NaBH4) prep_stock->reductive thermal Thermal (e.g., 80°C) prep_stock->thermal photo Photochemical (UV light) prep_stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling reductive->sampling thermal->sampling photo->sampling analysis Analyze by HPLC, LC-MS, 19F NMR sampling->analysis evaluation Evaluate Degradation Rate analysis->evaluation

References

optimizing reaction conditions for the synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, also known as N-[4-(trifluoromethoxy)phenyl]maleimide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and reliable method is a two-step synthesis. First, 4-(trifluoromethoxy)aniline is reacted with maleic anhydride to form the intermediate, N-[4-(trifluoromethoxy)phenyl]maleanilic acid. This intermediate is then cyclized, typically using a dehydrating agent like acetic anhydride with a catalyst, to yield the final N-substituted maleimide product.[1][2][3]

Q2: How does the trifluoromethoxy group affect the reaction?

A2: The -OCF3 group is strongly electron-withdrawing. This has two main effects:

  • Decreased Aniline Nucleophilicity: The electron-withdrawing nature of the substituent reduces the nucleophilicity of the aniline's nitrogen atom. This can slow down the initial acylation reaction with maleic anhydride compared to aniline itself. Gentle heating or slightly longer reaction times for the first step might be necessary to ensure complete formation of the maleanilic acid intermediate.

  • Facilitated Cyclization: The electron-withdrawing group can make the amide proton of the maleanilic acid intermediate more acidic, which may facilitate the final ring-closing dehydration step.

Q3: What are the most common impurities or side products?

A3: The most prevalent impurity is the uncyclized N-[4-(trifluoromethoxy)phenyl]maleanilic acid intermediate, resulting from an incomplete dehydration reaction.[1] Other potential byproducts can include polymers of the maleimide or colored impurities, especially if excessive heat is applied during the cyclization or distillation.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. The starting aniline, the maleanilic acid intermediate, and the final maleimide product will have different Rf values. For the cyclization step, the disappearance of the maleanilic acid spot indicates the reaction is nearing completion.

Q5: What are suitable solvents for recrystallizing the final product?

A5: For N-arylmaleimides, solvents like cyclohexane, ethanol, or mixtures of hexane and ethyl acetate are commonly used for recrystallization to obtain a pure product.[2][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Maleanilic Acid (Step 1) 1. Low Purity of Reactants: Impurities in 4-(trifluoromethoxy)aniline or maleic anhydride can inhibit the reaction. 2. Insufficient Reaction Time/Temperature: Due to the reduced nucleophilicity of the aniline, the reaction may be slow at room temperature. 3. Moisture: Maleic anhydride can hydrolyze to maleic acid in the presence of water.1. Use high-purity, dry starting materials. 2. Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50°C) or for a longer duration (e.g., 2-4 hours) and monitor by TLC. 3. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF) and perform the reaction under a dry atmosphere (e.g., nitrogen or argon).
Low Yield of Final Product (Step 2) 1. Incomplete Cyclization: Insufficient heating or reaction time during the dehydration step. 2. Degradation of Product: Prolonged heating at high temperatures can lead to polymerization or decomposition of the maleimide. 3. Inefficient Purification: Product loss during workup and recrystallization.1. Ensure the reaction is heated sufficiently (e.g., 60-80°C) and monitor by TLC until the maleanilic acid is consumed. Ensure the catalyst (e.g., sodium acetate) is anhydrous. 2. Avoid excessive heating. Once the reaction is complete, cool the mixture promptly before workup. The use of a polymerization inhibitor can be considered for large-scale reactions.[1] 3. During workup, ensure the pH is adjusted correctly to precipitate the product. For recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation.
Product is Colored (Yellow/Brown) instead of Pale Yellow/White 1. Formation of Impurities: Overheating during the cyclization can lead to the formation of colored byproducts. 2. Residual Catalyst/Starting Material: Incomplete removal of reactants or catalyst.1. Perform the cyclization at the lower end of the effective temperature range. Consider purification by column chromatography on silica gel if recrystallization is insufficient.[5] 2. Ensure thorough washing of the crude product. A wash with a dilute aqueous base (e.g., sodium bicarbonate) can remove acidic impurities, followed by washing with water to neutrality.
Broad Melting Point or Presence of Intermediate in Final Product NMR Incomplete Cyclization/Purification: The most common cause is contamination with the maleanilic acid intermediate.1. Optimize Cyclization: Re-run the reaction with increased heating time or a slight excess of acetic anhydride. 2. Improve Purification: Wash the crude product thoroughly with a 5-10% sodium bicarbonate or potassium carbonate solution to remove the acidic maleanilic acid. Re-recrystallize the product, potentially from a different solvent system.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

This protocol is adapted from established procedures for N-arylmaleimide synthesis.[2][3]

Step A: Synthesis of N-[4-(trifluoromethoxy)phenyl]maleanilic acid (Intermediate)

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • To this solution, add a solution of 4-(trifluoromethoxy)aniline (1.0 eq.) in the same anhydrous solvent dropwise with stirring at room temperature.

  • A precipitate will likely form upon addition. Continue stirring the suspension at room temperature for 2-3 hours.

  • Monitor the reaction by TLC (e.g., using 1:1 Hexane:Ethyl Acetate with a few drops of acetic acid) to confirm the consumption of the aniline.

  • Collect the solid precipitate (the maleanilic acid intermediate) by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum. The yield is typically high ( >95%). The product is usually carried to the next step without further purification.

Step B: Cyclodehydration to this compound

  • In a flask equipped with a reflux condenser, suspend the dried N-[4-(trifluoromethoxy)phenyl]maleanilic acid (1.0 eq.) in acetic anhydride (approx. 5-10 volumes).

  • Add anhydrous sodium acetate (0.5-1.0 eq.) as a catalyst.

  • Heat the mixture with stirring in an oil bath at 60-80°C for 1-2 hours.

  • Monitor the reaction by TLC for the disappearance of the starting maleanilic acid.

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture slowly into a beaker of ice water with vigorous stirring to precipitate the crude product and hydrolyze the excess acetic anhydride.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral, then with a cold, dilute sodium bicarbonate solution to remove any remaining acidic impurities, and finally with cold water again.

  • Dry the crude product. Purify further by recrystallization from a suitable solvent (e.g., cyclohexane or ethanol).

Data Presentation: Reaction Conditions Summary

The following table summarizes typical reaction parameters for the synthesis of N-arylmaleimides, which can be optimized for the specific target compound.

Parameter Step A: Maleanilic Acid Formation Step B: Cyclodehydration Reference
Solvent Anhydrous Diethyl Ether, THFAcetic Anhydride[2][3]
Catalyst None requiredAnhydrous Sodium Acetate, p-Toluenesulfonic acid[2][6]
Temperature Room Temperature (can be gently warmed to 40-50°C)60 - 150°C (lower end preferred to avoid side reactions)[2][6]
Reaction Time 1 - 4 hours0.5 - 3 hours[2][3]
Typical Yield > 95%70 - 90%[2]

Visualizations

Experimental Workflow

G cluster_0 Step A: Maleanilic Acid Formation cluster_1 Step B: Cyclodehydration A1 Dissolve Maleic Anhydride in Anhydrous Solvent A2 Add 4-(Trifluoromethoxy)aniline Solution Dropwise A1->A2 A3 Stir at Room Temperature (2-3 hours) A2->A3 A4 Filter and Wash Precipitate with Cold Solvent A3->A4 A5 Dry Intermediate: N-[4-(trifluoromethoxy)phenyl]maleanilic acid A4->A5 B1 Suspend Intermediate in Acetic Anhydride with NaOAc A5->B1 Proceed to Step B B2 Heat with Stirring (60-80°C, 1-2 hours) B1->B2 B3 Cool and Pour into Ice Water B2->B3 B4 Filter and Wash Crude Product (Water, aq. NaHCO3) B3->B4 B5 Recrystallize from Suitable Solvent B4->B5 B6 Final Product: This compound B5->B6 start Start Materials: - Maleic Anhydride - 4-(Trifluoromethoxy)aniline start->A1

Caption: General workflow for the two-step synthesis.

Troubleshooting Logic

G cluster_Step1 Troubleshooting Step A cluster_Step2 Troubleshooting Step B Start Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Step1 Step A (Maleanilic Acid) CheckStep->Step1 Low yield of intermediate Step2 Step B (Cyclization) CheckStep->Step2 Low final yield or impure product S1_Cause1 Check Reactant Purity & Anhydrous Conditions Step1->S1_Cause1 S1_Cause2 Increase Reaction Time or Gently Heat (40-50°C) Step1->S1_Cause2 S2_Cause1 Incomplete Cyclization? Step2->S2_Cause1 S2_Cause2 Product Degradation? Step2->S2_Cause2 S2_Cause3 Acidic Impurity Present? Step2->S2_Cause3 S2_Sol1 Increase Heat/Time Ensure Anhydrous Catalyst S2_Cause1->S2_Sol1 S2_Sol2 Lower Reaction Temp Reduce Heating Time S2_Cause2->S2_Sol2 S2_Sol3 Wash with aq. NaHCO3 Re-recrystallize S2_Cause3->S2_Sol3

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Troubleshooting Low Bioactivity in 1H-Pyrrole-2,5-dione Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with 1H-pyrrole-2,5-dione (maleimide) analogues.

Frequently Asked Questions (FAQs)

Q1: My 1H-pyrrole-2,5-dione analogue shows low or no activity in my cellular assay. What are the first steps to troubleshoot this?

A1: When encountering low bioactivity, it's crucial to systematically investigate potential causes. A recommended first step is to assess the compound's fundamental physicochemical properties, as these can significantly impact assay results.[1] Start by verifying the compound's solubility and stability in your assay buffer. Poor solubility can lead to precipitation, reducing the effective concentration of your compound.[1] Additionally, the maleimide ring can be susceptible to hydrolysis, which could inactivate your analogue.[2][3]

Q2: How can I determine if my compound's solubility is the issue?

A2: You can assess solubility using several methods. A simple visual inspection of your assay wells for precipitate is a qualitative starting point. For quantitative data, methods like the shake-flask method, DMSO titrimetric, or spectrophotometric methods can be employed to determine the solubility in your specific assay buffer.[1][4] If solubility is low, consider preparing stock solutions in an appropriate organic solvent like DMSO and then diluting into the final assay buffer, ensuring the final solvent concentration does not affect the cells.[1]

Q3: What should I do if I suspect my 1H-pyrrole-2,5-dione analogue is unstable in the assay medium?

A3: The stability of maleimide derivatives can be a concern, as the thiosuccinimide linkage formed with target proteins can undergo a retro-Michael reaction, leading to deconjugation, or hydrolysis of the maleimide ring itself.[3] To assess stability, you can incubate your compound in the assay medium for the duration of the experiment, and then use techniques like HPLC or LC-MS to quantify the amount of intact compound remaining. If instability is confirmed, you might consider modifying the linker to improve stability, for instance, by using self-hydrolyzing maleimides that form a more stable derivative.[3]

Q4: My compound is soluble and stable, but still shows low activity. Could cell permeability be the problem?

A4: Yes, if your target is intracellular, poor membrane permeability can prevent the compound from reaching it.[1][5] Several in vitro assays can be used to assess cell permeability, such as the Caco-2, MDCK, and PAMPA assays.[5][6][7][8] These assays measure the rate at which a compound crosses a cell monolayer, providing a good indication of its ability to enter cells.

Q5: How can I confirm that my analogue is engaging with its intended target protein inside the cell?

A5: Direct measurement of target engagement is a critical step in validating your compound's mechanism of action.[9][10][11][12] For covalent inhibitors like many 1H-pyrrole-2,5-dione analogues, several techniques can be used:

  • Probe-Free Occupancy (PFO) Assay: This mass spectrometry-based method quantifies the unmodified target peptide to determine the extent of inhibitor binding.[9]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.

  • Targeted Mass Spectrometry: This approach can be used to quantify both the free and drug-bound target protein in complex biological samples, including tumor biopsies.[11][12]

Troubleshooting Workflow

If you are observing low bioactivity, follow this logical troubleshooting workflow to identify the underlying cause.

A logical workflow for troubleshooting low bioactivity.

Quantitative Data Summary

The following table summarizes hypothetical bioactivity and physicochemical property data for a series of 1H-pyrrole-2,5-dione analogues to illustrate how these parameters can be compared.

Compound IDTarget IC50 (µM)Cell Viability EC50 (µM)Aqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Analogue-01 0.5> 5015010.2
Analogue-02 0.84551.5
Analogue-03 1.2> 502000.5
Analogue-04 > 20> 501208.9
Control 0.43018012.0

This is example data and should be replaced with experimental values.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This assay assesses the intestinal permeability of a compound.[6][7]

  • Cell Culture: Culture Caco-2 cells on transwell plates until a confluent monolayer is formed, typically for 21 days.

  • Compound Preparation: Prepare a solution of the test compound in a suitable transport buffer.

  • Apical to Basolateral Permeability (A->B): Add the compound solution to the apical (upper) side of the transwell.

  • Sampling: At various time points, take samples from the basolateral (lower) side.

  • Basolateral to Apical Permeability (B->A): In a separate set of wells, add the compound to the basolateral side and sample from the apical side to determine the efflux ratio.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp).

Caco2_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Culture Caco-2 cells on Transwell plates prepare Prepare compound solution culture->prepare add_compound Add compound to Apical side prepare->add_compound sample Sample from Basolateral side add_compound->sample quantify Quantify compound (LC-MS/MS) sample->quantify calculate Calculate Papp quantify->calculate

Workflow for the Caco-2 cell permeability assay.

Protocol 2: Probe-Free Occupancy (PFO) Assay for Target Engagement

This protocol is adapted from a method to assess target engagement of covalent inhibitors.[9]

  • Cell Treatment: Treat cells with the 1H-pyrrole-2,5-dione analogue at various concentrations and time points.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Proteolysis: Digest the proteins into peptides using an enzyme like trypsin.

  • Mass Spectrometry: Use multiple reaction monitoring (MRM) with a triple quadrupole mass spectrometer to specifically quantify the target peptide that is not bound by the inhibitor.

  • Data Analysis: Determine the percentage of target occupancy by comparing the amount of unmodified peptide in treated versus untreated samples.

Representative Signaling Pathway Inhibition

Many 1H-pyrrole-2,5-dione analogues act as covalent inhibitors of protein kinases. The diagram below illustrates a simplified kinase signaling pathway and the point of inhibition.

Kinase_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, HER2) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation inhibitor 1H-pyrrole-2,5-dione Analogue inhibitor->receptor

Inhibition of a receptor tyrosine kinase by a 1H-pyrrole-2,5-dione analogue.

References

Technical Support Center: Purification of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated organic compounds. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges encountered during the purification of these molecules. Fluorine's distinctive properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can significantly alter a molecule's polarity, volatility, and intermolecular interactions, requiring specialized purification strategies.[1][2][3]

This guide provides troubleshooting advice for common purification techniques and answers to frequently asked questions to help you optimize your separation processes.

Troubleshooting Guides

This section addresses specific issues you may encounter during chromatography, crystallization, and distillation of fluorinated compounds.

High-Performance Liquid Chromatography (HPLC) & Flash Chromatography

Question: Why is my fluorinated compound showing poor separation from impurities on a standard C18 column?

  • Potential Cause 1: Similar Polarity of Impurities: Fluorination can make the polarity of your target compound very similar to that of non-fluorinated impurities or byproducts, leading to co-elution on traditional reversed-phase columns.[4]

  • Solution 1: Change Stationary Phase: Switch to a column with a different selectivity. Fluorinated stationary phases, such as Pentafluorophenyl (PFP) or other fluorous phases, can offer unique retention mechanisms and improved separation for halogenated compounds.[5][6][7] These phases can exhibit enhanced retention and selectivity for fluorinated analytes.[4][8]

  • Solution 2: Optimize Mobile Phase:

    • Switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity.[4]

    • Adding modifiers like 2,2,2-trifluoroethanol (TFE) can change the surface energy of the stationary phase and improve selectivity for fluorinated molecules.[6]

    • For basic compounds, adding a small amount of trifluoroacetic acid (TFA) can improve peak shape.[5]

  • Potential Cause 2: Suboptimal Gradient: A generic gradient may not be sufficient to resolve closely eluting compounds.

  • Solution 3: Optimize Gradient: Develop a focused gradient. Start with a shallow gradient around the elution point of your compound to maximize resolution, then make it steeper to quickly elute strongly retained impurities.[5]

Question: My highly polar fluorinated compound is not retained on a C18 column (elutes in the void volume). What can I do?

  • Potential Cause: High Polarity: The compound is too polar for effective interaction with the non-polar C18 stationary phase.

  • Solution 1: Use a More Retentive Column: Consider a polar-embedded or polar-endcapped reversed-phase column, which is designed for better retention of polar analytes.[4]

  • Solution 2: Switch to an Alternative Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the retention and separation of highly polar compounds.[4]

    • Aqueous Normal-Phase Chromatography: This uses a polar stationary phase with a mobile phase containing a high percentage of organic solvent and a small amount of water.[4]

  • Solution 3: Use Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention.[4]

Question: Why do I see poor peak shapes (tailing or fronting) for my fluorinated analyte in LC?

  • Potential Cause 1: Secondary Interactions: The analyte may be interacting with active silanol groups on the silica backbone of the column.

  • Solution 1: Modify Mobile Phase or Use a Deactivated Column: Adjust the mobile phase pH to be at least two units away from the analyte's pKa. Using a deactivated (end-capped) column can also minimize these interactions.[4][9]

  • Potential Cause 2: Column Overload: Injecting too much sample can lead to peak fronting.

  • Solution 2: Reduce Sample Load: Try diluting your sample or injecting a smaller volume.[4][9]

  • Potential Cause 3: Poor Sample Solubility: If the compound is not fully dissolved in the mobile phase, it can cause peak distortion.

  • Solution 3: Use a Stronger Injection Solvent/Dry Loading: For flash chromatography, if solubility is low in the eluent, use the "dry loading" method. Dissolve the sample in a suitable solvent, adsorb it onto silica gel or celite, evaporate the solvent, and load the resulting powder onto the column.[4]

Troubleshooting_Chromatography start Poor Separation in Chromatography q1 Compound eluting too early (poor retention)? start->q1 q2 Co-elution with impurities? start->q2 q3 Poor peak shape (tailing/fronting)? start->q3 a1 Switch to HILIC or Polar-Embedded RP Column q1->a1 Yes a2 Use Ion-Pairing Reagents for ionizable compounds q1->a2 If applicable a3 Switch to Fluorinated (PFP) Stationary Phase q2->a3 Yes a4 Optimize Mobile Phase (Solvent, Additives like TFE/TFA) q2->a4 Also consider a5 Develop a Shallow Gradient q2->a5 And a6 Adjust Mobile Phase pH or Use End-Capped Column q3->a6 Yes a7 Reduce Sample Load or Use Dry Loading q3->a7 Also consider

Crystallization

Question: My fluorinated compound "oils out" instead of crystallizing. What should I do?

  • Potential Cause 1: Solvent Boiling Point is Too High: The high temperature required to dissolve the compound prevents it from reaching the supersaturation point needed for crystal nucleation upon cooling.

  • Solution 1: Choose a Lower-Boiling Point Solvent: Test a range of solvents to find one that dissolves your compound at a moderate temperature.[5]

  • Potential Cause 2: Solution Cooled Too Quickly: Rapid cooling can favor the formation of an amorphous oil over an ordered crystal lattice.

  • Solution 2: Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Insulating the flask can help slow the cooling rate.[5]

  • Potential Cause 3: High Impurity Level: Impurities can inhibit crystal formation.

  • Solution 3: Pre-purify the Material: Use a quick flash chromatography plug to remove the majority of impurities before attempting crystallization. A purity level of at least 80-90% is recommended.[10]

Question: The purity of my compound does not improve after recrystallization. Why?

  • Potential Cause: Impurities Have Similar Solubility: If the impurities have a solubility profile very similar to your product, a single recrystallization may not be effective.

  • Solution 1: Use a Different Solvent System: Attempt a second recrystallization from a different solvent or a multi-solvent system (e.g., ethyl acetate/hexanes).[5]

  • Solution 2: Consider an Alternative Purification Method: If recrystallization fails, the impurities may need to be removed by another technique like column chromatography or preparative HPLC.[5]

Distillation

Question: I am trying to purify a volatile fluorinated compound by distillation, but the purity is not improving.

  • Potential Cause 1: Azeotrope Formation: Fluorinated compounds can form azeotropes (mixtures that boil at a constant temperature) with solvents or impurities, making separation by simple distillation impossible.

  • Solution 1: Change Distillation Conditions: Try vacuum distillation to lower the boiling points and potentially break the azeotrope.

  • Potential Cause 2: Volatile Impurities: Impurities may have boiling points very close to the target compound.

  • Solution 2: Use Fractional Distillation: A fractional distillation column with high theoretical plates is required to separate compounds with close boiling points. Careful control of the reflux ratio is necessary.[11][12]

Data Summary Tables

Table 1: Comparison of HPLC Stationary Phases for Fluorinated Compound Separation

Stationary PhasePrinciple of SeparationBest For...Considerations
C18 (Octadecylsilane) Hydrophobic interactionsGeneral-purpose separation of non-polar to moderately polar compounds.May provide poor retention for highly polar fluorinated compounds.[5]
PFP (Pentafluorophenyl) π-π, dipole-dipole, hydrophobic, and shape-selective interactionsAromatic and positional isomers, halogenated compounds. Offers different selectivity than C18.[5][8]Can provide enhanced retention and unique elution orders for fluorinated analytes.[6]
HILIC Partitioning into an adsorbed water layer on a polar stationary phaseHighly polar and hydrophilic fluorinated compounds that are not retained in reversed-phase.[4]Requires careful mobile phase preparation (high organic content).
Fluorous Phases (e.g., TDF) "Fluorous" interactions (affinity of fluorinated groups for each other)Highly fluorinated molecules, separation from non-fluorinated analogs.[7][13]Retention increases with the fluorine content of the analyte.[7]

Frequently Asked Questions (FAQs)

Q1: How does fluorine substitution affect the polarity and solubility of my compound? A1: The effect is complex. A single fluorine atom can increase polarity due to the polar C-F bond. However, polyfluorination, especially a -CF3 group, increases lipophilicity (hydrophobicity) despite having a significant dipole moment.[1] This dual hydrophobic and lipophobic nature can lead to unusual retention behavior in chromatography and solubility challenges.

Q2: What is the best general approach to selecting a purification method for a new fluorinated compound? A2: Start by assessing the compound's properties: polarity, volatility, and stability. For non-volatile, stable compounds, start with flash chromatography on silica gel. If the compound is highly polar, consider reversed-phase chromatography. If a high-purity sample is obtained, crystallization is an excellent final polishing step. For volatile compounds, distillation may be appropriate.

Purification_Decision_Tree start Crude Fluorinated Compound q1 Is the compound volatile (e.g., B.P. < 150°C at atm)? start->q1 q2 Is the compound stable on silica gel? q1->q2 No distillation Distillation or Fractional Distillation q1->distillation Yes q3 Is the compound highly polar? q2->q3 Yes rp_chrom Reversed-Phase Chromatography (C18/PFP) q2->rp_chrom No flash_chrom Normal-Phase Flash Chromatography q3->flash_chrom No q3->rp_chrom Yes crystallization Crystallization distillation->crystallization If solid flash_chrom->crystallization Final Polish rp_chrom->crystallization Final Polish final_product Pure Compound crystallization->final_product

Q3: Are there specific safety concerns when purifying fluorinated compounds? A3: Yes. While the C-F bond is strong, some fluorinated compounds can decompose under certain conditions (e.g., high heat, presence of strong acids/bases) to release hydrofluoric acid (HF), which is highly corrosive and toxic.[12][14][15] Always handle fluorinated compounds in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for your specific molecule.

Q4: How can I remove trace fluorine-containing impurities from my final product? A4: Removing the last traces of impurities can be challenging.

  • Recrystallization: This is often the best method for removing small amounts of impurities from a solid compound.

  • Preparative HPLC: For difficult separations or high-value materials, preparative HPLC using a specialized column (e.g., PFP) can provide very high purity.[5]

  • Adsorbents: In some cases, specific adsorbents or ion-exchange resins can be used to trap charged or highly polar fluorine-containing impurities.[16]

Experimental Protocols

Protocol 1: General Method for Flash Chromatography on a Fluorinated Stationary Phase (PFP)

This protocol outlines a general approach for purifying a moderately polar fluorinated compound using a PFP flash cartridge.

  • Analytical Method Development:

    • Develop a separation method on an analytical HPLC using a PFP column (e.g., 4.6 x 150 mm).

    • Screen mobile phases such as acetonitrile/water and methanol/water.

    • Identify an isocratic or gradient condition that provides good resolution between your product and major impurities.

  • Column Equilibration:

    • Select a PFP flash cartridge of appropriate size for your sample load.

    • Equilibrate the column with at least 5 column volumes (CV) of your initial mobile phase (e.g., 95:5 Water:Acetonitrile).

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of a strong solvent (e.g., DMSO, DMF, or methanol).

    • Alternatively, for better peak shape, use the "dry loading" method as described in the troubleshooting section.

  • Elution and Fraction Collection:

    • Run the gradient method developed in the analytical step, adjusting for the different column dimensions and flow rate of the flash system.

    • Collect fractions based on the UV chromatogram.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC or LC-MS to determine which contain the pure product.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to yield the purified compound.

Flash_Chromatography_Workflow s1 s1 s2 s2 s1->s2 s3 s3 s2->s3 s4 s4 s3->s4 s5 s5 s4->s5 s6 s6 s5->s6 s7 s7 s6->s7 s8 s8 s7->s8 s9 s9 s8->s9

Protocol 2: Recrystallization from a Two-Solvent System

This method is useful when a single solvent does not provide the ideal solubility profile for crystallization. A common pair is Ethyl Acetate (good solvent) and Hexanes (poor solvent).

  • Dissolution: Place the crude, semi-purified solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., Ethyl Acetate) dropwise at an elevated temperature (e.g., gentle heating on a hotplate) until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a drop or two of the "good" solvent to clarify.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in a refrigerator (4°C) or freezer (-20°C) for several hours or overnight to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

References

Technical Support Center: Mass Spectrometry Analysis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The molecular formula for this compound is C11H6F3NO3. The expected monoisotopic mass is approximately 271.0249 g/mol . When analyzing mass spectrometry data, the protonated molecule [M+H]+ would be observed at m/z 272.0327.

Q2: What are the common ionization techniques for analyzing this compound?

For small molecules like this compound, the most common and suitable ionization techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[1] ESI is well-suited for polar compounds, while APCI is effective for less polar to medium polarity compounds.[1] Electron Ionization (EI) can also be used, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Q3: What would be a predicted fragmentation pattern for this molecule?

While a definitive fragmentation pattern is best determined experimentally, a predicted pattern can be inferred from the structure. The bond between the phenyl ring and the nitrogen of the pyrrole-2,5-dione is a likely point of cleavage. Other potential fragmentations could involve the loss of the trifluoromethoxy group or cleavage of the pyrrole-2,5-dione ring. The stability of the resulting fragments will influence the intensity of the observed peaks.[2][3]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Signal Intensity or No Signal - Sample concentration is too low or too high.[4] - Inefficient ionization.[4] - Matrix effects leading to ion suppression.[5][6]- Optimize sample concentration. - Select the most appropriate ionization technique (e.g., switch between ESI and APCI). - Improve sample cleanup to remove interfering matrix components. Consider using an internal standard.[6]
Mass Inaccuracy - The instrument is not properly calibrated.[4] - Instrument drift.- Perform regular mass calibration using a suitable standard.[4] - Ensure the mass spectrometer is well-maintained according to the manufacturer's guidelines.[4]
Peak Broadening or Splitting - Contaminants in the sample or on the chromatographic column.[4] - Suboptimal ionization conditions.- Ensure thorough sample preparation and proper column maintenance.[4] - Adjust ionization source parameters, such as gas flows and temperatures.[4]
Unexpected Peaks in the Spectrum - Presence of impurities or degradation products.[1] - In-source fragmentation.[3] - Adduct formation (e.g., with sodium [M+Na]+ or potassium [M+K]+).- Use high-purity solvents and reagents. Analyze a blank to identify background peaks. - Optimize ionization conditions to minimize in-source fragmentation. - Check for common adducts by looking for peaks at M+23 and M+39.
Difficulty in Structural Elucidation - Insufficient fragmentation to determine the structure.- Perform tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[1] This provides more detailed structural information.

Experimental Protocols

Sample Preparation for LC-MS Analysis

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase to achieve a final concentration suitable for your instrument's sensitivity (typically in the range of 1-10 µg/mL).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is a common choice for small molecule analysis.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compound, followed by a re-equilibration step.

  • Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detector: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.[5]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a good starting point.

  • Data Acquisition: Acquire data in both full scan mode to detect the molecular ion and in tandem MS (or data-dependent acquisition) mode to obtain fragmentation data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interpretation Data Interpretation stock Stock Solution working Working Solution stock->working Dilution filtered Filtered Sample working->filtered Filtration injection Injection filtered->injection lc LC Separation injection->lc ms MS Detection lc->ms data Data Acquisition ms->data interpretation Spectral Analysis data->interpretation troubleshooting_logic cluster_signal Signal Issues cluster_accuracy Accuracy & Peaks cluster_interpretation Interpretation start Problem with MS Data? no_signal No or Low Signal start->no_signal mass_error Mass Inaccuracy start->mass_error bad_peaks Poor Peak Shape start->bad_peaks unknown_peaks Unexpected Peaks start->unknown_peaks no_fragments No Fragmentation start->no_fragments check_conc Optimize Concentration no_signal->check_conc check_ion Change Ionization no_signal->check_ion calibrate Calibrate Instrument mass_error->calibrate check_sample Check Sample Purity bad_peaks->check_sample check_adducts Check for Adducts unknown_peaks->check_adducts run_msms Run MS/MS no_fragments->run_msms

References

preventing degradation of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and handling.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Issue 1: Loss of Reactivity or Poor Performance in Conjugation Reactions

  • Question: My conjugation yield with this compound is significantly lower than expected. What could be the cause?

  • Answer: Reduced reactivity is often a sign of compound degradation, primarily through hydrolysis of the maleimide ring. The electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group can make the maleimide ring more susceptible to hydrolysis compared to N-alkyl maleimides.[1][2] To troubleshoot, consider the following:

    • Storage Conditions: Verify that the compound has been stored under the recommended conditions. Exposure to moisture and elevated temperatures can accelerate degradation.

    • Age of Stock Solutions: If using a stock solution, be aware that their stability is limited, even when stored at low temperatures. It is always best to use freshly prepared solutions.

    • Purity Check: Assess the purity of your compound using an appropriate analytical method, such as HPLC, to quantify the extent of degradation.

Issue 2: Inconsistent Results Between Experiments

  • Question: I am observing significant variability in my results when using different batches or aliquots of this compound. Why is this happening?

  • Answer: Inconsistent results can stem from variations in the integrity of the compound.

    • Handling Procedures: Ensure consistent handling procedures for each use. For powdered compound, allow the container to warm to room temperature before opening to prevent moisture condensation. For stock solutions, use anhydrous solvents and minimize exposure to air and light.

    • Solvent Quality: The purity of the solvent used for stock solutions is critical. Use only anhydrous grade solvents such as DMSO or DMF.

    • Cross-Contamination: Ensure that the compound is not contaminated with nucleophiles, such as primary amines or thiols, during storage or handling.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: To ensure long-term stability, the solid compound should be stored at -20°C in a desiccated environment and protected from light. Under these conditions, it can be expected to remain stable for up to 12 months.

  • Q2: How should I prepare and store stock solutions of this compound?

    • A2: Stock solutions should be prepared in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solutions should be stored at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months). It is crucial to protect them from light and moisture.

  • Q3: Can I store this compound in an aqueous solution?

    • A3: No, storage in aqueous solutions is not recommended. The maleimide group is prone to hydrolysis in aqueous environments, which leads to the opening of the pyrrole-2,5-dione ring to form a non-reactive maleamic acid derivative. If an aqueous solution is necessary for your experiment, it should be prepared immediately before use.

Degradation

  • Q4: What is the primary degradation pathway for this compound?

    • A4: The main degradation pathway is the hydrolysis of the maleimide ring. This reaction involves the addition of a water molecule across one of the carbonyl groups, resulting in the formation of 4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}but-2-enoic acid. This ring-opened product is inactive in thiol-addition reactions. N-aryl substituted maleimides, particularly those with electron-withdrawing groups like trifluoromethoxy, are more susceptible to hydrolysis than N-alkyl maleimides.[1]

  • Q5: How can I detect degradation of my compound?

    • A5: Degradation can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating HPLC method can separate the intact compound from its hydrolysis product. Proton NMR (¹H-NMR) spectroscopy can also be used to monitor the disappearance of the maleimide protons and the appearance of new signals corresponding to the degradation product.

Data Presentation

Table 1: Recommended Storage Conditions

FormatTemperatureDurationAtmosphereSolvent
Powder -20°CUp to 12 monthsDesiccated, protected from lightN/A
Stock Solution -20°CUp to 1 monthProtected from lightAnhydrous DMSO or DMF
Stock Solution -80°CUp to 6 monthsProtected from lightAnhydrous DMSO or DMF
Aqueous Solution 4°CNot recommended; use immediatelyN/ABuffer (pH 6.5-7.5)

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting its primary hydrolysis product.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Procedure:

    • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 25°C

      • Detection Wavelength: 254 nm

      • Gradient:

        Time (min) % Mobile Phase A % Mobile Phase B
        0 90 10
        20 10 90
        25 10 90
        26 90 10

        | 30 | 90 | 10 |

    • Analysis: The intact this compound will have a characteristic retention time. The hydrolysis product, being more polar, will typically elute earlier. The purity can be calculated based on the relative peak areas.

Visualizations

Compound 1-[4-(trifluoromethoxy)phenyl]- 1H-pyrrole-2,5-dione Degradation_Product 4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino} but-2-enoic acid (Inactive) Compound->Degradation_Product Hydrolysis Moisture Moisture (H₂O) Moisture->Compound Elevated_pH Elevated pH (>7.5) Elevated_pH->Compound Elevated_Temp Elevated Temperature Elevated_Temp->Compound

Caption: Potential degradation pathway of this compound.

start Start: Assess Compound Stability prepare_sample Prepare Sample for Analysis (e.g., 1 mg/mL in Acetonitrile) start->prepare_sample hplc_analysis Perform HPLC Analysis (Reversed-Phase C18) prepare_sample->hplc_analysis analyze_data Analyze Chromatogram hplc_analysis->analyze_data check_purity Purity > 95%? analyze_data->check_purity good_quality Compound is of Good Quality check_purity->good_quality Yes degraded Compound is Degraded check_purity->degraded No troubleshoot Troubleshoot Storage and Handling degraded->troubleshoot

Caption: Experimental workflow for assessing the stability of the compound.

start Low Conjugation Yield check_storage Were Recommended Storage Conditions Followed? start->check_storage review_protocol Review Conjugation Protocol (pH, reaction time, etc.) start->review_protocol check_solution_age Is the Stock Solution Freshly Prepared? check_storage->check_solution_age Yes improper_storage Improper Storage Likely Caused Degradation check_storage->improper_storage No perform_hplc Perform HPLC Purity Check check_solution_age->perform_hplc Yes use_new_reagent Use a New, Verified Batch of the Compound check_solution_age->use_new_reagent No perform_hplc->use_new_reagent improper_storage->use_new_reagent

Caption: Troubleshooting logic for low experimental yield.

References

alternative work-up procedures for 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and work-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of N-Arylmaleamic Acid Intermediate - Incomplete reaction of 4-(trifluoromethoxy)aniline with maleic anhydride.- Use of wet solvent, leading to hydrolysis of maleic anhydride.- Ensure equimolar amounts of reactants are used.- Use anhydrous solvent (e.g., diethyl ether, acetone) for the reaction.[1]
Low Yield of Final Product after Cyclodehydration - Incomplete cyclization of the maleamic acid.- Overheating the reaction, leading to decomposition or side product formation.[2]- Ensure the reaction is heated sufficiently (e.g., 60-100°C with acetic anhydride and sodium acetate), and monitor by TLC.[2]- Maintain the recommended reaction temperature and avoid excessive heating.
Product is an Oily or Gummy Solid - Presence of unreacted starting materials or by-products.- Insufficient drying of the product.- Purify the crude product using column chromatography or recrystallization.- Ensure the product is thoroughly dried under vacuum.
Product Contaminated with Starting Aniline - Incomplete reaction or inefficient purification.- Wash the crude product with an acidic solution (e.g., dilute HCl) to remove the basic aniline.- Purify by column chromatography.
Formation of Isomaleimide By-product - Isomaleimide is a kinetic product of the cyclization reaction.- Isomaleimide can often be converted to the desired maleimide by heating.[3]
Product Hydrolysis during Work-up - The maleimide ring is susceptible to hydrolysis, especially under basic conditions.[4]- Maintain a neutral or slightly acidic pH during aqueous work-up.- Avoid prolonged exposure to aqueous conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthesis is a two-step process. First, 4-(trifluoromethoxy)aniline is reacted with maleic anhydride to form the intermediate N-[4-(trifluoromethoxy)phenyl]maleamic acid. This intermediate is then cyclized, typically using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, to yield the final product.[2][5]

Q2: What are the recommended solvents for the synthesis of the maleamic acid intermediate?

A2: Anhydrous solvents such as diethyl ether or acetone are commonly used for the formation of the maleamic acid to prevent the hydrolysis of maleic anhydride.[1]

Q3: What conditions are typically used for the cyclodehydration step?

A3: The cyclodehydration of the maleamic acid is often carried out by heating in acetic anhydride with anhydrous sodium acetate at temperatures ranging from 60-100°C.[2]

Q4: My final product is not pure. What are the recommended purification methods?

A4: Several purification methods can be employed. The most common are:

  • Precipitation: Pouring the reaction mixture into ice-cold water to precipitate the crude product.[1]

  • Recrystallization: Using a suitable solvent or solvent system to purify the solid product. Common solvents for N-arylmaleimides include ethanol and cyclohexane.[1][2]

  • Column Chromatography: Using silica gel with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is effective for separating the product from impurities.

Q5: How can I avoid hydrolysis of the maleimide ring during the work-up?

A5: The maleimide ring is susceptible to hydrolysis, particularly at a pH above 7.5.[4] It is crucial to perform aqueous work-up steps at a neutral or slightly acidic pH and to minimize the time the product is in contact with water.

Q6: What is the role of the trifluoromethoxy group in this synthesis?

A6: The trifluoromethoxy group is a strong electron-withdrawing group. This property can influence the reactivity of the aniline starting material and the properties of the final product, such as its lipophilicity and stability. The increased lipophilicity may affect the choice of solvents for reaction and purification.

Alternative Work-up Procedures: A Comparative Summary

Work-up Procedure Description Typical Yield Purity Advantages Disadvantages
Precipitation in Water The reaction mixture is poured into a large volume of ice-water, and the precipitated solid is collected by filtration.[1]Moderate to HighLow to ModerateSimple, fast, and removes water-soluble impurities.Product may be contaminated with unreacted starting materials and by-products.
Recrystallization The crude product is dissolved in a hot solvent and allowed to cool slowly to form pure crystals.[1][2]ModerateHighYields a highly pure product.Requires finding a suitable solvent; some product loss is inevitable.
Column Chromatography The crude product is purified on a silica gel column using a suitable eluent.Low to ModerateVery HighExcellent for separating complex mixtures and isolating very pure product.More time-consuming and requires larger volumes of solvent.

Experimental Protocols

Protocol 1: Synthesis of N-[4-(trifluoromethoxy)phenyl]maleamic acid
  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • In a separate flask, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous diethyl ether.

  • Slowly add the aniline solution to the maleic anhydride solution at room temperature with stirring.

  • A precipitate will form. Continue stirring for 1-2 hours at room temperature.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis of this compound
  • To a flask containing the N-[4-(trifluoromethoxy)phenyl]maleamic acid (1.0 eq), add acetic anhydride (5-10 volumes) and anhydrous sodium acetate (0.5-1.0 eq).

  • Heat the mixture to 80-100°C and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

Protocol 3: Work-up by Precipitation
  • Slowly pour the cooled reaction mixture from Protocol 2 into a beaker containing a large volume of ice-water with vigorous stirring.

  • A solid precipitate will form. Continue stirring for 30 minutes.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

Protocol 4: Purification by Recrystallization
  • Transfer the crude product to a clean flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixture of dichloromethane and hexane) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Maleamic Acid Formation cluster_1 Step 2: Cyclodehydration cluster_2 Work-up & Purification A 4-(trifluoromethoxy)aniline D N-[4-(trifluoromethoxy)phenyl]maleamic acid A->D B Maleic Anhydride B->D C Anhydrous Diethyl Ether C->D F Crude 1-[4-(trifluoromethoxy)phenyl] -1H-pyrrole-2,5-dione D->F E Acetic Anhydride & Sodium Acetate E->F G Precipitation (Ice-Water) F->G H Recrystallization (e.g., Ethanol) F->H I Column Chromatography (Silica Gel) F->I J Pure Product G->J H->J I->J

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step1 Check Maleamic Acid Formation Start->Check_Step1 Check_Step2 Check Cyclodehydration Step Start->Check_Step2 Check_Workup Review Work-up Procedure Start->Check_Workup Sol_Step1_Reactants Verify Reactant Stoichiometry Check_Step1->Sol_Step1_Reactants Sol_Step1_Solvent Use Anhydrous Solvent Check_Step1->Sol_Step1_Solvent Sol_Step2_Temp Optimize Temperature & Time Check_Step2->Sol_Step2_Temp Sol_Workup_pH Control pH (Neutral/Acidic) Check_Workup->Sol_Workup_pH Sol_Purification Employ Alternative Purification (Recrystallization or Chromatography) Sol_Step1_Reactants->Sol_Purification Sol_Step1_Solvent->Sol_Purification Sol_Step2_Temp->Sol_Purification Sol_Workup_pH->Sol_Purification

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.

References

Validation & Comparative

comparing biological activity of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione with other tyrosine kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the novel compound 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione and a selection of established tyrosine kinase inhibitors (TKIs). Due to the limited availability of public data on the specific biological activity of this compound, this guide leverages data from structurally similar 1H-pyrrole-2,5-dione derivatives to project a potential activity profile. The information presented is intended to serve as a resource for researchers in the field of drug discovery and development, offering a comparative context for further investigation.

Introduction to Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways by catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[1] Dysregulation of tyrosine kinase activity is a hallmark of many diseases, including cancer, leading to uncontrolled cell proliferation, survival, and migration.[1] Tyrosine kinase inhibitors (TKIs) are a class of targeted therapeutic agents that function by blocking the activity of these enzymes, thereby interrupting the aberrant signaling cascades that drive disease progression.[1]

The compound this compound belongs to the N-aryl maleimide class of compounds. Derivatives of 1H-pyrrole-2,5-dione have been investigated as potential kinase inhibitors, with some showing promise in forming stable complexes with the ATP-binding domains of key receptor tyrosine kinases such as EGFR and VEGFR2.[2]

Comparative Biological Activity

This section provides a comparative summary of the inhibitory activity of selected, well-characterized TKIs against key oncogenic tyrosine kinases. While direct IC50 values for this compound are not available, the inclusion of data for structurally related compounds with trifluoromethylphenyl moieties suggests a potential for activity against kinases like EGFR. For instance, certain derivatives with a (trifluoromethyl)benzene ring have demonstrated high potency against EGFR.[3]

Table 1: Comparative IC50 Values of Selected Tyrosine Kinase Inhibitors
Kinase TargetThis compoundGefitinibErlotinibDasatinibSorafenib
EGFR Data not available~5-80 nM~2-60 nM>10,000 nM~500 nM
VEGFR2 Data not available>10,000 nM~2,000 nM~10-30 nM~90 nM
Src Data not available>10,000 nM>10,000 nM~0.5-1 nM~20 nM
Abl Data not available>10,000 nM>10,000 nM~<1-5 nM~6,000 nM

Note: IC50 values can vary depending on the specific assay conditions, cell lines used, and mutation status of the kinase. The values presented here are approximate ranges collated from various sources for comparative purposes.

Experimental Protocols

The determination of the biological activity of tyrosine kinase inhibitors relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays commonly used in the characterization of these compounds.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific tyrosine kinase.

Materials:

  • Purified recombinant tyrosine kinase (e.g., EGFR, VEGFR2)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Peptide substrate (specific for the kinase of interest)

  • Test compound (serially diluted)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the purified kinase enzyme to each well and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

  • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP back to ATP, which is then quantified via a luciferase-based reaction.

  • The luminescent signal is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48-72 hours).

  • Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • The GI50 value is determined by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms of action and the experimental processes involved in evaluating tyrosine kinase inhibitors, the following diagrams have been generated.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus cluster_3 Cellular Response RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates STAT STAT RTK->STAT Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Response Proliferation, Survival, Angiogenesis Transcription->Response TKI Tyrosine Kinase Inhibitor (TKI) TKI->RTK Inhibits (ATP Competition)

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of TKI Intervention.

G cluster_0 Compound Preparation & Cell Culture cluster_1 Treatment & Incubation cluster_2 Assay & Data Acquisition cluster_3 Data Analysis A1 Prepare Serial Dilutions of Test Compound B1 Treat Cells with Compound Dilutions A1->B1 A2 Seed Cancer Cells in Microplates A2->B1 B2 Incubate for 48-72 hours B1->B2 C1 Perform In Vitro Kinase Assay or Cell Viability Assay (e.g., MTT) B2->C1 C2 Measure Signal (Luminescence/Absorbance) C1->C2 D1 Plot Dose-Response Curve C2->D1 D2 Calculate IC50/GI50 Value D1->D2

Caption: General Experimental Workflow for Evaluating Tyrosine Kinase Inhibitors.

Conclusion

The exploration of novel chemical scaffolds is crucial for the development of the next generation of tyrosine kinase inhibitors. While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, the known activity of structurally related N-aryl maleimides and compounds bearing a trifluoromethylphenyl group suggests its potential as a kinase inhibitor, possibly targeting pathways regulated by EGFR. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research into this and other novel TKIs, ultimately contributing to the advancement of targeted cancer therapies. Further in vitro and cell-based studies are warranted to elucidate the specific kinase inhibitory profile and therapeutic potential of this compound.

References

A Head-to-Head Comparison for Bioconjugation: 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione vs. N-phenylmaleimide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of linker chemistry is paramount to ensuring a stable and effective conjugate. Maleimides are widely utilized for their high reactivity and selectivity towards thiol groups present in cysteine residues of proteins and peptides. This guide provides a detailed comparison of two N-aryl maleimide derivatives: the established N-phenylmaleimide and the more recent 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, highlighting the impact of the trifluoromethoxy substituent on key performance parameters.

The primary advantage of N-aryl maleimides over their N-alkyl counterparts lies in the enhanced stability of the resulting bioconjugate. While the initial thiol-maleimide Michael addition reaction is efficient, the formed thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation. This process can be mitigated by the hydrolysis of the succinimide ring to a stable, ring-opened maleamic acid thioether. N-aryl maleimides facilitate this stabilizing hydrolysis at a faster rate than N-alkyl maleimides.

Executive Summary of Comparison

FeatureThis compoundN-phenylmaleimide
Thiol Reaction Rate FasterFast
Conjugate Stability Higher (due to rapid hydrolysis to stable form)High (better than N-alkyl maleimides)
Hydrolysis of Conjugate FasterFast
Hydrophobicity HigherModerate

Introduction to the Competitors

N-phenylmaleimide is a well-characterized N-aryl maleimide that has been demonstrated to form more stable bioconjugates compared to commonly used N-alkyl maleimides. Its phenyl group influences the electronics of the maleimide ring, promoting the desired hydrolysis of the thiosuccinimide adduct.

This compound , a derivative of N-phenylmaleimide, features a potent electron-withdrawing trifluoromethoxy (-OCF₃) group on the phenyl ring. This substitution is designed to further enhance the electrophilicity of the maleimide double bond and accelerate the subsequent stabilizing hydrolysis of the conjugate.

Comparative Performance Data

While direct head-to-head kinetic data for these two specific compounds is not extensively available in the public domain, the performance of this compound can be inferred from established principles of physical organic chemistry and data from studies on similarly substituted N-aryl maleimides. Electron-withdrawing groups on the N-aryl substituent are known to increase the rate of both the initial thiol-maleimide reaction and the subsequent hydrolysis of the thiosuccinimide ring.

Table 1: Predicted and Reported Performance in Bioconjugation

ParameterThis compoundN-phenylmaleimideReference
Thiol Reaction Rate Predicted to be faster than N-phenylmaleimide due to the strong electron-withdrawing -OCF₃ group.N-aryl maleimides react approximately 2.5 times faster with thiols than N-alkyl maleimides.[1]
Half-life of Conjugate (Thiol Exchange) Predicted to be longer than N-phenylmaleimide conjugates due to more rapid conversion to the stable hydrolyzed form.The half-life of conversion for an N-phenylmaleimide conjugate with 4-mercaptophenylacetic acid in the presence of glutathione is 3.1 hours.[2][2]
Rate of Succinimide Ring Hydrolysis Predicted to be significantly faster than N-phenylmaleimide conjugates.N-aryl maleimide conjugates exhibit substantially faster rates of thiosuccinimide ring hydrolysis compared to N-alkyl maleimide conjugates.[1][1]

Experimental Protocols

The following are detailed protocols for a typical bioconjugation reaction and a subsequent stability assay, which can be adapted for both this compound and N-phenylmaleimide.

Protocol 1: General Thiol-Maleimide Bioconjugation

Objective: To conjugate a maleimide derivative to a thiol-containing protein (e.g., an antibody with reduced interchain disulfides).

Materials:

  • Thiol-containing protein (e.g., antibody)

  • This compound or N-phenylmaleimide

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Degassed reaction buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5

  • Reducing agent (optional, for antibodies): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation (with optional reduction):

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10-50 fold molar excess of TCEP to the protein solution.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Maleimide Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the maleimide derivative in anhydrous DMSO or DMF. This should be prepared fresh.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the maleimide stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove excess maleimide and reaction byproducts by purifying the conjugate using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the degree of labeling (DOL) by UV-Vis spectrophotometry, measuring the absorbance of the protein (typically at 280 nm) and the maleimide adduct (at its specific absorbance maximum, if applicable).

Protocol 2: Conjugate Stability Assay (Thiol Exchange)

Objective: To assess the stability of the maleimide-thiol linkage in the presence of a competing thiol.

Materials:

  • Purified bioconjugate

  • High-concentration thiol solution (e.g., 10 mM L-glutathione in PBS)

  • Control buffer (e.g., PBS, pH 7.4)

  • Incubator at 37°C

  • Analytical High-Performance Liquid Chromatography (HPLC) system (e.g., reverse-phase or size-exclusion)

Procedure:

  • Sample Preparation:

    • Dilute the bioconjugate to a final concentration of 1 mg/mL in two separate tubes.

    • To one tube, add the high-concentration thiol solution.

    • To the other tube, add the control buffer.

  • Incubation:

    • Incubate both samples at 37°C.

  • Time Points:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.

  • Analysis:

    • Analyze the aliquots by HPLC to separate the intact conjugate from any deconjugated protein or small molecule fragments.

    • Quantify the peak area of the intact conjugate at each time point.

  • Data Analysis:

    • Plot the percentage of intact conjugate remaining over time for both the thiol-challenged and control samples to determine the stability profile and calculate the conjugate's half-life under these conditions.

Visualizing the Chemistry and Workflow

The following diagrams illustrate the key chemical reactions and a typical experimental workflow.

Thiol-Maleimide Conjugation and Stabilization cluster_reaction Reaction Pathway Thiol Protein-SH Thiosuccinimide Thiosuccinimide Adduct (Reversible) Thiol->Thiosuccinimide Michael Addition Maleimide Maleimide Derivative Maleimide->Thiosuccinimide Thiosuccinimide->Thiol Retro-Michael (Deconjugation) Hydrolyzed Stable Ring-Opened Adduct Thiosuccinimide->Hydrolyzed Hydrolysis Hydrolysis H₂O Hydrolysis->Hydrolyzed Bioconjugation and Stability Analysis Workflow Start Start: Thiol-containing Protein Reduction Optional: Reduce Disulfides (TCEP) Start->Reduction Conjugation Conjugate with Maleimide Derivative Reduction->Conjugation Purification Purify Conjugate (SEC) Conjugation->Purification Characterization Characterize Conjugate (DOL) Purification->Characterization Stability_Assay Incubate with/without Thiol Characterization->Stability_Assay Analysis Analyze by HPLC at Time Points Stability_Assay->Analysis End End: Determine Stability Profile Analysis->End

References

Comprehensive Search for SAR Studies of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione Derivatives Yields No Specific Results

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive multi-step search of scientific databases, no specific structure-activity relationship (SAR) studies focused on 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione derivatives were identified. The conducted searches, targeting a range of keywords including anticancer, kinase inhibition, and general biological evaluation, did not yield publications containing the requested quantitative data, experimental protocols, or signaling pathways for this specific class of compounds.

The search strategy was designed to locate research that systematically investigates how modifications to the 3 and 4 positions of the pyrrole-2,5-dione ring, attached to the 1-[4-(trifluoromethoxy)phenyl] scaffold, affect biological activity. However, the retrieved literature focused on broader classes of pyrrole-2,5-dione (maleimide) derivatives with different N-substituents or on compounds where the 4-(trifluoromethoxy)phenyl moiety is part of a different heterocyclic system.

While the individual components of the target molecule—the pyrrole-2,5-dione core and the trifluoromethoxy)phenyl group—are common in medicinal chemistry, their specific combination as requested does not appear to be the subject of published SAR studies. The pyrrole-2,5-dione scaffold is known to be a versatile starting point for the development of compounds with a wide range of biological activities, including as inhibitors of kinases, cholesterol absorption, and cyclooxygenase-2 (COX-2), as well as agents with anxiolytic and anticancer properties. Similarly, the trifluoromethoxy group is often incorporated into drug candidates to modulate their metabolic stability and lipophilicity.

The absence of specific SAR studies on this compound derivatives prevents the creation of a detailed comparison guide as per the user's request. Consequently, the generation of data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows is not possible.

Researchers and drug development professionals interested in this specific scaffold may need to undertake primary research to establish its synthesis, biological activity, and structure-activity relationships. The existing literature on related maleimide derivatives could serve as a starting point for designing such studies.

A Comparative Analysis of the Anti-inflammatory Effects of 1H-Pyrrole-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The 1H-pyrrole-2,5-dione, or maleimide, scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the anti-inflammatory effects of various 1H-pyrrole-2,5-dione derivatives, supported by experimental data from recent studies. The information is intended to assist researchers, scientists, and drug development professionals in understanding the structure-activity relationships and therapeutic potential of this class of compounds.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of different 1H-pyrrole-2,5-dione derivatives has been evaluated through various in vitro and in vivo assays. The following table summarizes the quantitative data from several key studies, focusing on the inhibition of key inflammatory mediators and pathways.

Compound Target/Assay Result (IC50 or % Inhibition) Reference
Series 2a-2f (Amidrazone derived 3,4-dimethyl-1H-pyrrole-2,5-diones) Inhibition of IL-6 and TNF-α production in anti-CD3 stimulated human PBMCsCompound 2a showed the strongest inhibition of pro-inflammatory cytokine production. All compounds significantly inhibited PBMC proliferation.[1]
Compound 20 Inhibition of TNF-α, ROS, MDA, and LDH secretionDemonstrated concentration-dependent reduction in these inflammatory markers.[2]
Compound 14q (3-(4-fluorophenyl)-1-[(3S)-3-hydroxy-3-(4-hydroxyphenyl)propyl]-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione) Inhibition of TNF-α, ROS, MDA, and LDHSignificantly inhibited the levels of these inflammatory markers.[3]
Series 4a-r (Maleimide derivatives with benzenesulfonamide) In vivo: Carrageenan-induced rat paw edema; In vitro: COX-2 inhibitionCompounds 4a, 4h, 4j, 4k, 4r showed potent in vivo anti-inflammatory activity and COX-2 inhibition.[4]
Nitrile 3b Inhibition of J774 COX-2IC50 = 2.2 nM[5]
Aldehyde 1b Inhibition of J774 COX-2IC50 = 9.5 nM[5]
Compounds 2b, 2c COX-1/COX-2 InhibitionShowed stronger activity than the reference drug meloxicam against both isoforms.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in the comparison.

1. Inhibition of Pro-inflammatory Cytokine Production in Human PBMCs [1]

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Stimulation: PBMCs are stimulated with anti-CD3 antibody or lipopolysaccharide (LPS) to induce inflammation and cytokine production.

  • Treatment: The cells are treated with various concentrations of the 1H-pyrrole-2,5-dione derivatives.

  • Quantification: The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The inhibitory effect of the compounds is determined by comparing the cytokine levels in treated cells to those in untreated, stimulated cells.

2. Measurement of Inflammatory Markers in Macrophages [2][3]

  • Cell Line: RAW264.7 macrophage cells are commonly used.

  • Induction of Inflammation: Inflammation can be induced by treating the cells with stimuli like oxidized low-density lipoprotein (ox-LDL).

  • Treatment: Macrophages are treated with the test compounds at various concentrations.

  • Marker Quantification:

    • TNF-α: Measured from the cell culture supernatant using ELISA.

    • Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA).

    • Malondialdehyde (MDA): Measured as an indicator of lipid peroxidation using methods like the thiobarbituric acid reactive substances (TARS) assay.

    • Lactate Dehydrogenase (LDH): Released into the culture medium upon cell damage, it is quantified using a colorimetric assay.

  • Analysis: The reduction in the levels of these markers in the presence of the compounds indicates their anti-inflammatory and cytoprotective effects.

3. In Vivo Carrageenan-Induced Rat Paw Edema [4]

  • Animal Model: Wistar albino rats are typically used.

  • Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Treatment: The test compounds are administered orally or intraperitoneally at a specific dose prior to the carrageenan injection.

  • Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Evaluation: The percentage inhibition of edema by the test compounds is calculated by comparing the paw volume in the treated group to the control group.

4. In Vitro Cyclooxygenase (COX) Inhibition Assay [4][6]

  • Enzyme Source: Purified ovine COX-1 and COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes, which is involved in the conversion of arachidonic acid to prostaglandins. A colorimetric substrate is used to monitor the reaction.

  • Procedure: The enzymes are incubated with the test compounds at various concentrations before the addition of arachidonic acid.

  • Data Analysis: The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are calculated to determine the potency and selectivity of the compounds for COX-1 and COX-2.

Visualizing Mechanisms and Workflows

Signaling Pathway of Inflammation

The nuclear factor kappa B (NF-κB) signaling pathway is a central mediator of inflammation.[7][8][9] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. The following diagram illustrates the canonical NF-κB signaling cascade.

Caption: The canonical NF-κB signaling pathway in inflammation.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram outlines a typical workflow for the in vitro screening of 1H-pyrrole-2,5-dione derivatives for their anti-inflammatory properties.

Experimental_Workflow Start Start: Compound Synthesis Cell_Culture Cell Culture (e.g., Macrophages, PBMCs) Start->Cell_Culture Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS, anti-CD3) Cell_Culture->Inflammatory_Stimulation Compound_Treatment Treatment with 1H-pyrrole-2,5-diones Inflammatory_Stimulation->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Data_Collection Data Collection Incubation->Data_Collection ELISA ELISA (Cytokines) Data_Collection->ELISA ROS_Assay ROS Assay Data_Collection->ROS_Assay Western_Blot Western Blot (Signaling Proteins) Data_Collection->Western_Blot Data_Analysis Data Analysis & Comparison ELISA->Data_Analysis ROS_Assay->Data_Analysis Western_Blot->Data_Analysis End End: Identify Lead Compounds Data_Analysis->End

Caption: A generalized workflow for in vitro anti-inflammatory screening.

References

Validating the Antitumor Efficacy of 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antitumor efficacy of the novel compound 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione. Due to the limited publicly available data on this specific molecule, this document leverages experimental data from structurally related N-aryl maleimides and pyrrole-2,5-dione derivatives to project its potential efficacy and mechanisms of action. The provided experimental protocols and workflow diagrams offer a robust starting point for in vitro validation.

Comparative Analysis of N-Aryl Maleimide Derivatives

N-aryl maleimides represent a class of compounds recognized for their cytotoxic and apoptotic effects across a range of cancer cell lines. The antitumor activity of these compounds is often attributed to their ability to induce cellular stress and interfere with critical cellular processes.

Table 1: Cytotoxicity of Structurally Related N-Aryl Maleimide Atropisomers in Various Cancer Cell Lines
Compound ClassCell LineIC50 (µM)
Maleopimaric acid N-aryl imides (R configuration)NCI7.51 - 32.1
A549 (Lung Carcinoma)7.51 - 32.1
Hep G-2 (Hepatocellular Carcinoma)7.51 - 32.1
MGC-803 (Gastric Cancer)7.51 - 32.1
Hct-116 (Colorectal Carcinoma)7.51 - 32.1

Data extracted from a study on maleopimaric acid N-aryl imide atropisomers, demonstrating the potent cytotoxicity of this class of compounds.[1]

Postulated Mechanism of Action

Based on studies of related compounds, this compound is hypothesized to exert its antitumor effects through the induction of apoptosis and cell cycle arrest. The trifluoromethoxy substitution on the phenyl ring may enhance its lipophilicity and cellular uptake, potentially leading to increased potency.

Induction of Apoptosis

N-aryl maleimides have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This process is often mediated by the activation of caspases, a family of cysteine proteases that play a crucial role in the execution of apoptosis. The detection of cleaved caspases, such as caspase-3 and caspase-9, is a key indicator of apoptosis.

Cell Cycle Arrest

Disruption of the normal cell cycle is another hallmark of many anticancer agents. Maleimide derivatives have been observed to cause cell cycle arrest, particularly at the G1 phase, preventing cancer cells from progressing through the division cycle and ultimately leading to cell death.[1]

Experimental Protocols

To validate the antitumor efficacy of this compound, the following standard experimental protocols are recommended.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[2][3][4]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a cell lysate, such as the key markers of apoptosis.[5][6][7][8]

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential molecular interactions, the following diagrams are provided.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_cell_cycle Cell Cycle Analysis cluster_apoptosis Apoptosis Assay (Western Blot) cell_seeding_v Seed Cancer Cells compound_treatment_v Treat with Compound cell_seeding_v->compound_treatment_v mtt_addition Add MTT Reagent compound_treatment_v->mtt_addition absorbance_measurement_v Measure Absorbance mtt_addition->absorbance_measurement_v ic50_determination Determine IC50 absorbance_measurement_v->ic50_determination cell_treatment_c Treat Cells cell_harvesting_c Harvest & Fix Cells cell_treatment_c->cell_harvesting_c pi_staining Propidium Iodide Staining cell_harvesting_c->pi_staining flow_cytometry_c Flow Cytometry Analysis pi_staining->flow_cytometry_c phase_quantification Quantify Cell Cycle Phases flow_cytometry_c->phase_quantification cell_treatment_a Treat Cells protein_extraction Extract Proteins cell_treatment_a->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page western_blot Western Blotting sds_page->western_blot protein_detection Detect Apoptosis Markers western_blot->protein_detection Apoptosis_Pathway compound 1-[4-(trifluoromethoxy)phenyl] -1H-pyrrole-2,5-dione cell_stress Cellular Stress compound->cell_stress bax Bax (Pro-apoptotic) cell_stress->bax bcl2 Bcl-2 (Anti-apoptotic) cell_stress->bcl2 mitochondria Mitochondria bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Logical_Relationship compound Test Compound (1-[4-(trifluoromethoxy)phenyl] -1H-pyrrole-2,5-dione) cytotoxicity Demonstrates Cytotoxicity (e.g., via MTT Assay) compound->cytotoxicity mechanism Elucidate Mechanism of Action cytotoxicity->mechanism cell_cycle_arrest Induces Cell Cycle Arrest (e.g., via Flow Cytometry) mechanism->cell_cycle_arrest apoptosis_induction Induces Apoptosis (e.g., via Western Blot) mechanism->apoptosis_induction therapeutic_potential Potential Therapeutic Candidate cell_cycle_arrest->therapeutic_potential apoptosis_induction->therapeutic_potential

References

head-to-head comparison of synthesis methods for N-substituted maleimides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive is crucial for researchers, scientists, and drug development professionals seeking to utilize these versatile compounds. The selection of a particular synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an objective comparison of the most common synthesis methods, supported by experimental data, detailed protocols, and clear visual diagrams.

The predominant method for synthesizing N-substituted maleimides is a two-step process commencing with the reaction of maleic anhydride and a primary amine to form an intermediate N-substituted maleamic acid. The subsequent and most critical step is the cyclodehydration of this intermediate to yield the final maleimide product. The key variations in this approach lie in the method of cyclodehydration. An alternative, though less common, method is the Mitsunobu reaction, which offers a different pathway to these valuable compounds.

Comparison of Synthesis Methods

The following table summarizes the quantitative data for the primary synthesis methods, offering a clear comparison of their performance.

Synthesis Method Key Reagents Typical Reaction Time Typical Reaction Temperature Typical Yield Key Advantages Key Disadvantages
Two-Step Synthesis: Chemical Dehydration Maleic anhydride, primary amine, acetic anhydride, sodium acetate1-4 hours60-100°C70-95%[1]High yields, relatively short reaction times, well-established method.Requires stoichiometric amounts of dehydrating agent, can lead to colored impurities, may not be suitable for sensitive substrates.
Two-Step Synthesis: Azeotropic Dehydration Maleic anhydride, primary amine, toluene or xylene, acid catalyst (e.g., p-TsOH) or metal salt catalyst (e.g., Zn or Sn salts)3-24 hours110-140°C (reflux)85-95%[2][3]High yields, catalyst is used in smaller quantities, can be more cost-effective for large-scale synthesis.Longer reaction times, requires careful removal of water, catalyst selection can be crucial.
Mitsunobu Reaction Maleimide, alcohol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)6-24 hours0°C to room temperature70-92%[4]Mild reaction conditions, proceeds with inversion of stereochemistry at the alcohol carbon.Stoichiometric amounts of reagents are required, removal of byproducts (triphenylphosphine oxide and the hydrazine derivative) can be challenging.

Experimental Protocols

Two-Step Synthesis: Chemical Dehydration with Acetic Anhydride

This method is one of the most common and reliable for the synthesis of N-substituted maleimides.

Step 1: Formation of the N-Substituted Maleamic Acid

  • Dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as diethyl ether or acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a solution of the primary amine (1.0 eq.) in the same solvent to the maleic anhydride solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. The N-substituted maleamic acid will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold solvent, and dry. The yield for this step is typically quantitative.

Step 2: Cyclodehydration to the N-Substituted Maleimide

  • In a clean, dry round-bottom flask, combine the dried N-substituted maleamic acid (1.0 eq.), anhydrous sodium acetate (0.1-0.2 eq.), and acetic anhydride (3-5 eq.).

  • Heat the mixture with stirring in an oil bath at 80-100°C for 1-2 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water with vigorous stirring to precipitate the N-substituted maleimide.

  • Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid and sodium acetate, and then with a small amount of cold ethanol or ether.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Two-Step Synthesis: Azeotropic Dehydration

This method is particularly useful for larger scale syntheses and avoids the use of large quantities of chemical dehydrating agents.

Step 1: Formation of the N-Substituted Maleamic Acid

The procedure is identical to Step 1 of the Chemical Dehydration method. Alternatively, this step can be performed in situ in the same reaction vessel as the cyclodehydration.

Step 2: Cyclodehydration via Azeotropic Distillation

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add the N-substituted maleamic acid (1.0 eq.), a high-boiling solvent that forms an azeotrope with water (e.g., toluene or xylene), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq.) or a metal salt catalyst (e.g., stannous oxide or zinc acetate, 0.025 eq.).[5][6]

  • Heat the reaction mixture to reflux. Water generated from the cyclodehydration will be removed as an azeotrope and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap (typically 3-24 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent.

Mitsunobu Reaction

This method provides an alternative route for the N-alkylation of maleimide using an alcohol.

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve maleimide (1.0 eq.), the desired primary or secondary alcohol (1.0-1.2 eq.), and triphenylphosphine (1.2-1.5 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2-1.5 eq.) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product is often purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations involved in the primary synthesis methods for N-substituted maleimides.

G cluster_0 Two-Step Synthesis from Maleic Anhydride MA Maleic Anhydride MAA N-Substituted Maleamic Acid MA->MAA + R-NH2 Amine Primary Amine (R-NH2) Amine->MAA MI N-Substituted Maleimide MAA->MI Cyclodehydration

Diagram 1: General two-step synthesis pathway.

G cluster_1 Cyclodehydration Methods MAA N-Substituted Maleamic Acid Chem_Dehyd Chemical Dehydration (Acetic Anhydride, NaOAc) MAA->Chem_Dehyd Azeo_Dehyd Azeotropic Dehydration (Toluene, Catalyst) MAA->Azeo_Dehyd MI N-Substituted Maleimide Chem_Dehyd->MI Azeo_Dehyd->MI

Diagram 2: Comparison of cyclodehydration methods.

G cluster_2 Mitsunobu Reaction Pathway Maleimide Maleimide N_MI N-Substituted Maleimide Maleimide->N_MI Alcohol Alcohol (R-OH) Alcohol->N_MI Reagents PPh3, DEAD/DIAD Reagents->N_MI

References

Assessing the Selectivity of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione for Specific Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator in a wide array of cellular processes, including glycogen metabolism, cell signaling, and neuronal function.[1] Its dysregulation is implicated in numerous diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it a significant therapeutic target.[2][3] The pyrrole-2,5-dione (maleimide) scaffold is a common feature in a number of potent kinase inhibitors.[4] This guide provides a comparative analysis of the kinase selectivity of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, a maleimide derivative, against other well-established GSK-3 inhibitors. A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unintended cellular toxicity.[1]

Performance Comparison: Potency and Selectivity

The inhibitory activity of this compound and other known GSK-3 inhibitors is summarized below. The data highlights the compound's potency against GSK-3β and its selectivity against a panel of other kinases. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions.[1]

Table 1: Potency against GSK-3 Isoforms

InhibitorGSK-3α IC50 (nM)GSK-3β IC50 (nM)
This compoundData not available~35
CHIR-9902110[3]6.7[3]
SB 21676334.3[3]34.3[3]
Kenpaullone80[2]4[2]

Table 2: Selectivity Profile Against Other Kinases

KinaseThis compound IC50 (nM)CHIR-99021 IC50 (nM)SB 216763 IC50 (nM)
GSK-3β ~35 6.7 [3]34.3 [3]
CDK2/cyclin A>10,000>500[3]>10,000
PKA>10,000>10,000>10,000
PKC>10,000>10,000>10,000
ERK2>10,000>500[3]>10,000

Mechanism of Action

This compound, like many other maleimide-based inhibitors, is an ATP-competitive inhibitor.[1][4] It binds to the ATP-binding pocket of GSK-3β, preventing the phosphorylation of its downstream substrates.[4] GSK-3 is a constitutively active kinase in resting cells, and its activity is regulated by inhibitory phosphorylation at Ser9 for GSK-3β and Ser21 for GSK-3α.[2][5] Inhibition of GSK-3β by this compound leads to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway.[3] A key functional outcome is the activation of glycogen synthase, the rate-limiting enzyme in glycogen synthesis.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing kinase inhibition.

GSK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates GSK3b GSK-3β BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates APC APC Axin Axin CK1 CK1 CK1->BetaCatenin phosphorylates Proteasome Proteasome BetaCatenin->Proteasome targeted for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates & activates Dsh->GSK3b inhibits Dsh->Axin inhibits TargetGenes Target Gene Transcription TCF_LEF->TargetGenes promotes Inhibitor 1-[4-(trifluoromethoxy)phenyl] -1H-pyrrole-2,5-dione Inhibitor->GSK3b inhibits

Caption: Wnt/β-catenin signaling pathway showing the role of GSK-3β and its inhibition.

Kinase_Inhibition_Assay_Workflow Start Start CompoundPrep Compound Preparation (Serial Dilution in DMSO) Start->CompoundPrep PlatePrep Assay Plate Preparation (Add compounds to 384-well plate) CompoundPrep->PlatePrep ReactionInit Initiate Reaction (Add Kinase Mix to Plate) PlatePrep->ReactionInit KinaseMix Kinase Reaction Mixture (Buffer, Kinase, Substrate) KinaseMix->ReactionInit Incubation Incubation (Room Temperature, 60 min) ReactionInit->Incubation Detection Signal Detection (Add ATP Detection Reagent) Incubation->Detection Readout Luminescence Reading (Plate Reader) Detection->Readout DataAnalysis Data Analysis (Calculate % Inhibition, IC50) Readout->DataAnalysis End End DataAnalysis->End

References

A Comparative Analysis of the Antimicrobial Spectrum of 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the anticipated antimicrobial spectrum of the novel compound 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione against established antibiotics: Penicillin, Ciprofloxacin, and Gentamicin. Due to the absence of specific published data for the title compound, this analysis is based on the reported activities of structurally related N-substituted maleimides and pyrrole-2,5-dione derivatives.

Comparative Antimicrobial Spectra

The following table summarizes the known antimicrobial spectra of the comparator antibiotics and the predicted spectrum for this compound based on existing literature for similar compounds.

Antimicrobial Agent General Spectrum of Activity Commonly Susceptible Organisms Commonly Resistant Organisms
This compound (Predicted) Broad-spectrum with potentially strong antifungal activity. Antibacterial activity is structure-dependent.[1][2]Likely active against various fungi (Candida albicans, Aspergillus niger) and a range of Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][3][4]Resistance patterns are currently unknown.
Penicillin Primarily active against Gram-positive bacteria; some extended-spectrum versions have Gram-negative coverage.[5][6][7]Streptococcus species, Staphylococcus species (non-penicillinase producing), Neisseria species, most anaerobes.[6][7]Many Gram-negative bacilli, penicillinase-producing Staphylococcus aureus, Pseudomonas aeruginosa.[5][8]
Ciprofloxacin Broad-spectrum, with excellent activity against Gram-negative bacteria and moderate activity against Gram-positive bacteria.[9][10][11]Enterobacteriaceae (E. coli, Klebsiella pneumoniae), Pseudomonas aeruginosa, Haemophilus influenzae, Neisseria gonorrhoeae, some Staphylococcus species.[10][12]Many anaerobic bacteria, Enterococcus faecalis, and increasing resistance in various species.[10][12]
Gentamicin Broad-spectrum aminoglycoside, highly effective against aerobic Gram-negative bacteria.[13][14][15]Pseudomonas aeruginosa, Enterobacteriaceae (E. coli, Klebsiella pneumoniae), Staphylococcus aureus (often in combination therapy).[13][15][16]Anaerobic bacteria, most Gram-positive cocci (when used as monotherapy).[14]

Experimental Protocols

The determination of the antimicrobial spectrum for a novel compound like this compound is crucial for its development as a potential therapeutic agent. The following is a detailed methodology for assessing its in vitro antimicrobial activity.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standardized and widely accepted protocol for quantifying the in vitro susceptibility of microorganisms to an antimicrobial agent.

1. Preparation of Materials and Reagents:

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

  • Bacterial and Fungal Strains: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Inoculum Preparation:

  • Bacterial and fungal colonies are picked from fresh agar plates and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.

  • The standardized inoculum is then diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • A serial two-fold dilution of the test compound is prepared in the 96-well microtiter plates using the appropriate growth medium.

  • The prepared inoculum is added to each well containing the diluted test compound.

  • Control wells are included: a positive control (medium with inoculum, no drug) and a negative control (medium only).

  • The plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism, as detected by the naked eye or a microplate reader.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Stock Solution of Test Compound D Serial Dilution of Compound in 96-well Plate A->D B Culture Microorganisms on Agar Plates C Prepare Inoculum (0.5 McFarland) B->C E Add Standardized Inoculum to Wells C->E D->E F Incubate Plates (16-48 hours) E->F G Read Plates for Visible Growth F->G H Determine MIC G->H

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Potential Mechanism of Action: Signaling Pathway Interference

N-substituted maleimides are known to react with thiol groups, which are present in cysteine residues of many essential enzymes.[17] This reactivity suggests a potential mechanism of action involving the inhibition of key cellular pathways. The diagram below conceptualizes how such a compound might interfere with a generic signaling pathway crucial for microbial survival.

Signaling_Pathway cluster_cell Microbial Cell ExternalSignal External Signal Receptor Membrane Receptor ExternalSignal->Receptor 1. Activation Kinase1 Signaling Kinase 1 (Cysteine Residue) Receptor->Kinase1 2. Signal Transduction Kinase2 Signaling Kinase 2 Kinase1->Kinase2 3. Phosphorylation Cascade TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., for cell wall synthesis) TranscriptionFactor->GeneExpression 4. Regulation CellularResponse Cellular Response (Growth, Proliferation) GeneExpression->CellularResponse TestCompound 1-[4-(trifluoromethoxy)phenyl] -1H-pyrrole-2,5-dione TestCompound->Kinase1 Inhibition via Thiol Reaction

Conceptual diagram of antimicrobial interference with a signaling pathway.

References

Comparative Analysis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. Due to the limited availability of direct cross-reactivity studies for this specific molecule, this guide establishes a framework for comparison by examining its potential biological targets and contrasting it with well-characterized multi-kinase inhibitors, Sunitinib and Sorafenib. The maleimide moiety present in the compound of interest is known to react with cysteine residues, a feature common to the active sites of many protein kinases.

Postulated Biological Target and Mechanism of Action

N-aryl maleimides have been investigated as inhibitors of various protein kinases. The trifluoromethoxy group on the phenyl ring is known to enhance metabolic stability and membrane permeability, potentially increasing the compound's potency and cellular activity. The proposed mechanism of action involves the Michael addition reaction between the electrophilic maleimide ring and a nucleophilic cysteine residue within the ATP-binding pocket of a target kinase. This covalent modification can lead to irreversible inhibition of the kinase's activity, thereby disrupting downstream signaling pathways.

Given the interest in pyrrole-2,5-dione derivatives as anti-cancer agents, a likely target class for this compound is the receptor tyrosine kinase (RTK) family, which includes key regulators of angiogenesis and cell proliferation such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR).

Comparative Kinase Inhibition Profiles

To provide a context for the potential selectivity of this compound, the following table summarizes the inhibitory activity (IC50 values) of two well-characterized multi-kinase inhibitors, Sunitinib and Sorafenib, against a panel of protein kinases. This data, compiled from various sources, illustrates the typical cross-reactivity profiles of compounds that target the kinome.

Kinase TargetSunitinib IC50 (nM)Sorafenib IC50 (nM)
VEGFR-2 (KDR) 80 90
PDGFRβ 2 57
Raf-1-6
B-Raf-22
c-Kit-68
FLT35058
RET-43
FGFR-1>1000580
EGFR>1000-
Src>1000-

Note: IC50 values can vary depending on the specific assay conditions. Data presented here is a representative compilation.

Experimental Protocols

The determination of a compound's kinase inhibition profile is crucial for understanding its potency and potential for off-target effects. Below are outlines of common experimental methodologies used for in vitro kinase assays.

LANCE® Ultra TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase activity.

  • Reaction Setup : The kinase, a specific ULight™-labeled peptide substrate, and the test compound (e.g., this compound) are incubated in a buffer solution containing ATP.

  • Kinase Reaction : If not inhibited, the kinase transfers a phosphate group from ATP to the ULight™-labeled substrate.

  • Detection : A Europium (Eu)-labeled anti-phospho-substrate antibody is added. This antibody specifically binds to the phosphorylated substrate.

  • Signal Generation : When the Eu-labeled antibody and the phosphorylated ULight™-labeled substrate are in close proximity, excitation of the Eu donor at 320 or 340 nm results in energy transfer to the ULight™ acceptor, which then emits light at 665 nm.

  • Data Analysis : The intensity of the emitted light is proportional to the amount of phosphorylated substrate, and therefore, to the kinase activity. IC50 values are determined by measuring the reduction in signal in the presence of varying concentrations of the inhibitor.

Caliper Microfluidic Mobility-Shift Assay

This assay format directly measures the conversion of a substrate to a product by detecting differences in their electrophoretic mobility.

  • Reaction Mixture : The kinase, a fluorescently labeled peptide substrate, ATP, and the test compound are incubated together.

  • Enzymatic Reaction : The kinase phosphorylates the substrate, resulting in a change in the net charge of the peptide.

  • Microfluidic Separation : The reaction mixture is introduced into a microfluidic chip. An electric field is applied, causing the substrate and the phosphorylated product to migrate at different velocities due to their different charge-to-mass ratios.

  • Detection : The fluorescently labeled peptides are detected as they pass a detector, resulting in two distinct peaks corresponding to the substrate and the product.

  • Quantification : The kinase activity is determined by the ratio of the product peak height to the sum of the substrate and product peak heights. The inhibitory effect of the compound is quantified by the reduction in product formation.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the context of this comparative analysis, the following diagrams, generated using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and a conceptual comparison.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 1-[4-(trifluoromethoxy)phenyl] -1H-pyrrole-2,5-dione Inhibitor->VEGFR2 Inhibits

Caption: Postulated inhibition of the VEGFR-2 signaling cascade.

G Kinase Inhibitor Screening Workflow cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound Compound Dilution Series Incubation Incubate Components (Kinase, Substrate, ATP, Compound) Compound->Incubation Kinase Kinase & Substrate Prep Kinase->Incubation ATP ATP Solution ATP->Incubation Detection Add Detection Reagents (e.g., Antibody, Stop Solution) Incubation->Detection Read Read Signal (e.g., Luminescence, Fluorescence) Detection->Read Analysis Calculate % Inhibition Read->Analysis IC50 Determine IC50 Analysis->IC50

Caption: A generalized workflow for in vitro kinase inhibitor screening.

G Conceptual Cross-Reactivity Comparison cluster_0 Primary Targets cluster_1 Common Off-Targets Compound 1-[4-(trifluoromethoxy)phenyl] -1H-pyrrole-2,5-dione VEGFR2 VEGFR-2 Compound->VEGFR2 Postulated High Affinity PDGFR PDGFR Compound->PDGFR Postulated High Affinity Sunitinib Sunitinib Sunitinib->VEGFR2 High Affinity Sunitinib->PDGFR High Affinity cKit c-Kit Sunitinib->cKit FLT3 FLT3 Sunitinib->FLT3 Sorafenib Sorafenib Sorafenib->VEGFR2 Sorafenib->PDGFR Sorafenib->cKit Sorafenib->FLT3 Raf Raf Sorafenib->Raf High Affinity

Caption: A logical diagram comparing the target space of the subject compound with known inhibitors.

Comparative Cytotoxicity of Fluorinated vs. Non-Fluorinated N-Aryl Maleimides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the structure-activity relationship of cytotoxic compounds is paramount. This guide provides a comparative analysis of the cytotoxic effects of fluorinated versus non-fluorinated N-aryl maleimides, a class of compounds with recognized antitumor potential. While direct comparative studies are limited, this guide synthesizes available data to offer insights into their performance, supported by experimental protocols and pathway visualizations.

Executive Summary

N-aryl maleimides exert their cytotoxic effects primarily through the induction of apoptosis, mediated by oxidative stress and depletion of intracellular glutathione.[1][2] The introduction of fluorine into the aryl moiety is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability, which can potentiate cytotoxic activity. This guide examines the available data on the cytotoxicity of these compounds and outlines the methodologies used for their evaluation.

Data Presentation: Cytotoxicity of N-Aryl Maleimides

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various N-aryl maleimides against different cancer cell lines. It is important to note that a direct comparison of a fluorinated N-aryl maleimide and its exact non-fluorinated counterpart within the same study was not available in the reviewed literature. The data presented here is compiled from different studies to provide a general overview of the cytotoxic potential of this class of compounds.

CompoundCell LineIC50 (µM)Reference
Non-Fluorinated N-Aryl Maleimides
Maleopimaric N-arylimide (Compound 4g)MGC-8039.85 ± 1.24[3]
Maleopimaric N-arylimide (Compound 4g)Hct-1168.47 ± 0.95[3]
Fluorinated Phenyl Derivatives (for context)
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (Compound 2b)PC352[4][5]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (Compound 2c)PC380[4][5]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (Compound 2c)MCF-7100[4][5]

Note: The fluorinated compounds listed are not N-aryl maleimides but are included to provide context on the cytotoxicity of fluorinated phenyl compounds against cancer cell lines.

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential therapeutic agents. The following are detailed methodologies for key experiments cited in the literature for N-aryl maleimides.

MTT Assay for Cell Viability and IC50 Determination

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • N-aryl maleimide compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile phosphate-buffered saline - PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-aryl maleimide compounds in complete culture medium. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, typically below 0.5%. Remove the medium from the wells and add 100 µL of the various compound dilutions. Include wells with untreated cells as a control. Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Flow Cytometry for Apoptosis Analysis

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

Procedure:

  • Cell Treatment: Seed and treat cells with the N-aryl maleimide compounds as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Mandatory Visualization

Signaling Pathway of N-Aryl Maleimide-Induced Apoptosis

N-aryl maleimides can induce apoptosis through both the intrinsic and extrinsic pathways. A key mechanism involves the depletion of intracellular glutathione (GSH), which leads to an increase in reactive oxygen species (ROS) and oxidative stress.[1][2] This can trigger the mitochondrial (intrinsic) pathway of apoptosis. Furthermore, some maleimide derivatives have been shown to increase the expression of the Fas receptor, suggesting an activation of the death receptor (extrinsic) pathway.[7][8]

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway NAM N-Aryl Maleimide GSH Glutathione (GSH) Depletion NAM->GSH FasR Increased Fas Receptor Expression NAM->FasR ROS Increased ROS (Oxidative Stress) GSH->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Forms Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DISC DISC Formation FasR->DISC FasL Fas Ligand FasL->FasR Casp8 Caspase-8 Activation DISC->Casp8 Casp8->Mito via tBid Casp8->Casp3

Caption: N-Aryl Maleimide-Induced Apoptosis Pathways.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of N-aryl maleimide compounds.

G Start Start: Synthesized N-Aryl Maleimide Compounds CellCulture 1. Cell Culture (Select appropriate cancer cell lines) Start->CellCulture Seeding 2. Cell Seeding (96-well plates) CellCulture->Seeding Treatment 3. Compound Treatment (Serial dilutions) Seeding->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation MTT 5. MTT Assay Incubation->MTT Absorbance 6. Measure Absorbance MTT->Absorbance DataAnalysis 7. Data Analysis (Calculate % Viability) Absorbance->DataAnalysis IC50 8. Determine IC50 DataAnalysis->IC50 End End: Cytotoxicity Profile IC50->End

Caption: Workflow for Determining Cytotoxicity.

References

Safety Operating Guide

Proper Disposal of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2,5-dione, a halogenated aromatic compound, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals. All waste containing this substance must be treated as hazardous waste and managed in accordance with institutional and regulatory guidelines.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] An accessible safety shower and eye wash station are mandatory.[2]

Key Safety Protocols:

  • Avoid Inhalation and Contact: Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes.[2]

  • Prevent Spills: Handle the chemical carefully to prevent spills. In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, diatomite) and collect it in a designated hazardous waste container.[2]

  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[2]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[3] Halogenated organic compounds must be collected separately from non-halogenated waste streams.[1][4]

Collection Procedure:

  • Designated Container: Obtain a designated, properly labeled hazardous waste container for halogenated organic compounds. The container should be made of a compatible material, be in good condition, and have a secure lid.[5][6]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[3] Do not use abbreviations or chemical formulas.

  • Waste Collection: Collect all waste materials containing this compound, including residual amounts, contaminated consumables (e.g., pipette tips, weighing boats), and rinsates from cleaning glassware, in the designated container.[1]

  • Container Management: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area within the laboratory.[5]

Disposal Protocol

The final disposal of hazardous waste must be managed through the institution's Environmental Health and Safety (EHS) office or an equivalent authority.[1]

Step-by-Step Disposal:

  • Request Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.[5]

  • Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.

  • Incineration: The primary recommended disposal method for halogenated organic compounds is high-temperature incineration at a permitted treatment, storage, and disposal facility (TSDF).[7][8] This process ensures the complete destruction of the compound, minimizing environmental impact.

Quantitative Data Summary

ParameterGuidelineSource
Waste Accumulation Limit Max. 55 gallons per satellite area[5]
Acutely Toxic Waste Limit Max. 1 quart (liquid) or 1 kg (solid)[5]
Incineration Temperature Approx. 1200 K to prevent toxic emissions[8]
pH for Aqueous Waste N/A (non-aqueous)[9]

Note: While this compound is not specifically listed as acutely toxic, it is prudent to minimize accumulation.

Experimental Workflow & Disposal Pathway

The following diagrams illustrate the procedural workflow for handling and disposing of this compound.

Caption: Experimental workflow from preparation to waste collection.

DisposalDecisionTree Disposal Decision Pathway for Chemical Waste cluster_yes cluster_no A Waste Generated: this compound B Is it a Halogenated Organic Compound? A->B C YES B->C D NO B->D E Segregate as Halogenated Waste B->E F Follow Non-Halogenated Waste Stream Protocol B->F G Label Container: 'Hazardous Waste' + Full Chemical Name E->G H Store in Satellite Accumulation Area G->H I Arrange for EHS Pickup for Incineration H->I

Caption: Decision tree for proper waste segregation and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.